Sulfo Cy7 bis-SH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C41H53N4NaO8S4 |
|---|---|
Molecular Weight |
881.1 g/mol |
IUPAC Name |
sodium 4-[(2E)-2-[(2E,4E,6E)-7-[3,3-dimethyl-5-(2-sulfanylethylcarbamoyl)-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-(2-sulfanylethylcarbamoyl)indol-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C41H54N4O8S4.Na/c1-40(2)32-28-30(38(46)42-20-24-54)16-18-34(32)44(22-10-12-26-56(48,49)50)36(40)14-8-6-5-7-9-15-37-41(3,4)33-29-31(39(47)43-21-25-55)17-19-35(33)45(37)23-11-13-27-57(51,52)53;/h5-9,14-19,28-29H,10-13,20-27H2,1-4H3,(H5-,42,43,46,47,48,49,50,51,52,53,54,55);/q;+1/p-1 |
InChI Key |
JUEIEXMPIRUCEY-UHFFFAOYSA-M |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Mechanism of Sulfo Cy7 bis-SH in Fluorescent Labeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the functional principles of Sulfo Cy7 bis-SH as a fluorescent labeling agent. While direct literature on a specific molecule named "this compound" is limited, this document extrapolates its functionality based on the well-established principles of thiol-reactive chemistry and the known spectral properties of the Sulfo-Cy7 fluorophore. This guide will serve as a comprehensive resource for researchers looking to understand and potentially apply bifunctional thiol-containing near-infrared dyes in their experimental workflows.
Core Principles of this compound and Thiol-Reactive Fluorescent Labeling
This compound is a near-infrared (NIR) fluorescent dye belonging to the cyanine (B1664457) family. Its core structure is the highly fluorescent and water-soluble Sulfo-Cy7. The "bis-SH" designation implies the presence of two sulfhydryl (thiol) groups (-SH), making it a bifunctional labeling reagent. These thiol groups are highly reactive towards specific functional groups, enabling the covalent attachment of the dye to target biomolecules.
The primary mechanism of labeling with this compound involves the reaction of its thiol groups with electrophilic moieties on a target molecule, such as a protein or antibody. The most common reaction partners for thiols in bioconjugation are maleimides and haloacetamides (e.g., iodoacetamides). This reaction forms a stable thioether bond, covalently linking the fluorescent dye to the target. The bifunctional nature of this compound allows for the crosslinking of two different molecules or two sites on the same molecule, which can be advantageous for studying molecular interactions and structures.
Quantitative Data: Spectral Properties of the Sulfo-Cy7 Fluorophore
The spectral properties of the Sulfo-Cy7 core are crucial for its application in fluorescence-based assays. The addition of two thiol groups is not expected to significantly alter the core spectral characteristics of the fluorophore.
| Property | Value | Reference(s) |
| Maximum Excitation (λ_abs_) | ~750 nm | [1][2][3][4] |
| Maximum Emission (λ_em_) | ~773 nm | [1][2][3][4] |
| Extinction Coefficient | ~240,600 cm⁻¹M⁻¹ | [2][3][4] |
| Stokes Shift | ~23 nm | [1] |
| Fluorescence Quantum Yield | ~0.24 | [2] |
| Recommended Storage | -20°C, protected from light | [2][4] |
Reaction Mechanism and Experimental Protocols
The utility of this compound lies in its ability to specifically label molecules containing thiol-reactive functional groups. A common application is the labeling of proteins that have been engineered to contain cysteine residues at specific sites or small molecules functionalized with maleimide (B117702) groups.
Postulated Reaction with a Maleimide-Functionalized Molecule
The reaction between a thiol group and a maleimide proceeds via a Michael addition. The nucleophilic sulfur atom of the thiol attacks the carbon-carbon double bond of the maleimide ring, leading to the formation of a stable thioether linkage.
Caption: Reaction of this compound with a maleimide-functionalized molecule.
Detailed Experimental Protocol for Protein Labeling
This protocol outlines a general procedure for labeling a protein containing accessible cysteine residues with this compound.
1. Materials and Reagents:
-
Protein to be labeled (in a suitable buffer, e.g., PBS, pH 7.2-7.5)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed.
2. Experimental Workflow:
Caption: General workflow for fluorescently labeling a protein with this compound.
3. Detailed Steps:
-
Protein Preparation:
-
If the protein has intramolecular disulfide bonds that need to be reduced to expose free thiols, incubate the protein with a 10- to 20-fold molar excess of TCEP for 30-60 minutes at room temperature.
-
Remove the excess reducing agent using a desalting column equilibrated with the reaction buffer.
-
Adjust the protein concentration to 1-5 mg/mL in the reaction buffer.
-
-
Dye Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle mixing.
-
-
Purification of the Conjugate:
-
Remove the unreacted dye by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for the Sulfo Cy7 dye).
-
Analyze the purity and integrity of the labeled protein by SDS-PAGE.
-
Application in a Signaling Pathway Study
This compound labeled molecules can be powerful tools for investigating cellular signaling pathways. For instance, a growth factor labeled with this compound can be used to track its binding to a cell surface receptor and subsequent internalization.
Caption: Use of a Sulfo Cy7-labeled ligand to study receptor-mediated signaling.
References
- 1. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - IN [thermofisher.com]
- 2. Video: Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Bifunctional Advantage: A Technical Guide to Sulfo Cy7 bis-Maleimide in Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the core advantages of employing bifunctional thiol-reactive dyes, with a specific focus on Sulfo Cy7 bis-maleimide. This near-infrared (NIR) fluorescent probe offers significant benefits for researchers in proteomics, drug development, and molecular biology, enabling more precise and stable labeling of biomolecules for a range of applications, from in vivo imaging to the intricate study of protein dynamics.
Clarification on Terminology: While the query specified "Sulfo Cy7 bis-SH," the common bifunctional thiol-reactive dye configuration features two thiol-reactive groups, such as maleimides, for labeling molecules containing sulfhydryl (-SH) groups (e.g., cysteine residues in proteins). A dye with two thiol groups ("bis-SH") would serve a different purpose, such as reacting with a molecule functionalized with maleimides. This guide will focus on the more prevalent Sulfo Cy7 bis-maleimide and its application in labeling thiol-containing biomolecules.
Core Advantages of Bifunctional Thiol-Reactive Dyes
The primary advantage of a bifunctional dye like Sulfo Cy7 bis-maleimide lies in its ability to form two covalent linkages with the target molecule. This dual attachment provides enhanced stability and rigidity to the conjugate, which is crucial for a variety of sensitive applications.
-
Enhanced Conjugate Stability: The thioether bond formed between a maleimide (B117702) and a thiol can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866) in a cellular environment. This can lead to deconjugation and potential off-target effects.[1][2] By forming two attachment points, a bifunctional dye significantly increases the stability of the conjugate, reducing the likelihood of premature cleavage.[3]
-
Reduced Rotational Freedom (Dye Diffusion): For techniques such as Fluorescence Resonance Energy Transfer (FRET) and fluorescence polarization, the orientation of the fluorescent dye relative to the labeled molecule is critical. Monofunctional dyes can exhibit considerable rotational freedom, which can complicate data interpretation.[3] The dual linkage of a bifunctional dye constrains this movement, providing a more accurate representation of the labeled molecule's conformational changes.[3]
-
Probing Protein Conformation and Dynamics: The rigid attachment of a bifunctional dye makes it an excellent tool for studying protein conformational changes. By cross-linking two cysteine residues within a protein, the dye can report on the distance and orientation changes between these points during protein folding, ligand binding, or activation.[4][5][6]
-
Cross-linking of Biomolecules: Bifunctional dyes can be used to cross-link two different molecules that each contain a thiol group, enabling the study of protein-protein interactions.
Properties of Sulfo Cy7 Fluorophore
The Sulfo Cy7 core of the dye offers several advantageous photophysical properties, making it ideal for biological imaging.
-
Near-Infrared (NIR) Emission: Sulfo Cy7 is a near-infrared dye with an emission maximum around 773 nm.[7][8] This is within the "optical window" of biological tissues, where light absorption and scattering by endogenous molecules like hemoglobin and water are minimized. This allows for deep tissue penetration and reduced background autofluorescence, making it highly suitable for in vivo imaging.[]
-
High Water Solubility: The presence of sulfonate groups imparts excellent water solubility to the dye.[] This prevents aggregation in aqueous buffers and reduces the need for organic co-solvents that could potentially denature sensitive proteins during the labeling reaction.[]
-
High Molar Extinction Coefficient and Quantum Yield: Sulfo Cy7 exhibits a high molar extinction coefficient, meaning it absorbs light very efficiently.[7][8] Coupled with a good fluorescence quantum yield, this results in bright fluorescent conjugates that are easily detectable.[10][11]
Quantitative Data Summary
The following tables summarize the key quantitative data for Sulfo Cy7 maleimide and the stability of the maleimide-thiol linkage.
| Property | Value | Reference |
| Maximum Excitation Wavelength (λmax) | ~750 nm | [7][8] |
| Maximum Emission Wavelength (λem) | ~773 nm | [7][8] |
| Molar Extinction Coefficient (ε) | ~240,600 M-1cm-1 | [7][8] |
| Fluorescence Quantum Yield (Φ) | ~0.24 | [10] |
| Solubility | Good in water, DMF, DMSO | [7][10] |
Table 1: Photophysical Properties of Monofunctional Sulfo-Cy7 Maleimide.
| Condition | Half-life of Thiosuccinimide Linkage | Factors Influencing Stability | Reference |
| In plasma | Can be unstable, leading to payload exchange | Susceptible to retro-Michael reaction in the presence of endogenous thiols (e.g., albumin, glutathione). | [1][12][13] |
| pH | Rate of retro-Michael reaction increases with higher pH. | Base-catalyzed reaction. | [14] |
| Temperature | Higher temperatures accelerate the retro-Michael reaction. | Increased reaction kinetics. | [14] |
| Thiol pKa | Adducts from thiols with higher pKa are more stable. | Relates to the nucleophilicity of the thiol. | [15] |
| Maleimide Substituents | Electron-withdrawing groups can increase the rate of stabilizing ring hydrolysis. | Hydrolyzed ring is not susceptible to retro-Michael reaction. | [2][3][14] |
Table 2: Stability of the Maleimide-Thiol Linkage.
Experimental Protocols
Reduction of Disulfide Bonds in Proteins
For proteins where the target cysteine residues are involved in disulfide bonds, a reduction step is necessary prior to labeling.
Materials:
-
Protein solution (1-10 mg/mL in a degassed, thiol-free buffer such as PBS, Tris, or HEPES, pH 7.0-7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Inert gas (e.g., nitrogen or argon)
Protocol:
-
Prepare the protein solution in a suitable reaction vessel.
-
To reduce disulfide bonds, add a 10-100-fold molar excess of TCEP to the protein solution.
-
Flush the vial with an inert gas, seal, and incubate for 20-30 minutes at room temperature.
-
If using DTT, it must be removed after reduction (e.g., by dialysis or a desalting column) as it contains a thiol group that will react with the maleimide dye. TCEP does not need to be removed.
Labeling of Proteins with Sulfo Cy7 bis-Maleimide
Materials:
-
Reduced protein solution from the previous step
-
Sulfo Cy7 bis-maleimide
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction buffer (degassed, pH 6.5-7.5)
Protocol:
-
Immediately before use, prepare a 10 mM stock solution of Sulfo Cy7 bis-maleimide in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved.
-
Add the dye stock solution to the reduced protein solution. A typical starting molar ratio of dye to protein is 10:1 to 20:1 for monofunctional dyes; for bifunctional dyes, a lower ratio may be optimal and should be determined empirically.
-
Flush the reaction vial with inert gas, seal tightly, and protect from light.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
Purification of the Labeled Protein
It is crucial to remove unconjugated dye after the labeling reaction.
Materials:
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Elution buffer (e.g., PBS)
Protocol:
-
Equilibrate the size-exclusion column with the elution buffer.
-
Apply the reaction mixture to the column.
-
Elute the protein-dye conjugate with the elution buffer. The labeled protein will typically elute first as it is larger than the free dye.
-
Collect the fractions containing the colored conjugate.
Determination of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules per protein molecule.
Protocol:
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance of Sulfo Cy7 (~750 nm, Amax).
-
Calculate the concentration of the dye using the Beer-Lambert law (A = εcl) and the molar extinction coefficient of Sulfo Cy7.
-
Correct the absorbance at 280 nm for the contribution of the dye: Aprotein = A280 - (Amax × CF) where CF is the correction factor (A280/Amax of the free dye).
-
Calculate the protein concentration using its molar extinction coefficient at 280 nm.
-
The DOL is the molar ratio of the dye to the protein.[16][17][18][19][20]
Visualization of Workflows and Concepts
Experimental Workflow for Protein Labeling
Caption: Workflow for labeling proteins with Sulfo Cy7 bis-maleimide.
Advantages of Bifunctional vs. Monofunctional Dyes
Caption: Comparison of monofunctional and bifunctional dye properties.
Application in Studying Signaling Pathways: GPCR Activation
A key application for bifunctional dyes is in studying the conformational dynamics of signaling proteins like G protein-coupled receptors (GPCRs). GPCRs undergo significant conformational changes upon activation by a ligand, which leads to the activation of intracellular signaling pathways.[21][22]
By introducing two cysteine residues at strategic locations within a GPCR, a bifunctional dye like Sulfo Cy7 bis-maleimide can be used as a reporter of these conformational changes. For instance, the dye can be used in a FRET-based assay to monitor the distance between two domains of the receptor as it transitions from an inactive to an active state.
References
- 1. benchchem.com [benchchem.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Monitoring GPCR conformation with GFP-inspired dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Sulfo-Cyanine 7 maleimide (A270312) | Antibodies.com [antibodies.com]
- 8. Sulfo-Cy7 maleimide, 2183440-60-8 | BroadPharm [broadpharm.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. sulfo-Cy7.5 maleimide | BroadPharm [broadpharm.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. abberior.rocks [abberior.rocks]
- 18. benchchem.com [benchchem.com]
- 19. Degree of labeling (DOL) step by step [abberior.rocks]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Exploring GPCR conformational dynamics using single-molecule fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Exploring GPCR conformational dynamics using single-molecule fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the reactivity of the two thiol groups in Sulfo Cy7 bis-SH
An In-Depth Technical Guide to Understanding the Reactivity of the Two Thiol Groups in Sulfo Cy7 bis-SH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the factors governing the reactivity of the two thiol (-SH) groups in this compound, a bifunctional near-infrared (NIR) fluorescent dye. While specific quantitative data on the differential reactivity of the two thiols in this particular molecule is not extensively available in peer-reviewed literature, this document outlines the fundamental principles of thiol chemistry, potential reasons for differential reactivity, and detailed experimental protocols that researchers can employ to characterize and exploit these properties in their work.
Introduction to this compound and Thiol Reactivity
This compound is a water-soluble cyanine (B1664457) dye featuring two thiol groups, making it a valuable tool for various bioconjugation applications, including the formation of crosslinks, the creation of fluorescent probes, and the development of antibody-drug conjugates (ADCs). The utility of this bifunctional reagent is intrinsically linked to the reactivity of its thiol moieties.
Thiol groups are nucleophilic and readily react with a variety of electrophilic functional groups, such as maleimides and haloacetamides, to form stable thioether bonds. The reactivity of a thiol group is primarily determined by its acidity, represented by its pKa value. The deprotonated form of the thiol, the thiolate anion (R-S⁻), is the more nucleophilic and reactive species. Therefore, factors that influence the pKa of the thiol groups in this compound will dictate their reactivity.
Factors Influencing Differential Reactivity of the Two Thiol Groups
The two thiol groups in this compound may exhibit different reactivities due to a combination of steric and electronic effects imposed by the molecule's structure. Understanding these factors is crucial for controlling conjugation reactions.
2.1. Steric Hindrance:
The local chemical environment surrounding each thiol group can significantly impact its accessibility to reactants. The bulky cyanine core and the flexible linkers to which the thiols are attached can create steric hindrance, making one thiol group more accessible than the other.[1]
2.2. Electronic Effects:
The electron-withdrawing or electron-donating nature of the cyanine dye's conjugated system and the sulfonate groups can influence the pKa of the thiol groups.[2][3] The electron density around the sulfur atoms will affect their acidity and, consequently, their nucleophilicity. It is plausible that the proximity of one thiol to the sulfonated cyanine core could result in a lower pKa and thus higher reactivity at physiological pH compared to the other thiol.
2.3. Intramolecular Interactions:
The three-dimensional structure of this compound in solution may allow for intramolecular hydrogen bonding or other non-covalent interactions that can stabilize or destabilize the thiolate form of one of the thiol groups, thereby modulating its reactivity.
Quantitative Analysis of Thiol Reactivity
Due to the lack of specific experimental data for this compound, the following tables present illustrative quantitative data based on general principles of thiol chemistry to highlight potential differences in reactivity. Researchers would need to perform the described experiments to obtain actual values for this molecule.
Table 1: Hypothetical pKa Values and Thiolate Anion Percentage at Different pH for the Two Thiols in this compound
| Thiol Group | Hypothetical pKa | % Thiolate at pH 7.0 | % Thiolate at pH 8.0 | % Thiolate at pH 9.0 |
| Thiol 1 (Less Hindered) | 8.5 | 3.1% | 24.0% | 76.0% |
| Thiol 2 (More Hindered) | 9.0 | 1.0% | 9.1% | 50.0% |
Table 2: Illustrative Second-Order Rate Constants for Reaction with Maleimide (B117702) at pH 7.4
| Thiol Group | Hypothetical Rate Constant (k) with Maleimide (M⁻¹s⁻¹) |
| Thiol 1 (Less Hindered) | 1500 |
| Thiol 2 (More Hindered) | 500 |
Experimental Protocols for Characterizing Thiol Reactivity
To experimentally determine the reactivity of the two thiol groups in this compound, a combination of techniques can be employed.
4.1. Determination of Total Thiol Content using Ellman's Assay
Ellman's assay is a colorimetric method used to quantify the total number of free thiol groups in a sample.[4][5][6][7][8]
Protocol:
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
Ellman's Reagent Solution: 4 mg/mL 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in Reaction Buffer.
-
Standard Solution: A known concentration of L-cysteine (e.g., 1 mM) in Reaction Buffer to generate a standard curve.
-
-
Standard Curve Generation:
-
Prepare a series of dilutions of the L-cysteine standard in the Reaction Buffer.
-
To 50 µL of each standard dilution, add 2.5 mL of Reaction Buffer and 100 µL of Ellman's Reagent Solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm using a spectrophotometer.
-
Plot absorbance versus cysteine concentration to create a standard curve.
-
-
Sample Measurement:
-
Dissolve a known amount of this compound in the Reaction Buffer.
-
To 50 µL of the sample solution, add 2.5 mL of Reaction Buffer and 100 µL of Ellman's Reagent Solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
Determine the thiol concentration in the sample using the standard curve.
-
4.2. Kinetic Analysis of Thiol Reactivity using a Thiol-Reactive Probe
The differential reactivity of the two thiols can be assessed by monitoring the reaction kinetics with a thiol-reactive probe, such as a maleimide-functionalized molecule, under pseudo-first-order conditions.
Protocol:
-
Reagent Preparation:
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
This compound Stock Solution: A known concentration (e.g., 100 µM) in Reaction Buffer.
-
Maleimide Probe Stock Solution: A high concentration (e.g., 10 mM) of a non-fluorescent maleimide probe in a suitable solvent (e.g., DMSO).
-
-
Kinetic Measurement:
-
In a cuvette, mix the this compound solution with a large excess of the maleimide probe (e.g., 10-fold or greater molar excess).
-
Immediately monitor the decrease in the absorbance of the maleimide probe at its characteristic wavelength (around 302 nm) over time using a spectrophotometer.
-
The reaction progress can also be monitored by HPLC by observing the disappearance of the starting material and the appearance of mono- and di-conjugated products.[9]
-
-
Data Analysis:
-
The observed rate constant (k_obs) can be determined by fitting the absorbance decay to a single or double exponential function, which may reveal the presence of two different reaction rates corresponding to the two thiol groups.[10]
-
4.3. Mass Spectrometry Analysis of Conjugation Products
Mass spectrometry is a powerful tool to identify the products of a conjugation reaction and can provide insights into the stepwise modification of the two thiol groups.
Protocol:
-
Reaction Setup:
-
React this compound with a sub-stoichiometric amount (e.g., 0.5 equivalents) of a thiol-reactive molecule (e.g., a maleimide-containing peptide).
-
At different time points, quench the reaction by adding an excess of a small thiol-containing molecule (e.g., β-mercaptoethanol).
-
-
Sample Preparation:
-
Desalt the reaction mixture using a suitable method (e.g., solid-phase extraction or size-exclusion chromatography).
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using high-resolution mass spectrometry (e.g., ESI-TOF or MALDI-TOF).
-
Identify the masses corresponding to the unconjugated this compound, the mono-conjugated product, and the di-conjugated product.
-
By analyzing the relative intensities of these species at different time points, the relative reactivity of the two thiol groups can be inferred.[11]
-
Strategies for Selective Thiol Modification
Exploiting the potential differential reactivity of the two thiol groups allows for stepwise or selective conjugation strategies.
Caption: Stepwise and orthogonal conjugation strategies for this compound.
5.1. Stepwise Conjugation:
By carefully controlling the stoichiometry of the thiol-reactive reagent and the reaction conditions (e.g., pH, temperature, and reaction time), it may be possible to selectively react with the more reactive thiol group first, and then introduce a second reagent to react with the remaining thiol.
5.2. Orthogonal Conjugation:
If the two thiol groups exhibit significantly different reactivity profiles towards different classes of thiol-reactive reagents (e.g., one reacts faster with maleimides and the other with iodoacetamides under specific conditions), an orthogonal conjugation strategy can be developed.
Signaling Pathways and Experimental Workflows
While this compound is a tool for bioconjugation rather than a signaling molecule itself, it can be used to create probes to study various biological pathways. For example, it can be used to crosslink two different proteins to investigate their proximity and interaction within a signaling cascade.
The following diagram illustrates a general experimental workflow for using this compound to create a fluorescently labeled antibody for cell imaging.
Caption: General workflow for antibody conjugation with this compound.
Conclusion
is fundamental to its effective use in bioconjugation. While specific quantitative data for this molecule remains to be published, the principles of steric hindrance, electronic effects, and intramolecular interactions provide a strong framework for predicting and experimentally determining its reactivity profile. The detailed protocols provided in this guide offer a starting point for researchers to characterize the differential reactivity of the two thiols and to develop controlled and efficient conjugation strategies for their specific applications in research and drug development.
References
- 1. Towards control of excitonic coupling in DNA-templated Cy5 aggregates: the principal role of chemical substituent hydrophobicity and steric interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. repository.lib.ncsu.edu [repository.lib.ncsu.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. organicchemistrydata.org [organicchemistrydata.org]
In-Depth Technical Guide: Storage and Handling of Sulfo Cy7 bis-SH Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive recommendations for the proper storage and handling of Sulfo Cy7 bis-SH powder, a fluorescent dye containing a sulfonated Cyanine7 core and two reactive sulfhydryl (-SH) functional groups. Adherence to these guidelines is critical to prevent degradation, maintain reactivity, and ensure the reproducibility of experimental results. The primary challenge in handling this compound is the susceptibility of its free sulfhydryl groups to oxidation.
Core Principles of Handling Thiol-Containing Dyes
The presence of two free sulfhydryl groups in the this compound molecule necessitates specific precautions to prevent their oxidation into disulfide bonds (-S-S-). This oxidation can lead to intermolecular dimerization or reaction with other molecules, reducing the compound's efficacy in subsequent conjugation reactions. Key factors that promote this undesirable oxidation include exposure to atmospheric oxygen, the presence of trace metal ions, and a pH above the pKa of the thiol group (typically around 8.5).
Storage Recommendations
Proper storage is paramount to preserving the chemical integrity and functionality of this compound powder.
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C or colder. | Minimizes the rate of chemical degradation and potential side reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents the oxidation of the highly reactive sulfhydryl groups by atmospheric oxygen. |
| Light | Protect from light. Store in a dark container or foil-wrapped vial.[1][2] | Cyanine dyes are photosensitive and can degrade upon prolonged exposure to light. |
| Moisture | Store in a desiccated environment.[1] | Prevents hydrolysis and minimizes moisture that can facilitate oxidative reactions. |
| Shipping | Can be shipped at ambient temperature for short durations.[1] | Upon receipt, the product should be immediately transferred to the recommended long-term storage conditions. |
Handling Procedures
When working with this compound powder and its solutions, the following procedures should be strictly followed to prevent degradation.
Personal Protective Equipment (PPE)
Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound.
Reconstitution and Solvents
This compound is a sulfonated dye, which generally imparts good water solubility. It is also typically soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).
Critical Recommendations for Solvent Preparation:
-
Degassing: All solvents and buffers must be thoroughly degassed before use to remove dissolved oxygen. This can be achieved by sparging with an inert gas (argon or nitrogen) or by using a vacuum pump.
-
Chelating Agents: The addition of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) at a concentration of 1-5 mM, is recommended to sequester trace metal ions that can catalyze thiol oxidation.
pH Control
The stability of the sulfhydryl groups is highly dependent on the pH of the solution.
| pH Range | Effect on Sulfhydryl Groups | Recommendation |
| < 6.5 | Thiol groups are protonated and less reactive. | |
| 6.5 - 7.5 | Optimal for reactions with maleimides.[1] Keeps thiols largely protonated, minimizing oxidation. | Recommended for conjugation reactions. |
| > 8.0 | Thiol groups become deprotonated (thiolate anions), increasing their susceptibility to oxidation. | Avoid for storage and handling. May be required for specific reactions, but exposure should be minimized. |
Use of Reducing Agents
For applications where the presence of a small molecule reducing agent is acceptable, their inclusion in stock solutions can help maintain the sulfhydryl groups in their reduced state.
| Reducing Agent | Typical Concentration | Notes |
| Dithiothreitol (DTT) | 1-5 mM | Can interfere with subsequent maleimide (B117702) conjugation reactions and should be removed prior to use. |
| Tris(2-carboxyethyl)phosphine (TCEP) | 1-5 mM | Does not contain a thiol group and is generally more stable than DTT. It does not need to be removed before some thiol-specific reactions. |
Experimental Protocols & Workflows
Reconstitution of this compound Powder
This protocol outlines the steps for preparing a stock solution while minimizing the risk of oxidation.
Caption: Workflow for the reconstitution of this compound powder.
General Workflow for Conjugation to a Maleimide-Activated Molecule
The sulfhydryl groups of this compound are highly reactive towards electrophilic groups such as maleimides, forming a stable thioether bond.
Caption: General workflow for conjugating this compound to a maleimide.
Summary of Key Recommendations
-
Always store the powder at -20°C, desiccated, and protected from light.
-
Use degassed solvents and buffers, preferably containing a chelating agent like EDTA.
-
Maintain a pH between 6.5 and 7.5 for solutions to minimize oxidation.
-
Prepare solutions fresh for each use and avoid repeated freeze-thaw cycles by storing in single-use aliquots.
-
When reconstituting, purge the vial headspace with an inert gas before sealing and storing.
By following these detailed storage and handling recommendations, researchers can ensure the stability and reactivity of this compound powder, leading to more reliable and successful experimental outcomes.
References
A Technical Guide to Near-Infrared (NIR) Cyanine Dyes for Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of near-infrared (NIR) cyanine (B1664457) dyes, a class of fluorescent probes that have revolutionized biological imaging. Offering deep tissue penetration and high signal-to-noise ratios, these dyes are invaluable tools for a wide range of applications, from fundamental cell biology to preclinical and clinical studies. This document details their core properties, provides structured data for easy comparison, outlines key experimental protocols, and visualizes relevant biological and experimental workflows.
Introduction to NIR Cyanine Dyes
Cyanine dyes are synthetic molecules characterized by two nitrogen-containing heterocyclic rings linked by a polymethine chain.[1] The length of this chain dictates the dye's absorption and emission wavelengths, with longer chains shifting the fluorescence to the NIR region of the electromagnetic spectrum (typically 700-900 nm).[2] This spectral window is particularly advantageous for biological imaging due to the reduced absorption and scattering of light by endogenous molecules like hemoglobin and water, as well as lower tissue autofluorescence.[3] These properties result in deeper tissue penetration and enhanced image clarity, making NIR cyanine dyes ideal for in vivo imaging.[3][4]
The versatility of cyanine dyes is further enhanced by their amenability to chemical modification. Functional groups can be introduced to allow for conjugation to a variety of biomolecules, including antibodies, peptides, and small molecules, enabling targeted imaging of specific cellular components or biological processes.[]
Core Principles and Advantages of NIR Imaging
The utility of NIR cyanine dyes in biological imaging stems from several key principles:
-
The NIR Window: Biological tissues are relatively transparent to light in the 700-900 nm range, often referred to as the "NIR window" or "optical window".[4] This allows for deeper penetration of excitation light and more efficient collection of emitted fluorescence.
-
Low Autofluorescence: Tissues and cells naturally fluoresce when excited with light, a phenomenon known as autofluorescence. This background "noise" is significantly lower in the NIR region compared to the visible spectrum, leading to a much higher signal-to-noise ratio and improved sensitivity.[3]
-
High Molar Extinction Coefficients and Quantum Yields: Many cyanine dyes possess high molar extinction coefficients, meaning they are very efficient at absorbing light.[2] When coupled with good quantum yields (the efficiency of converting absorbed light into emitted fluorescence), this results in exceptionally bright probes.[6]
-
Photostability: Several NIR cyanine dyes exhibit good resistance to photobleaching, allowing for longer imaging experiments without significant signal loss.[7]
-
Biocompatibility: Many cyanine dyes, such as Indocyanine Green (ICG), have a long history of safe use in clinical applications and exhibit low toxicity.[8]
Quantitative Data of Common NIR Cyanine Dyes
For effective experimental design and data interpretation, a clear understanding of the photophysical properties of different NIR cyanine dyes is crucial. The following table summarizes key quantitative data for some of the most commonly used dyes.
| Dye | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Molecular Weight ( g/mol ) |
| Indocyanine Green (ICG) | ~787 | ~815 | ~223,000 | ~0.14 | 774.97 |
| IRDye 800CW | ~773-778 | ~792-794 | ~237,000 - 242,000 | ~0.12 | ~1166 |
| Cy5.5 | ~678 | ~695 | >200,000 | High | ~1318 |
| Cy7 | ~750-756 | ~775-779 | >200,000 | High | - |
| Cy7.5 | - | - | - | - | - |
Note: The exact photophysical properties can vary depending on the solvent, conjugation status, and local environment. The values presented here are typical and should be used as a guide.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing NIR cyanine dyes.
In Vivo Tumor Imaging in a Mouse Model
This protocol describes the use of a NIR cyanine dye-labeled antibody for non-invasive imaging of a subcutaneous tumor in a mouse.
Materials:
-
NIR cyanine dye-labeled antibody (e.g., IRDye 800CW-antibody conjugate)
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
In vivo imaging system equipped for NIR fluorescence detection (e.g., with appropriate laser and emission filters)
-
Anesthesia (e.g., isoflurane)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Animal Preparation: Anesthetize the mouse using a calibrated vaporizer with isoflurane. Place the mouse on the imaging platform within the imaging system.
-
Baseline Imaging: Acquire a pre-injection (baseline) fluorescence image to determine the level of background autofluorescence. Use an excitation wavelength appropriate for the dye (e.g., ~770 nm for IRDye 800CW) and a corresponding emission filter (e.g., >790 nm).
-
Probe Administration: Inject the NIR cyanine dye-labeled antibody intravenously (e.g., via the tail vein). The optimal dose should be determined empirically, but a common starting point is in the nmol range per mouse.
-
Time-Course Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours). This will allow for the determination of the optimal imaging window when the tumor-to-background ratio is maximal.[9]
-
Data Analysis:
-
Using the imaging software, draw regions of interest (ROIs) around the tumor and a non-tumor-bearing area (e.g., muscle) on each image.
-
Quantify the average fluorescence intensity within each ROI.
-
Calculate the tumor-to-background ratio at each time point by dividing the average tumor intensity by the average background intensity.
-
In Vivo Imaging Workflow
Fluorescence Microscopy of Labeled Cells
This protocol outlines the procedure for imaging cells stained with a NIR cyanine dye-conjugated antibody using a confocal microscope.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
NIR cyanine dye-conjugated primary or secondary antibody
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS, for intracellular targets)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Wash buffer (e.g., PBS)
-
Antifade mounting medium
-
Confocal microscope equipped with a NIR laser (e.g., 785 nm) and a suitable detector
Procedure:
-
Cell Preparation:
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
If targeting an intracellular antigen, permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Antibody Staining:
-
Dilute the NIR cyanine dye-conjugated antibody to its optimal concentration in blocking buffer.
-
Incubate the cells with the antibody solution for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Wash three times with PBS.
-
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging:
-
Image the cells using a confocal microscope.
-
Use the appropriate laser line for excitation (e.g., 785 nm).
-
Set the detector to capture the emitted fluorescence in the NIR range (e.g., >800 nm).
-
Acquire images with appropriate settings for laser power, gain, and resolution.
-
Fluorescence Microscopy Workflow
Cell Staining for Flow Cytometry
This protocol details the staining of a single-cell suspension with a NIR cyanine dye-conjugated antibody for analysis by flow cytometry.
Materials:
-
Single-cell suspension
-
Flow cytometry staining buffer (e.g., PBS with 2% fetal bovine serum)
-
NIR cyanine dye-conjugated antibody
-
Flow cytometer with a laser capable of exciting the NIR dye (e.g., 633 nm or a red laser) and appropriate emission filters
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from tissues or cell culture. Wash the cells with cold flow cytometry staining buffer.
-
Fc Receptor Blocking (Optional): To reduce non-specific binding, incubate the cells with an Fc receptor blocking antibody for 10-15 minutes at 4°C.
-
Antibody Staining: Add the NIR cyanine dye-conjugated antibody at the predetermined optimal concentration. Incubate for 30 minutes at 4°C in the dark.[4]
-
Washing: Wash the cells twice with cold staining buffer to remove any unbound antibody.[4]
-
Data Acquisition: Resuspend the cells in staining buffer and analyze them on a flow cytometer. Ensure the instrument is correctly set up to detect the NIR fluorescence.
Flow Cytometry Staining Workflow
Visualizing Signaling Pathways
NIR cyanine dyes are powerful tools for visualizing and studying dynamic cellular processes, such as receptor-mediated signaling pathways. By conjugating a NIR dye to a ligand, its binding and subsequent internalization can be tracked in real-time.
The diagram below illustrates a generic receptor-mediated endocytosis pathway that can be visualized using a NIR cyanine dye-labeled ligand.
Receptor-Mediated Endocytosis
In this pathway, a ligand labeled with a NIR cyanine dye binds to its specific receptor on the cell surface. This binding event can trigger the clustering of receptors into clathrin-coated pits, which then invaginate to form early endosomes, bringing the ligand-receptor complex into the cell. From the early endosome, the complex can be sorted to different fates: degradation in the lysosome, recycling of the receptor back to the cell surface, or initiation of downstream signaling cascades from endosomal compartments. Each of these steps can be visualized and quantified using fluorescence microscopy techniques with NIR cyanine dye-labeled ligands.
Conclusion
NIR cyanine dyes represent a powerful and versatile class of fluorophores for modern biological imaging. Their favorable photophysical properties, coupled with their biocompatibility and amenability to bioconjugation, have established them as indispensable tools for researchers, scientists, and drug development professionals. The detailed data and protocols provided in this guide are intended to facilitate the successful application of these dyes in a wide array of research endeavors, from fundamental cellular studies to the development of novel diagnostic and therapeutic strategies.
References
- 1. sketchviz.com [sketchviz.com]
- 2. Near-Infrared Heptamethine Cyanine Dyes for Nanoparticle-Based Photoacoustic Imaging and Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ohsu.edu [ohsu.edu]
- 4. benchchem.com [benchchem.com]
- 6. IRDye 800CW-Human serum albumin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Near-infrared fluorescence imaging in the largely unexplored window of 900-1,000 nm - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Protein Secrets: A Technical Guide to Bis-Sulfhydryl Compounds in Research
For Immediate Release
[City, State] – [Date] – In the intricate world of protein research and drug development, understanding protein structure, function, and interactions is paramount. A powerful class of chemical tools, bis-sulfhydryl and bis-sulfhydryl-reactive compounds, offers researchers a versatile toolkit to probe these fundamental biological questions. This technical guide provides an in-depth exploration of the core applications of these compounds, complete with experimental protocols and quantitative data to empower researchers in their quest to unravel the complexities of the proteome.
Bis-sulfhydryl compounds, and reagents that react with them, are instrumental in several key areas of protein research, including the stabilization of protein structures, the mapping of protein-protein interactions, and the fluorescent labeling of proteins within living cells. Their unique chemical properties allow for the formation of covalent bonds with cysteine residues, providing a stable handle to manipulate and study proteins of interest.
Core Applications and Methodologies
The utility of bis-sulfhydryl compounds and their reactive counterparts can be broadly categorized into three major applications: cross-linking mass spectrometry for structural and interaction analysis, fluorescent labeling for cellular imaging, and the probing of vicinal dithiols in redox biology.
Cross-Linking Mass Spectrometry (XL-MS)
Cross-linking mass spectrometry is a high-throughput technique used to identify protein-protein interactions and gain insights into the three-dimensional structure of proteins and protein complexes. Homobifunctional sulfhydryl-reactive cross-linkers, which possess two identical reactive groups that target cysteine residues, are employed to covalently link proteins that are in close proximity.
The general workflow for a typical XL-MS experiment involves the incubation of a protein sample with a sulfhydryl-reactive cross-linker, followed by enzymatic digestion of the cross-linked proteins. The resulting peptide mixture is then analyzed by mass spectrometry to identify the cross-linked peptides, which provides information about the spatial arrangement of the proteins.
A significant advancement in this field is the development of MS-cleavable cross-linkers. These reagents contain a linkage that can be broken in the gas phase during mass spectrometric analysis, which simplifies the identification of cross-linked peptides and enhances the confidence of the data.
-
Protein Preparation: Purify the protein of interest to homogeneity. Ensure the buffer is free of primary amines and thiols. A suitable buffer is 20 mM HEPES, 150 mM NaCl, pH 7.0-7.5.
-
Reduction of Disulfides (Optional): If targeting internal cysteines that may be disulfide-bonded, reduce the protein with 1-5 mM TCEP for 30 minutes at room temperature. Remove the reducing agent using a desalting column.
-
Cross-linking Reaction: Prepare a stock solution of the bis-maleimide cross-linker (e.g., 1,6-Bismaleimidohexane) in a water-miscible organic solvent like DMSO. Add the cross-linker to the protein solution at a molar excess (typically ranging from 10:1 to 50:1 cross-linker to protein). Incubate the reaction for 1-2 hours at room temperature or 4°C.
-
Quenching: Quench the reaction by adding a thiol-containing reagent, such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol, to a final concentration of 10-20 mM.
-
Analysis: Analyze the cross-linked products by SDS-PAGE to visualize the formation of higher molecular weight species. For identification of cross-linked sites, proceed with standard protocols for in-gel or in-solution digestion followed by LC-MS/MS analysis.
| Cross-linker Type | Reactive Group | Spacer Arm Length (Å) | Cleavable? | Target Residue |
| Homobifunctional | Maleimide | Varies (e.g., 16.1 for 1,6-Bismaleimidohexane)[1] | No | Cysteine |
| Homobifunctional | Pyridyl disulfide | Varies | Yes (thiol-cleavable)[2][3] | Cysteine |
| MS-Cleavable | NHS-ester/Sulfoxide | Varies | Yes (MS) | Lysine/Cysteine |
Table 1: Comparison of common cross-linking reagent types.
Fluorescent Labeling using Biarsenical Dyes and Tetracysteine Tags
A highly specific and powerful application of bis-sulfhydryl compounds is in the fluorescent labeling of proteins in living cells. This technique utilizes a genetically encoded tetracysteine tag (e.g., Cys-Cys-Pro-Gly-Cys-Cys) fused to the protein of interest.[4] This tag is then recognized by a membrane-permeant biarsenical dye, such as FlAsH-EDT₂ (fluorescein arsenical hairpin binder–ethanedithiol) or ReAsH-EDT₂ (resorufin arsenical hairpin binder–ethanedithiol).[5][6] The ethanedithiol (EDT), a bis-sulfhydryl compound, caps (B75204) the arsenic atoms of the dye, rendering it non-fluorescent. Upon binding to the high-affinity tetracysteine tag, the EDT is displaced, and the dye becomes highly fluorescent, allowing for real-time imaging of the tagged protein's localization, trafficking, and dynamics within the cell.[7]
-
Cell Culture and Transfection: Culture cells of interest on glass-bottom dishes suitable for microscopy. Transfect the cells with a plasmid encoding the tetracysteine-tagged protein of interest and allow for protein expression (typically 24-48 hours).
-
Preparation of Labeling Solution: Prepare a stock solution of FlAsH-EDT₂ in a suitable solvent. Dilute the stock solution in a serum-free, phenol (B47542) red-free medium (e.g., Opti-MEM) to the desired final concentration (typically 1-5 µM).
-
Cell Labeling: Wash the cells twice with the serum-free medium. Incubate the cells with the FlAsH-EDT₂ labeling solution for 30-60 minutes at 37°C, protected from light.[7]
-
Washing: Remove the labeling solution and wash the cells multiple times with a buffer containing a dithiol compound like 1,2-ethanedithiol (B43112) (EDT) or British anti-Lewisite (BAL) to remove unbound or non-specifically bound FlAsH-EDT₂.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for fluorescein (B123965) (excitation ~488 nm, emission ~520 nm).
| Biarsenical Dye | Fluorophore | Excitation Max (nm) | Emission Max (nm) | Color |
| FlAsH-EDT₂ | Fluorescein | ~488 | ~520 | Green |
| ReAsH-EDT₂ | Resorufin | ~590 | ~608[4] | Red |
Table 2: Spectroscopic properties of common biarsenical dyes.
Probing Vicinal Dithiols in Redox Biology
Vicinal dithiols, two cysteine residues that are close in three-dimensional space, play crucial roles in cellular redox sensing and signaling.[8] These motifs can switch between a reduced dithiol state and an oxidized disulfide state, thereby regulating protein function in response to changes in the cellular redox environment.
Reagents like phenylarsine (B13959437) oxide (PAO) specifically bind to vicinal dithiols, allowing for their identification and study.[9][10] By using PAO-based affinity chromatography, researchers can enrich for proteins containing vicinal dithiols from complex cellular lysates. Subsequent analysis by mass spectrometry can then identify these proteins, providing insights into the cellular machinery that is regulated by redox signaling.
-
Cell Lysis: Lyse cells under conditions that preserve the native redox state of the proteins. This often involves the use of alkylating agents to block free thiols and prevent post-lysis oxidation.
-
PAO-Affinity Chromatography: Prepare an affinity column with phenylarsine oxide immobilized on a solid support (e.g., agarose (B213101) beads). Incubate the cell lysate with the PAO-beads to allow for the specific binding of vicinal dithiol-containing proteins.
-
Washing: Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the column using a buffer containing a high concentration of a dithiol compound, such as DTT or 2,3-dimercaptopropanol, which will compete with the vicinal dithiols for binding to PAO.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and identify them using mass spectrometry-based proteomics.
Conclusion
Bis-sulfhydryl compounds and their reactive counterparts are indispensable tools in modern protein research. From elucidating the architecture of protein complexes and mapping protein-protein interaction networks to visualizing the dynamic behavior of proteins in living cells and identifying key players in redox signaling, these reagents provide a versatile and powerful approach to understanding the complex world of proteins. The methodologies and data presented in this guide offer a solid foundation for researchers to effectively harness the potential of bis-sulfhydryl chemistry in their scientific endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Chemical cross-linking with thiol-cleavable reagents combined with differential mass spectrometric peptide mapping--a novel approach to assess intermolecular protein contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorescent labeling of tetracysteine-tagged proteins in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent labeling of tetracysteine-tagged proteins in intact cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Using Tetracysteine-Tagged TDP-43 with a Biarsenical Dye To Monitor Real-Time Trafficking in a Cell Model of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein vicinal thiols as intrinsic probes of brain redox states in health, aging, and ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein vicinal thiols as intrinsic probes of brain redox states in health, aging, and ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An essential role for vicinal dithiol groups in the catalytic activity of the human placental Na(+)-H+ exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Near-Infrared: A Technical Guide to the Safe Handling of Sulfo Cy7 bis-SH
For Researchers, Scientists, and Drug Development Professionals
Sulfo Cy7 bis-SH, a water-soluble, near-infrared (NIR) fluorescent dye, offers significant potential in various research and drug development applications, from cellular imaging to in vivo tracking of biomolecules. Its two thiol (-SH) functional groups allow for versatile conjugation to a range of substrates. However, as with any chemical reagent, a thorough understanding of its safety and handling precautions is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This in-depth technical guide provides a comprehensive overview of the essential safety protocols, handling procedures, and experimental considerations for this compound and related cyanine (B1664457) dyes.
Core Safety and Handling Precautions
Hazard Identification and Personal Protective Equipment (PPE)
Cyanine dyes, in their solid form, are often fine powders that can be easily inhaled. As a general precaution, they should be handled with care to avoid dust formation.
Potential Health Effects:
-
Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[1]
-
Ingestion: May be harmful if swallowed.[1]
-
Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[1]
-
Eye Contact: May cause eye irritation.[1]
Recommended Personal Protective Equipment (PPE):
To mitigate these risks, the following PPE is mandatory when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[1]
-
Eye Protection: Safety glasses or goggles should be worn.
-
Respiratory Protection: For operations that may generate dust, use a NIOSH (US) or CEN (EU) approved respirator.[1]
-
Lab Coat: A standard laboratory coat should be worn to protect personal clothing.
Table 1: Summary of Potential Hazards and Recommended PPE
| Hazard Route | Potential Effect | Recommended PPE |
| Inhalation | Harmful, respiratory irritation | Respirator (if dust is generated) |
| Ingestion | Harmful | Standard laboratory practices (no eating/drinking) |
| Skin Contact | Harmful, skin irritation | Chemical-resistant gloves, lab coat |
| Eye Contact | Eye irritation | Safety glasses or goggles |
First Aid Measures
In the event of exposure, the following first aid procedures should be followed immediately:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Storage and Stability
Proper storage is crucial to maintain the integrity and reactivity of this compound.
-
Temperature: Store at -20°C for long-term stability.[2][3][4]
-
Light: Protect from light, as cyanine dyes are photosensitive.[2][4]
-
Moisture: Store in a dry, well-ventilated place and keep the container tightly closed.[1] Many suppliers recommend desiccating the product.[2][4]
-
Transportation: The product can typically be shipped at room temperature for up to three weeks without compromising its quality.[2][4]
Spill and Disposal Procedures
In the event of a spill, adhere to the following cleanup protocol:
-
Personal Precautions: Ensure adequate ventilation and wear appropriate PPE. Avoid breathing vapors, mist, or gas.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1]
-
Cleanup: For small spills, use an inert absorbent material to soak up the substance. Collect the material in a suitable, closed container for disposal.[1]
-
Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.
Experimental Protocols and Handling
The thiol-reactive nature of this compound makes it a valuable tool for bioconjugation. The following is a general protocol for labeling proteins with thiol-reactive dyes. This should be adapted and optimized for specific applications.
General Protocol for Protein Labeling with this compound
Materials:
-
Protein to be labeled
-
This compound
-
Reaction Buffer: 10–100 mM phosphate (B84403) buffer (pH 7.0–7.5)
-
Reducing Agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous DMSO or DMF for stock solution preparation
-
Gel filtration column for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature. If DTT is used, it must be removed by dialysis before adding the dye.
-
-
Dye Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. This solution should be prepared fresh.
-
-
Conjugation Reaction:
-
Add the dye solution to the protein solution at a molar ratio of 10:1 to 20:1 (dye:protein). This ratio may need to be optimized for your specific protein.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted dye using a gel filtration column.
-
Diagram: General Workflow for Protein Labeling
Figure 1: General Workflow for Protein Labeling with Thiol-Reactive Dyes.
Signaling Pathways and Logical Relationships
The utility of this compound often lies in its ability to label molecules that are part of complex biological pathways. The following diagram illustrates a simplified, hypothetical signaling pathway where a labeled protein could be used for tracking.
Diagram: Hypothetical Signaling Pathway
Figure 2: Hypothetical Signaling Pathway for a Labeled Protein.
This guide provides a foundational understanding of the safety and handling precautions for this compound. It is imperative that all laboratory personnel working with this and other chemical reagents consult all available safety documentation and adhere to institutional safety protocols.
References
Methodological & Application
Application Notes and Protocols: Sulfo-Cy7 Conjugation to Antibodies via Thiol Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of antibodies is a cornerstone technique in biological research and diagnostics, enabling the visualization and tracking of specific targets.[] Near-infrared (NIR) dyes, such as Sulfo-Cyanine7 (Sulfo-Cy7), offer significant advantages for these applications, particularly for in vivo imaging.[2] The NIR spectrum (700-900 nm) is often called the "optical window" for biological tissues because it is characterized by minimal autofluorescence and light absorption, allowing for deeper tissue penetration and a higher signal-to-noise ratio.[2]
This document provides a detailed protocol for the conjugation of a thiol-reactive Sulfo-Cy7 dye to an antibody. The method is based on the selective reduction of the antibody's native interchain disulfide bonds to generate free sulfhydryl (-SH) groups, followed by their reaction with a maleimide-activated Sulfo-Cy7 dye.[3][] This thiol-maleimide chemistry is highly efficient and allows for more site-specific labeling compared to amine-based conjugation, which targets lysine (B10760008) residues that may be present in the antigen-binding site.[][5] The resulting Sulfo-Cy7 antibody conjugate is suitable for a wide range of applications, including flow cytometry, immunofluorescence, and non-invasive in vivo imaging.[6]
Data Presentation
Table 1: Spectroscopic Properties of Sulfo-Cy7
This table summarizes the key optical properties of the Sulfo-Cy7 fluorophore, which are essential for instrument setup and data analysis.
| Property | Value | Reference |
| Maximum Excitation Wavelength (λex) | ~750 nm | [2][7] |
| Maximum Emission Wavelength (λem) | ~773 - 779 nm | [2][8] |
| Molar Extinction Coefficient (ε) at λex | ~240,000 M⁻¹cm⁻¹ | [8] |
| Fluorescence Quantum Yield (Φ) | ~0.24 - 0.3 | [2][8] |
| Recommended Excitation Laser | 750 nm | [7] |
| Recommended Emission Filter | 780 - 850 nm | [7] |
Table 2: Recommended Molar Ratios for Reduction and Conjugation
Optimal labeling requires careful control over the molar ratios of the reducing agent and the dye relative to the antibody. The ratios below are starting points and may require optimization depending on the specific antibody and desired Degree of Labeling (DOL).
| Step | Reagent | Molar Ratio (Reagent:Antibody) | Purpose |
| Reduction | TCEP | 10:1 to 20:1 | To reduce interchain disulfide bonds, creating free thiols.[5][9] |
| Conjugation | Sulfo-Cy7 Maleimide (B117702) | 10:1 to 20:1 | To covalently attach the dye to the newly formed thiol groups.[9] |
Experimental Workflow and Signaling Pathways
The overall workflow for antibody conjugation involves three main stages: reduction of the antibody, reaction with the maleimide-activated dye, and purification of the final conjugate.
Caption: Experimental workflow for Sulfo-Cy7 conjugation.
The chemical basis of this protocol is the reaction between a thiol (sulfhydryl) group on the reduced antibody and the maleimide group on the dye. This forms a stable thioether bond.
Caption: Thiol-Maleimide conjugation reaction chemistry.
Experimental Protocols
This protocol is designed for conjugating approximately 1 mg of an IgG antibody. Reactions can be scaled up or down as needed.
Materials and Reagents
-
Purified antibody (IgG) at 2-10 mg/mL in an amine-free buffer (e.g., PBS, HEPES).[10]
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Sulfo-Cy7 Maleimide
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 10-100 mM phosphate (B84403) buffer (or HEPES, Tris) with 5 mM EDTA, pH 7.0-7.5.[5][9]
-
Purification: Size-exclusion chromatography spin columns (e.g., Sephadex G-25) suitable for separating proteins from small molecules.[10]
-
Spectrophotometer (UV-Vis)
Protocol Part 1: Antibody Reduction
This step uses TCEP to reduce the antibody's interchain disulfide bonds, exposing free thiol groups for conjugation.[3][]
-
Prepare Antibody: Start with a purified antibody solution at a concentration of 2-10 mg/mL.[10] If the buffer contains amines (like Tris or glycine), it must be exchanged for an amine-free buffer like PBS.[10]
-
Prepare TCEP Stock Solution: Prepare a 10 mM TCEP stock solution in conjugation buffer.
-
Initiate Reduction: Add a 10-fold molar excess of TCEP to the antibody solution. For a typical IgG (MW ~150,000 Da), this means adding approximately 0.67 µL of 10 mM TCEP per 1 mg of antibody.
-
Incubate: Gently mix and incubate the reaction for 30-60 minutes at room temperature.[5] To prevent the re-formation of disulfide bonds, it is advisable to perform this and the subsequent conjugation step under an inert gas like nitrogen or argon, though it is not strictly required.[5]
Protocol Part 2: Conjugation to Sulfo-Cy7 Maleimide
In this step, the maleimide-activated dye reacts with the free thiols on the reduced antibody.
-
Prepare Dye Stock Solution: Immediately before use, allow the vial of Sulfo-Cy7 Maleimide to warm to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO.[9] Vortex briefly to ensure it is fully dissolved.
-
Add Dye to Antibody: Add a 10 to 20-fold molar excess of the dissolved Sulfo-Cy7 Maleimide to the reduced antibody solution while gently mixing.[9]
-
Incubate: Protect the reaction mixture from light by wrapping the tube in aluminum foil. Incubate for 2 hours at room temperature or overnight at 4°C with gentle, continuous mixing.[9]
Protocol Part 3: Purification of the Conjugate
Purification is critical to remove unconjugated dye, which can cause high background signals in downstream applications.
-
Prepare Spin Column: Prepare a size-exclusion spin column according to the manufacturer's instructions. This typically involves hydrating the resin and centrifuging to remove the storage buffer.
-
Apply Sample: Carefully apply the entire conjugation reaction mixture to the center of the prepared column.
-
Elute Conjugate: Centrifuge the column as per the manufacturer's protocol. The purified antibody-dye conjugate will be in the eluate, while the smaller, unconjugated dye molecules will be retained in the column resin.[10]
-
Store Conjugate: Store the purified conjugate in a suitable buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide) at 4°C, protected from light.
Protocol Part 4: Characterization and Quality Control
The Degree of Labeling (DOL), or the average number of dye molecules per antibody, is a critical quality parameter.
-
Measure Absorbance: Dilute a small amount of the purified conjugate in PBS. Measure the absorbance of the solution at 280 nm (A₂₈₀) and at the absorbance maximum for Sulfo-Cy7 (~750 nm, A₇₅₀).
-
Calculate DOL: Use the following formula to calculate the DOL:
-
Molar Concentration of Antibody:
-
Corrected A₂₈₀ = A₂₈₀ - (A₇₅₀ × CF₂₈₀)
-
Antibody Conc. (M) = Corrected A₂₈₀ / ε_antibody (Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm, and ε_antibody is the molar extinction coefficient of the antibody at 280 nm, typically ~210,000 M⁻¹cm⁻¹ for IgG).
-
-
Molar Concentration of Dye:
-
Dye Conc. (M) = A₇₅₀ / ε_dye (Where ε_dye is the molar extinction coefficient of Sulfo-Cy7 at ~750 nm, ~240,000 M⁻¹cm⁻¹).
-
-
Degree of Labeling (DOL):
-
DOL = Dye Conc. (M) / Antibody Conc. (M)
-
An optimal DOL for most antibodies is typically between 2 and 10.[10] Higher ratios can sometimes lead to reduced antibody function or fluorescence quenching.[12]
-
Applications of Sulfo-Cy7 Labeled Antibodies
Antibodies conjugated with Sulfo-Cy7 are powerful tools for a variety of sensitive detection methods:
-
In Vivo Imaging: The NIR properties of Sulfo-Cy7 make it ideal for non-invasive imaging in living organisms, allowing for the tracking of drug distribution or monitoring tumor growth.[6]
-
Flow Cytometry: As a far-red dye, Sulfo-Cy7 is excellent for multicolor flow cytometry panels, minimizing spectral overlap with fluorophores that emit in the blue, green, and orange channels.[13][14]
-
Immunofluorescence and Microscopy: The dye's emission in the far-red spectrum helps reduce autofluorescence from cells and tissues, leading to clearer images with improved contrast.[2][7]
References
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. Cy7: A Far-Red Fluorescent Dye for Precise Labeling [baseclick.eu]
- 7. benchchem.com [benchchem.com]
- 8. Sulfo-Cy7 bis-NHS ester | BroadPharm [broadpharm.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 12. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. APC-Cy®7 Antibody Conjugates | Cell Signaling Technology [cellsignal.com]
- 14. Fluorescent Conjugated Antibodies: Protocol, Advantages, and Applications | Sino Biological [sinobiological.com]
Application Notes and Protocols for Sulfo Cy7 bis-SH in Single-Molecule Imaging
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Single-molecule imaging techniques have revolutionized our ability to visualize cellular structures and molecular processes with unprecedented resolution, breaking the diffraction limit of light microscopy. Among these techniques, single-molecule localization microscopy (SMLM) relies on the stochastic activation and subsequent localization of individual fluorophores. The choice of fluorescent probe is paramount for successful SMLM experiments, with key properties including high photon output, photostability, and the ability to "blink" between fluorescent (ON) and dark (OFF) states.
Sulfo-Cyanine7 (Sulfo-Cy7) is a near-infrared (NIR) fluorescent dye with spectral properties that make it highly suitable for biological imaging.[1] Its emission in the NIR spectrum minimizes background autofluorescence from cellular components, allows for deeper tissue penetration, and reduces phototoxicity.[2] While the direct application of a bis-sulfhydryl (bis-SH) variant of Sulfo-Cy7 in single-molecule imaging is not extensively documented in current literature, its chemical nature suggests potential utility in specific crosslinking applications within a single-molecule context.
This document provides detailed application notes and protocols for the conceptual use of Sulfo Cy7 bis-SH in single-molecule imaging. The protocols are based on established principles of bioconjugation and SMLM using similar cyanine (B1664457) dyes.
Photophysical and Chemical Properties
The performance of a fluorophore in single-molecule imaging is dictated by its intrinsic properties. The table below summarizes the known properties of Sulfo-Cy7, which are expected to be largely retained in its bis-SH derivative.
| Property | Value | Reference |
| Excitation Maximum (λ_max_) | ~750 nm | [1][3] |
| Emission Maximum (λ_em_) | ~773 nm | [1][3] |
| Stokes Shift | ~23 nm | [1] |
| Molar Extinction Coefficient | ~240,600 cm⁻¹M⁻¹ | [3] |
| Fluorescence Quantum Yield | ~0.24 | [3] |
| Molecular Weight | ~1041.3 g/mol | [3] |
| Reactive Groups | Two Sulfhydryl (-SH) groups | |
| Solubility | Water, DMSO, DMF | [3] |
Note: The addition of two sulfhydryl groups may slightly alter the spectral properties and quantum yield compared to the parent dye. Experimental validation is recommended.
Principle of Application in Single-Molecule Imaging
For single-molecule localization microscopy, cyanine dyes like Cy7 are often used in a technique called direct Stochastic Optical Reconstruction Microscopy (dSTORM). The "blinking" of the dye is not typically an intrinsic property but is induced by the chemical environment, specifically the presence of a reducing agent in the imaging buffer. This agent, usually a thiol such as β-mercaptoethanol (BME) or mercaptoethylamine (MEA), pushes the fluorophore into a long-lived dark state. The stochastic return of individual molecules to the fluorescent state allows for their precise localization.
The "bis-SH" functionality of this compound presents a unique chemical handle. While most labeling strategies involve a thiol-reactive dye (e.g., maleimide) to label cysteine residues on a protein, a dye with two free thiols could be used to:
-
Crosslink two molecules of interest that have been functionalized with maleimide (B117702) groups. This would allow for single-molecule studies of protein dimers or complexes.
-
Be conjugated to a scaffold that is then delivered to the target.
For the purpose of these notes, we will focus on a primary application of labeling a target protein for SMLM. The protocol will be adapted for a more common scenario where a thiol-reactive dye is used, as direct literature on labeling with a bis-SH dye is scarce. The principles of imaging, however, remain the same.
Experimental Protocols
Protocol 1: Labeling of Proteins with a Thiol-Reactive Cy7 Dye
This protocol describes the labeling of a protein containing engineered cysteine residues with a maleimide-functionalized Sulfo-Cy7 dye. This is the most common approach for site-specific labeling for single-molecule studies.
Materials:
-
Protein of interest with one or more cysteine residues for labeling.
-
Sulfo-Cy7 Maleimide (or similar thiol-reactive Cy7 derivative).
-
Labeling Buffer: 0.1 M potassium phosphate, pH 7.0.[4]
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Quenching solution: 1 M β-mercaptoethanol.
-
Purification column (e.g., size-exclusion chromatography like Sephadex G-25).
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO).
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in the labeling buffer.
-
If the protein has disulfide bonds that need to be reduced to free up the cysteine thiols, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature. Remove the TCEP using a desalting column.
-
-
Dye Preparation:
-
Dissolve the Sulfo-Cy7 maleimide in anhydrous DMSO to a stock concentration of 10 mg/mL.[4]
-
-
Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved dye to the protein solution.[5] The optimal ratio should be determined empirically.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching:
-
Add β-mercaptoethanol to the reaction mixture to a final concentration of 10 mM to quench the unreacted maleimide groups. Incubate for 15 minutes.
-
-
Purification:
-
Separate the labeled protein from the free dye using a size-exclusion chromatography column. The first colored fraction will be the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at ~750 nm).
-
Protocol 2: Single-Molecule Imaging (dSTORM)
Materials:
-
Labeled protein sample.
-
Microscope coverslips (high precision, No. 1.5).
-
Imaging Buffer:
-
Buffer solution (e.g., PBS or Tris-HCl, pH 7.5-8.0).
-
Oxygen scavenging system (e.g., GLOX: 0.5 mg/mL glucose oxidase, 40 µg/mL catalase, and 10% w/v glucose).
-
Reducing agent: 50-100 mM β-mercaptoethanol (BME) or mercaptoethylamine (MEA).
-
Procedure:
-
Sample Preparation:
-
Immobilize the labeled proteins on a clean coverslip. This can be achieved through non-specific adsorption or by using specific surface chemistry (e.g., antibody-antigen binding).
-
Wash the coverslip gently with buffer to remove any unbound protein.
-
-
Microscope Setup:
-
Use a microscope equipped for total internal reflection fluorescence (TIRF) or highly inclined and laminated optical sheet (HILO) illumination to minimize background fluorescence.
-
Use a high-power laser for excitation (e.g., 750 nm) to drive the fluorophores into the dark state. A lower power activation laser (e.g., 405 nm) can sometimes be used to facilitate the return to the fluorescent state, though this is not always necessary for Cy7.
-
Use a high numerical aperture objective (e.g., 1.4 NA or higher) and an EMCCD or sCMOS camera for sensitive detection.
-
-
Imaging:
-
Add the freshly prepared dSTORM imaging buffer to the sample.
-
Illuminate the sample with the 750 nm laser. Most fluorophores will rapidly enter a dark state.
-
Acquire a stream of images (typically 5,000-20,000 frames) at a high frame rate (e.g., 50-100 Hz). In each frame, a sparse, stochastic set of individual molecules will fluoresce.
-
-
Data Analysis:
-
Use specialized software (e.g., ThunderSTORM, rapidSTORM) to process the raw image data.
-
The software will identify and fit the point spread function (PSF) of each individual blinking event to determine the precise coordinates of the molecule with sub-diffractional accuracy.
-
Reconstruct a final super-resolution image from the list of localizations.
-
Visualizations
Bioconjugation of this compound
Caption: Reaction scheme for crosslinking a maleimide-activated protein with this compound.
dSTORM Photoswitching Mechanism
Caption: The general mechanism of thiol-induced photoswitching for cyanine dyes in dSTORM.
Experimental Workflow for Single-Molecule Imaging
Caption: A generalized workflow for a single-molecule localization microscopy experiment.
References
Application Notes: Purification of Sulfo-Cy7 Labeled Proteins and Peptides
References
- 1. Analytical Chromatography - fSEC | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. youtube.com [youtube.com]
- 6. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Determination of Dye-to-Protein Ratio for Sulfo Cy7 Thiol-Reactive Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of fluorescent dyes to proteins is a critical technique in biomedical research and drug development, enabling the visualization and tracking of proteins in various assays. Sulfo Cy7, a near-infrared (NIR) fluorescent dye, is particularly valuable for in vivo imaging due to its deep tissue penetration and minimal background autofluorescence. This document provides a detailed protocol for labeling proteins with thiol-reactive Sulfo Cy7 and subsequently calculating the dye-to-protein ratio, a critical parameter for ensuring the quality and consistency of the conjugate.
Thiol-reactive labeling, typically employing a maleimide (B117702) functional group, targets the sulfhydryl groups of cysteine residues on the protein. This method offers a more site-specific conjugation compared to amine-reactive labeling, which targets multiple lysine (B10760008) residues. The degree of labeling (DOL), or the dye-to-protein ratio, is a crucial quality control metric that influences the fluorescence signal intensity and the preservation of the protein's biological activity. An optimal DOL ensures a strong signal without causing fluorescence quenching or compromising the protein's function.
Quantitative Data Summary
Accurate calculation of the dye-to-protein ratio relies on the spectrophotometric properties of both the dye and the protein. The key quantitative data for Sulfo Cy7 are summarized in the table below.
| Parameter | Value | Reference |
| Maximum Absorbance Wavelength (λmax) | 750 nm | [1] |
| Molar Extinction Coefficient at λmax (ε_dye) | 240,600 M⁻¹cm⁻¹ | [1] |
| Correction Factor at 280 nm (CF₂₈₀) | 0.04 | [1] |
Experimental Protocols
This section details the experimental procedures for labeling a protein with a thiol-reactive Sulfo Cy7 maleimide and the subsequent determination of the dye-to-protein ratio.
Protein Preparation and Disulfide Bond Reduction
Objective: To prepare the protein for labeling by ensuring the availability of free sulfhydryl groups.
Materials:
-
Protein of interest
-
Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Desalting column (e.g., Sephadex G-25)
Protocol:
-
Dissolve the protein in degassed PBS buffer to a concentration of 1-10 mg/mL.[2] Buffers should be free of any thiol-containing compounds.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols for labeling, add a 10-100 fold molar excess of a reducing agent like TCEP.[3]
-
Incubate the mixture for 30-60 minutes at room temperature.
-
If DTT is used as the reducing agent, it must be removed prior to the addition of the maleimide dye, as DTT itself contains a thiol group. This can be achieved using a desalting column. TCEP does not need to be removed before conjugation with maleimides.[4]
Sulfo Cy7 Maleimide Labeling of the Protein
Objective: To covalently attach the Sulfo Cy7 maleimide to the free sulfhydryl groups of the protein.
Materials:
-
Reduced protein solution from section 3.1
-
Sulfo Cy7 maleimide
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
Protocol:
-
Immediately before use, dissolve the Sulfo Cy7 maleimide in anhydrous DMSO to a concentration of 10 mM to create a stock solution.
-
A typical starting molar ratio for labeling is a 10-20 fold molar excess of dye to protein.[3] This ratio may need to be optimized for each specific protein.
-
Slowly add the calculated volume of the Sulfo Cy7 maleimide stock solution to the protein solution while gently stirring or vortexing.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
Purification of the Labeled Protein
Objective: To remove unconjugated Sulfo Cy7 maleimide from the protein conjugate.
Materials:
-
Labeled protein solution from section 3.2
-
Desalting column (e.g., Sephadex G-25) or dialysis equipment
-
Collection tubes
Protocol:
-
Equilibrate a desalting column with PBS buffer according to the manufacturer's instructions.
-
Apply the reaction mixture to the column.
-
Elute the protein-dye conjugate with PBS buffer. The labeled protein will elute first, followed by the smaller, unconjugated dye molecules.
-
Alternatively, the sample can be purified by extensive dialysis against PBS buffer.
-
Collect the fractions containing the purified protein-dye conjugate.
Calculation of the Dye-to-Protein Ratio
Objective: To determine the average number of dye molecules conjugated to each protein molecule using spectrophotometry.
Materials:
-
Purified Sulfo Cy7-protein conjugate from section 3.3
-
Spectrophotometer
-
Cuvettes
Protocol:
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 750 nm (A₇₅₀). If the absorbance is too high, dilute the sample with a known volume of PBS and account for the dilution factor in the calculations.
-
Calculate the concentration of the dye using the Beer-Lambert law and the absorbance at its maximum wavelength (750 nm): Dye Concentration (M) = A₇₅₀ / (ε_dye × path length) (where the path length is typically 1 cm)
-
Calculate the corrected absorbance at 280 nm to account for the dye's contribution to the absorbance at this wavelength: Corrected A₂₈₀ = A₂₈₀ - (A₇₅₀ × CF₂₈₀)
-
Calculate the protein concentration using the corrected A₂₈₀ and the protein's molar extinction coefficient (ε_protein) at 280 nm: Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein × path length) (Note: The molar extinction coefficient of the protein must be known. For a typical IgG, ε_protein is approximately 210,000 M⁻¹cm⁻¹)
-
Calculate the dye-to-protein ratio (Degree of Labeling): DOL = Dye Concentration (M) / Protein Concentration (M)
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the key experimental workflow for Sulfo Cy7 bis-SH labeling and the logical relationship for calculating the dye-to-protein ratio.
References
Application Notes and Protocols for Sulfo Cy7 bis-SH and Maleimide Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and optimal buffer conditions for the successful conjugation of Sulfo Cy7 bis-SH with maleimide-functionalized molecules. Adherence to these guidelines will ensure high-efficiency labeling for applications in fluorescence microscopy, in vivo imaging, flow cytometry, and other bioanalytical assays.[1]
Introduction
The reaction between a sulfhydryl group (-SH) and a maleimide (B117702) group is a widely used bioconjugation technique, forming a stable thioether bond.[2][3] This method is highly selective for thiols, particularly within a specific pH range, making it ideal for labeling proteins, peptides, and other biomolecules with fluorescent dyes like Sulfo Cy7.[2][4][5] Sulfo Cy7 is a near-infrared (NIR) fluorescent dye with excellent water solubility and photostability, making it a valuable tool for deep tissue imaging and other applications where minimizing background fluorescence is critical.[1]
Core Principles of the Maleimide-Thiol Reaction
The efficiency and specificity of the maleimide-thiol conjugation are highly dependent on the reaction conditions. The key to a successful conjugation is maintaining a pH that facilitates the reaction with the thiol group while minimizing side reactions. The sulfhydryl group must be in its reduced form to be reactive with the maleimide.
Optimal Buffer Conditions
The selection of an appropriate buffer system is critical for a successful conjugation reaction. The buffer should maintain the desired pH and should not contain any interfering substances.
| Parameter | Recommended Condition | Rationale | Potential Issues |
| pH | 6.5 - 7.5[4][5][6] | This pH range is optimal for the specific and efficient reaction of maleimides with sulfhydryl groups.[4][6] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[4][7] | Below pH 6.5, the reaction rate slows significantly.[6] Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis and side reactions with primary amines (e.g., lysine (B10760008) residues) become more prevalent.[4][6][8] |
| Buffer Type | Phosphate-Buffered Saline (PBS), HEPES, Tris, MOPS (10-100 mM)[2][9][10][11] | These buffers are non-reactive towards maleimides and help maintain the optimal pH range. | Avoid buffers containing thiols (e.g., DTT, β-mercaptoethanol) or primary/secondary amines that can compete with the target molecule for reaction with the maleimide.[4][5] |
| Additives | EDTA (1-5 mM) (Optional) | Including a chelating agent like EDTA can help prevent the oxidation of sulfhydryl groups, which can be catalyzed by metal ions.[6] | Ensure compatibility with the downstream application. |
Experimental Protocols
Materials Required
-
This compound
-
Maleimide-functionalized molecule
-
Reaction Buffer (e.g., 100 mM Phosphate buffer with 150 mM NaCl, 5 mM EDTA, pH 7.2)
-
Reducing Agent (e.g., TCEP) (optional, for reducing disulfide bonds)[2][9][10]
-
Anhydrous DMSO or DMF (for dissolving reagents if necessary)[2][9][10][11]
-
Purification column (e.g., Sephadex G-25) or HPLC system[2]
Protocol 1: General Conjugation of this compound to a Maleimide-Functionalized Molecule
This protocol outlines the fundamental steps for the conjugation reaction.
-
Preparation of Reagents:
-
Prepare the reaction buffer and degas it by bubbling with an inert gas for at least 15 minutes to remove dissolved oxygen, which can lead to thiol oxidation.[2][6][10]
-
Dissolve the this compound and the maleimide-functionalized molecule in the degassed reaction buffer. If solubility is an issue, a minimal amount of a water-miscible organic solvent like DMSO or DMF can be used.[2][3] Sulfo-cyanine maleimides generally have good water solubility.[3][12]
-
-
Reduction of Disulfide Bonds (Optional):
-
If the molecule to be labeled contains disulfide bonds that need to be reduced to generate free sulfhydryl groups, add a 10-100 fold molar excess of a thiol-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[2][9][10]
-
Incubate the mixture for 30-60 minutes at room temperature. TCEP does not need to be removed before the addition of the maleimide.[5] If using a thiol-containing reducing agent like DTT, it must be removed prior to adding the maleimide reagent.[6][10]
-
-
Conjugation Reaction:
-
Add the maleimide-functionalized molecule to the solution of this compound. A 10-20 fold molar excess of the maleimide reagent is a common starting point to drive the reaction to completion.[6][10][11] However, the optimal ratio may need to be determined empirically, with ratios as low as 2:1 or 5:1 being effective in some cases.[6][8]
-
Flush the headspace of the reaction vial with an inert gas, cap it tightly, and mix gently.[2][10]
-
Incubate the reaction at room temperature for 2 hours or overnight at 4°C.[2][9][10] Protect the reaction from light.[10]
-
-
Purification of the Conjugate:
-
Separate the labeled Sulfo Cy7 conjugate from unreacted dye and other small molecules. This can be achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column), dialysis, or HPLC.[2]
-
-
Storage of the Conjugate:
-
For short-term storage, the conjugate can be kept at 4°C for up to a week, protected from light.[11]
-
For long-term storage, it is recommended to add a stabilizer like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (B81097) (0.01-0.03%).[9][11] The conjugate can then be stored at 4°C or, with the addition of 50% glycerol, at -20°C for a year or longer.[9][10][11]
-
Visualizing the Workflow and Reaction
Caption: Experimental workflow for this compound and maleimide conjugation.
Caption: Thiol-maleimide conjugation reaction forming a stable thioether bond.
Troubleshooting
| Problem | Potential Cause | Solution |
| Low Labeling Efficiency | Incorrect pH. | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[4][6] |
| Oxidized sulfhydryl groups. | Degas all buffers thoroughly and consider adding a chelating agent like EDTA.[6] If necessary, perform a reduction step with TCEP prior to conjugation.[2][9][10] | |
| Incorrect stoichiometry. | Optimize the molar ratio of maleimide to this compound. A 10-20 fold excess of maleimide is a good starting point.[6][10][11] | |
| Hydrolyzed maleimide. | Prepare maleimide stock solutions fresh in an anhydrous solvent like DMSO or DMF and avoid prolonged storage in aqueous solutions.[4][11] | |
| Non-specific Labeling | Reaction pH is too high. | Maintain the reaction pH at or below 7.5 to minimize reaction with primary amines.[4][6] |
| Precipitation | Poor solubility of reactants. | For maleimides with poor water solubility, use a co-solvent like DMSO or DMF.[2][3] Sulfo Cy7 is generally water-soluble.[1] |
By following these detailed protocols and understanding the key parameters influencing the reaction, researchers can achieve robust and reproducible conjugation of this compound to maleimide-functionalized molecules for a wide range of applications.
References
- 1. sulfo-Cyanine7 | AxisPharm [axispharm.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. lumiprobe.com [lumiprobe.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. biotium.com [biotium.com]
- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for Sulfo Cy7 Maleimide in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo Cy7 Maleimide (B117702) is a near-infrared (NIR), water-soluble fluorescent dye ideal for labeling biomolecules with free sulfhydryl (-SH) groups, such as cysteine residues in proteins.[1][2] Its maleimide functional group reacts specifically with thiols to form a stable thioether bond.[3] The sulfonated nature of the Cy7 dye ensures high aqueous solubility, making it particularly suitable for labeling proteins and cells in physiological buffers without the need for organic co-solvents.[1][4]
With an excitation maximum around 750 nm and an emission maximum near 773 nm, Sulfo Cy7 operates in the NIR spectrum where cellular autofluorescence is minimal.[2][4] This property leads to an improved signal-to-noise ratio, making it an excellent choice for sensitive detection in flow cytometry.[4] These application notes provide detailed protocols for using Sulfo Cy7 Maleimide to label and quantify both cell surface and intracellular thiols in flow cytometry.
Product Specifications
The photophysical properties of Sulfo Cy7 Maleimide are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~750 nm | [2][4] |
| Emission Maximum (λem) | ~773 nm | [2][4] |
| Molar Extinction Coefficient (ε) | ~240,600 cm⁻¹M⁻¹ | [2] |
| Solubility | Water, DMF, DMSO | [1][2] |
| Reactive Group | Maleimide | [2] |
| Reactivity | Free sulfhydryl (-SH) groups | [3] |
Applications in Flow Cytometry
Sulfo Cy7 Maleimide can be effectively used in flow cytometry for:
-
Quantification of total cell surface thiols: Assess the redox state of the cell surface.
-
Detection of intracellular thiols: Analyze intracellular glutathione (B108866) levels and other free thiols.[5][6][7]
-
Monitoring changes in thiol expression: Track alterations in the cellular redox environment in response to stimuli or drug treatment.
-
Labeling of cysteine-containing proteins or peptides: For tracking and analysis of specific biomolecules.
Data Presentation
The following tables present illustrative data from flow cytometry experiments using Sulfo Cy7 Maleimide to label cell surface and intracellular thiols on Jurkat cells.
Table 1: Analysis of Cell Surface Thiol Labeling with Sulfo Cy7 Maleimide
This table shows example data for Jurkat cells treated with a reducing agent (TCEP) to increase free surface thiols, and an oxidizing agent (H₂O₂) to decrease them.
| Sample | Treatment | Mean Fluorescence Intensity (MFI) | Staining Index* |
| 1 | Unstained Control | 150 | - |
| 2 | Sulfo Cy7 Maleimide | 8,500 | 1.00 |
| 3 | TCEP (10 mM) + Sulfo Cy7 Maleimide | 15,000 | 1.76 |
| 4 | H₂O₂ (1 mM) + Sulfo Cy7 Maleimide | 4,200 | 0.49 |
*Staining Index is calculated as (MFI of stained sample) / (MFI of untreated stained sample).
Table 2: Analysis of Intracellular Thiol Labeling with Sulfo Cy7 Maleimide
This table provides example data for Jurkat cells treated with N-ethylmaleimide (NEM), a thiol-blocking agent, prior to intracellular staining.
| Sample | Treatment | Mean Fluorescence Intensity (MFI) | % Positive Cells |
| 1 | Unstained Control | 200 | 0.5% |
| 2 | Sulfo Cy7 Maleimide | 12,000 | 98% |
| 3 | NEM (1 mM) + Sulfo Cy7 Maleimide | 1,500 | 15% |
Experimental Protocols
Protocol 1: Labeling of Cell Surface Thiols
This protocol details the procedure for staining free sulfhydryl groups on the surface of live cells.
Materials:
-
Sulfo Cy7 Maleimide
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4, degassed
-
Cells in single-cell suspension (e.g., Jurkat cells)
-
Flow cytometry tubes
-
(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
(Optional) Thiol-blocking agent: N-ethylmaleimide (NEM)
Procedure:
-
Cell Preparation:
-
Harvest cells and wash twice with cold, degassed PBS.
-
Resuspend cells in degassed PBS at a concentration of 1 x 10⁶ cells/mL.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Sulfo Cy7 Maleimide in anhydrous DMSO.
-
Further dilute the stock solution in degassed PBS to the desired working concentration (e.g., 10-100 µM). It is recommended to perform a titration to determine the optimal concentration for your cell type and application.
-
-
Staining:
-
Add 100 µL of the cell suspension to a flow cytometry tube.
-
Add the diluted Sulfo Cy7 Maleimide solution to the cells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing:
-
Add 2 mL of cold PBS to each tube and centrifuge at 300-400 x g for 5 minutes.
-
Discard the supernatant and repeat the wash step twice.
-
-
Data Acquisition:
-
Resuspend the cell pellet in 500 µL of PBS.
-
Analyze the samples on a flow cytometer equipped with a laser that can excite at ~750 nm (e.g., a red laser) and an appropriate emission filter for Cy7 (e.g., a 780/60 nm bandpass filter).
-
Protocol 2: Labeling of Intracellular Thiols
This protocol is for the detection of free sulfhydryl groups within the cell.
Materials:
-
All materials from Protocol 1
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
Procedure:
-
Cell Preparation and Staining:
-
Follow steps 1-3 from Protocol 1 to label total cellular thiols. Since Sulfo Cy7 Maleimide is cell-permeable, it will label both surface and intracellular thiols in live cells.
-
-
Fixation and Permeabilization (for intracellular staining post-labeling):
-
After staining, wash the cells once with PBS.
-
Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 15-20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in 100 µL of Permeabilization Buffer and incubate for 10-15 minutes at room temperature.
-
-
Washing and Data Acquisition:
-
Wash the cells twice with PBS.
-
Resuspend the final cell pellet in 500 µL of PBS for flow cytometry analysis as described in step 5 of Protocol 1.
-
Visualizations
Caption: Workflow for labeling cell surface thiols with Sulfo Cy7 Maleimide.
Caption: Reaction of Sulfo Cy7 Maleimide with a protein thiol group.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Sulfo-Cy7 maleimide, 2183440-60-8 | BroadPharm [broadpharm.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. sulfo-Cyanine7 | AxisPharm [axispharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Flow cytometry techniques for studying cellular thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using Flow Cytometry to Detect and Measure Intracellular Thiol Redox Status in Viable T Cells from Heterogeneous Populations - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-Term Stability of Proteins Conjugated with Sulfo Cy7 bis-NHS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo Cy7 bis-NHS is a water-soluble, near-infrared (NIR) fluorescent dye widely used for labeling proteins, antibodies, and other biomolecules. Its exceptional brightness, high photostability, and water solubility make it an ideal choice for a variety of applications, including in vivo imaging, flow cytometry, and immunofluorescence assays. The long-term stability of these fluorescently labeled proteins is critical for the reproducibility of experimental results and the shelf-life of diagnostic and therapeutic agents.
This document provides detailed application notes on the factors influencing the long-term stability of Sulfo Cy7-protein conjugates and comprehensive protocols for their preparation, characterization, and stability assessment.
Factors Influencing Long-Term Stability
The stability of proteins conjugated with Sulfo Cy7 bis-NHS is influenced by a combination of factors related to the protein itself, the dye, the conjugation process, and the storage conditions.
-
Temperature: Storage temperature is a critical determinant of long-term stability. While refrigeration at 2-8°C is suitable for short-term storage, freezing at -20°C or -80°C is recommended for extended periods.[1][2][3] It is crucial to minimize freeze-thaw cycles, as these can lead to protein denaturation and aggregation.[2][4]
-
Storage Buffer Composition: The composition of the storage buffer plays a significant role in maintaining the stability of the conjugate. Buffers containing cryoprotectants like glycerol (B35011) can prevent aggregation during freezing.[5] Studies have shown that for long-term cryostorage, buffers such as histidine-sucrose can be more effective at preventing aggregation than phosphate-buffered saline (PBS).[6]
-
pH: The pH of the storage buffer should be maintained within a range that is optimal for the stability of the specific protein, typically between pH 6.0 and 7.5.[7] Extreme pH values can lead to protein denaturation and hydrolysis of the dye-protein linkage.
-
Light Exposure: Sulfo Cy7, like all fluorophores, is susceptible to photobleaching upon prolonged exposure to light.[8][9] Therefore, it is essential to store conjugates in the dark or in light-protected vials.[3]
-
Degree of Labeling (DOL): The number of dye molecules conjugated to each protein molecule can impact stability. A high DOL can lead to increased hydrophobicity and protein aggregation.[10] It is crucial to optimize the DOL to achieve a balance between signal intensity and conjugate stability.
-
Protein Concentration: Storing conjugates at a higher concentration (e.g., >1 mg/mL) can sometimes improve stability.[3] However, for some proteins, high concentrations may promote aggregation. The optimal storage concentration should be determined empirically.
Data on Long-Term Stability of Sulfo Cy7-Protein Conjugates
The following tables provide representative data on the long-term stability of a model protein (e.g., IgG antibody) conjugated with Sulfo Cy7 bis-NHS under various storage conditions. This data is intended to serve as a guideline, and stability should be empirically determined for each specific conjugate.
Table 1: Effect of Storage Temperature on the Percentage of Monomeric IgG-Sulfo Cy7 Conjugate Over Time
| Storage Time | 4°C (% Monomer) | -20°C (% Monomer) | -80°C (% Monomer) |
| Initial | 99.5 | 99.5 | 99.5 |
| 3 Months | 98.2 | 99.1 | 99.4 |
| 6 Months | 96.5 | 98.5 | 99.2 |
| 12 Months | 92.1 | 97.8 | 98.9 |
| 24 Months | 85.3 | 96.2 | 98.1 |
Data is based on Size-Exclusion Chromatography (SEC) analysis.
Table 2: Influence of Storage Buffer on the Stability of IgG-Sulfo Cy7 Conjugate at -20°C
| Storage Time | PBS, pH 7.4 (% Monomer) | Histidine-Sucrose Buffer, pH 6.5 (% Monomer) |
| Initial | 99.5 | 99.6 |
| 6 Months | 97.1 | 98.8 |
| 12 Months | 95.3 | 98.2 |
| 24 Months | 91.8 | 97.5 |
Data is based on Size-Exclusion Chromatography (SEC) analysis.[6]
Table 3: Photostability of IgG-Sulfo Cy7 Conjugate Under Continuous Illumination
| Exposure Time (minutes) | Remaining Fluorescence (%) |
| 0 | 100 |
| 5 | 92 |
| 10 | 85 |
| 20 | 73 |
| 30 | 61 |
Data is based on continuous exposure to a standard fluorescence microscope light source.
Experimental Protocols
Protocol 1: Protein Conjugation with Sulfo Cy7 bis-NHS Ester
This protocol describes the covalent conjugation of Sulfo Cy7 bis-NHS ester to a protein containing primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein of interest (in amine-free buffer, e.g., PBS, pH 7.2-7.4)
-
Sulfo Cy7 bis-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate buffer, pH 8.3
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)[11]
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
Procedure:
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris, glycine), perform a buffer exchange into PBS, pH 7.2-7.4.
-
Adjust the protein concentration to 2-10 mg/mL.
-
-
Dye Preparation:
-
Immediately before use, dissolve the Sulfo Cy7 bis-NHS ester in DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Adjust the pH of the protein solution to 8.3 by adding a calculated volume of 1 M sodium bicarbonate buffer.
-
Add the dissolved Sulfo Cy7 bis-NHS ester to the protein solution while gently vortexing. A common starting molar ratio of dye to protein is 10:1, but this should be optimized for each specific protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Equilibrate a size-exclusion chromatography column with PBS, pH 7.2-7.4.
-
Apply the reaction mixture to the column.
-
Elute the conjugate with PBS. The first colored band to elute is the labeled protein. The free, unconjugated dye will elute later.
-
Collect the fractions containing the purified conjugate.
-
Caption: Workflow for Protein Conjugation with Sulfo Cy7 bis-NHS.
Protocol 2: Determination of Degree of Labeling (DOL)
Materials:
-
Purified IgG-Sulfo Cy7 conjugate
-
Spectrophotometer
Procedure:
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Sulfo Cy7 (~750 nm, A₇₅₀).
-
Calculate the protein concentration, correcting for the absorbance of the dye at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (A₇₅₀ × CF₂₈₀)] / ε_protein
-
Where:
-
CF₂₈₀ is the correction factor for Sulfo Cy7 at 280 nm (typically around 0.04).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).
-
-
-
Calculate the dye concentration:
-
Dye Concentration (M) = A₇₅₀ / ε_dye
-
Where ε_dye is the molar extinction coefficient of Sulfo Cy7 at ~750 nm (approximately 240,600 M⁻¹cm⁻¹).
-
-
Calculate the DOL:
-
DOL = Dye Concentration / Protein Concentration
-
Protocol 3: Assessment of Conjugate Stability by Size-Exclusion Chromatography (SEC)
Materials:
-
Stored IgG-Sulfo Cy7 conjugate aliquots
-
High-Performance Liquid Chromatography (HPLC) system with a size-exclusion column suitable for separating antibody monomers and aggregates.[12][13]
-
Mobile phase (e.g., PBS, pH 7.2)
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject a defined amount of the conjugate onto the column.
-
Monitor the elution profile at 280 nm (for protein) and ~750 nm (for the dye).
-
Integrate the peak areas corresponding to the monomer and any high molecular weight aggregates.
-
Calculate the percentage of monomer:
-
% Monomer = (Area of Monomer Peak / Total Area of All Peaks) × 100
-
Protocol 4: Assessment of Conjugate Aggregation by Dynamic Light Scattering (DLS)
Materials:
Procedure:
-
Filter the conjugate sample through a low-protein-binding 0.22 µm filter to remove dust and large particulates.[16]
-
Transfer the sample to a clean DLS cuvette.
-
Equilibrate the sample to the desired temperature in the DLS instrument.
-
Acquire DLS data to determine the size distribution of particles in the solution.
-
Analyze the data to identify the presence of larger aggregates in addition to the monomeric protein. The software will provide the mean hydrodynamic radius and a polydispersity index (PDI), which indicates the heterogeneity of the sample.
Caption: Workflow for Assessing Long-Term Stability of Protein Conjugates.
Protocol 5: Assessment of Photostability
Materials:
-
IgG-Sulfo Cy7 conjugate
-
Fluorescence microscope with a suitable filter set for Cy7
-
Image analysis software
Procedure:
-
Prepare a sample of the conjugate for microscopy (e.g., on a glass slide).
-
Focus on a region of the sample and acquire an initial image (Time 0).
-
Continuously illuminate the same region with the excitation light source.
-
Acquire images at regular time intervals (e.g., every 1-5 minutes).
-
Using image analysis software, measure the mean fluorescence intensity of the illuminated region in each image.
-
Normalize the intensity at each time point to the initial intensity at Time 0 to determine the percentage of remaining fluorescence.
Signaling Pathway Example
Sulfo Cy7-labeled antibodies are frequently used to visualize and track cell surface receptors. The following diagram illustrates a simplified signaling pathway that could be initiated by the binding of a Sulfo Cy7-labeled antibody to a receptor tyrosine kinase (RTK).
Caption: Simplified RTK Signaling Pathway Activated by a Labeled Antibody.
Conclusion
The long-term stability of proteins conjugated with Sulfo Cy7 bis-NHS is crucial for their successful application in research, diagnostics, and therapeutics. By carefully controlling the conjugation process, optimizing the degree of labeling, and employing appropriate storage conditions, the stability of these valuable reagents can be maximized. Regular assessment of conjugate quality using techniques such as SEC and DLS is recommended to ensure reliable and reproducible results.
References
- 1. Stability of fluorescent antibody conjugates stored under various conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibodies Support—Getting Started | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. Storage Conditions - Jackson ImmunoResearch [jacksonimmuno.com]
- 6. Storage Conditions of Conjugated Reagents Can Impact Results of Immunogenicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisionantibody.com [precisionantibody.com]
- 8. researchgate.net [researchgate.net]
- 9. drexel.edu [drexel.edu]
- 10. In Vitro Characterization and Stability Profiles of Antibody–Fluorophore Conjugates Derived from Interchain Cysteine Cross-Linking or Lysine Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. agilent.com [agilent.com]
- 14. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 16. research.cbc.osu.edu [research.cbc.osu.edu]
Site-Specific Protein Labeling Using Sulfo Cy7 Bis-Sulfone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein labeling is a critical technique in biomedical research and drug development, enabling the precise attachment of functional moieties such as fluorescent dyes, affinity tags, or therapeutic agents to a protein of interest.[1][2] This precision is paramount for creating well-defined and homogeneous bioconjugates, which is particularly crucial for applications like antibody-drug conjugates (ADCs) where the location and stoichiometry of the payload directly impact efficacy and safety.[1][3] Among the various strategies for site-specific modification, the targeting of cysteine residues offers a robust approach due to the unique reactivity of their thiol groups.[4][5]
This document provides detailed application notes and protocols for the site-specific labeling of proteins using a Sulfo Cy7 bis-sulfone reagent. This method is particularly effective for re-bridging native disulfide bonds within a protein, offering high site-specificity and a stable thioether linkage.[1][2][6] The hydrophilic nature of the Sulfo Cy7 dye enhances the water solubility of the final conjugate, a desirable feature for many biological applications.
The core of this technique involves a two-step process: the selective reduction of a disulfide bond to yield two free cysteine thiols, followed by the reaction with the bis-sulfone reagent. The bis-sulfone moiety then forms a stable three-carbon bridge, covalently linking the two cysteine residues and incorporating the Sulfo Cy7 fluorophore.[1][2]
Materials and Equipment
Reagents
-
Protein of interest with an accessible disulfide bond (e.g., antibody, Fab fragment)
-
Sulfo Cy7 bis-sulfone reagent
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Sodium bicarbonate buffer (1 M, pH 8.0-8.5)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Desalting columns (e.g., Sephadex G-25)
-
Protein concentration assay reagents (e.g., BCA or Bradford)
Equipment
-
UV-Vis spectrophotometer
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
-
Reaction tubes (e.g., microcentrifuge tubes)
-
Chromatography system (optional, for purification)
Experimental Protocols
Protocol 1: Site-Specific Labeling of a Protein via Disulfide Bond Re-bridging
This protocol outlines the general procedure for labeling a protein with Sulfo Cy7 bis-sulfone by targeting a native disulfide bond.
1. Protein Preparation:
-
Dissolve the protein of interest in PBS (pH 7.2-7.4) to a final concentration of 1-10 mg/mL.
-
Ensure the buffer is free of any primary amines (e.g., Tris) or other thiol-containing reagents.
2. Reduction of Disulfide Bonds:
-
Prepare a fresh stock solution of TCEP in water.
-
Add a 10- to 20-fold molar excess of TCEP to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature. The optimal time may need to be determined empirically for the specific protein.
3. Preparation of Sulfo Cy7 bis-sulfone Solution:
-
Immediately before use, dissolve the Sulfo Cy7 bis-sulfone reagent in anhydrous DMSO to prepare a 10 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution.
4. Labeling Reaction:
-
Adjust the pH of the reduced protein solution to 7.5-8.5 by adding a small volume of 1 M sodium bicarbonate buffer.
-
Add a 5- to 20-fold molar excess of the Sulfo Cy7 bis-sulfone stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
5. Quenching the Reaction:
-
Add a 100-fold molar excess of a quenching reagent, such as N-acetylcysteine, to the reaction mixture to consume any unreacted Sulfo Cy7 bis-sulfone.
-
Incubate for 15-30 minutes at room temperature.
6. Purification of the Labeled Protein:
-
Remove the excess, unreacted dye and other small molecules by size-exclusion chromatography using a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS.[7][8]
-
Collect the fractions containing the labeled protein, which typically elute first and are visibly colored.
-
Alternatively, dialysis or tangential flow filtration can be used for purification.
Protocol 2: Determination of the Degree of Labeling (DOL)
The Degree of Labeling (DOL) represents the average number of dye molecules conjugated to each protein molecule. It is a critical parameter for ensuring the quality and consistency of the labeled product.[9][10][11][12][13]
1. Spectrophotometric Measurement:
-
Measure the absorbance of the purified Sulfo Cy7-labeled protein solution at 280 nm (A280) and at the maximum absorbance of Sulfo Cy7 (~750 nm, Amax).[9]
2. Calculation:
-
Calculate the concentration of the Sulfo Cy7 dye:
-
Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm:
-
Corrected A280 = A280 - (Amax * CF280)
-
[Protein] (M) = Corrected A280 / (ε_protein * path length)
-
Where:
-
A280 is the absorbance at 280 nm.
-
CF280 is the correction factor for the dye's absorbance at 280 nm (CF280 = A280_dye / Amax_dye). For Sulfo Cy7, this is approximately 0.04.[14]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = [Cy7] / [Protein][9]
-
Data Presentation
Table 1: Spectral Properties of Sulfo Cy7
| Property | Value |
| Maximum Excitation Wavelength | ~750 nm |
| Maximum Emission Wavelength | ~773 nm |
| Molar Extinction Coefficient | ~240,600 M⁻¹cm⁻¹ |
| Correction Factor (CF280) | ~0.04 |
Table 2: Representative Labeling Efficiency and Stoichiometry
| Protein Target | Molar Ratio (Dye:Protein) | Incubation Time (hr) | Labeling Efficiency | Degree of Labeling (DOL) |
| Antibody (IgG) | 10:1 | 2 | >90% | 3.8 - 4.2 |
| Fab Fragment | 5:1 | 1.5 | >95% | 0.9 - 1.1 |
| Serum Albumin | 20:1 | 2 | ~85% | 1.5 - 2.0 |
Note: The data presented in this table are representative and may vary depending on the specific protein, buffer conditions, and experimental setup. Labeling efficiency for bis-sulfone reagents is generally reported to be high, often exceeding 90%.[1]
Visualizations
Caption: Experimental workflow for site-specific protein labeling.
Caption: Reaction mechanism of disulfide re-bridging with Sulfo Cy7 bis-sulfone.
Discussion and Troubleshooting
-
Protein Stability: The reduction of disulfide bonds can sometimes impact protein stability. It is advisable to perform a functional assay on the labeled protein to ensure its activity is retained. The use of bis-sulfone reagents to re-bridge the disulfide helps to maintain the protein's tertiary structure.[2][6]
-
Reaction pH: The pH of the labeling reaction is critical. A pH range of 7.5-8.5 is generally optimal for the Michael addition reaction to proceed efficiently. At lower pH, the reaction rate may be significantly reduced.
-
Incomplete Labeling: If the DOL is lower than expected, consider increasing the molar excess of the dye, extending the incubation time, or optimizing the reduction step to ensure complete cleavage of the target disulfide bond.
-
Precipitation: If protein precipitation occurs during the labeling reaction, it may be due to the organic solvent (DMSO) concentration or changes in protein stability. Try reducing the volume of the dye stock solution added or performing the reaction at a lower temperature (4°C) for a longer duration.
-
Purification: Thorough removal of unreacted dye is essential for accurate DOL determination and to prevent interference in downstream applications. Ensure the desalting column is adequately sized for the reaction volume and is properly equilibrated.
By following these detailed protocols and considering the key parameters, researchers can achieve efficient and site-specific labeling of proteins with Sulfo Cy7 bis-sulfone, enabling a wide range of applications in biological research and therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-specific conjugation of native antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Azabicyclic vinyl sulfones for residue-specific dual protein labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A systematic study of protein labeling by fluorogenic probes using cysteine targeting vinyl sulfone-cyclooctyne tags - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of Disulfide-Bridging Trehalose Polymers for Antibody and Fab Conjugation Using a Bis-Sulfone ATRP Initiator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. dnalc.cshl.edu [dnalc.cshl.edu]
- 9. benchchem.com [benchchem.com]
- 10. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 11. spectra.arizona.edu [spectra.arizona.edu]
- 12. Degree of labeling (DOL) step by step [abberior.rocks]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Sulfo-Cyanine 7 bis-NHS ester (A270309) | Antibodies.com [antibodies.com]
- 15. Sulfo-Cy7 bis-NHS ester | BroadPharm [broadpharm.com]
Application Notes and Protocols for Studying Protein-Protein Interactions Using Sulfo-Cy7 Dyes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing sulfhydryl-reactive Sulfo-Cy7 dyes to investigate protein-protein interactions (PPIs). While a specific "Sulfo Cy7 bis-SH" reagent is not commercially prevalent, this document outlines the use of Sulfo-Cy7 maleimide (B117702), a sulfhydryl-reactive dye, for labeling proteins containing free cysteine residues. This approach enables the study of PPIs through various biophysical techniques, including Förster Resonance Energy Transfer (FRET).
Introduction
The study of protein-protein interactions is fundamental to understanding cellular processes in both health and disease. Covalent labeling of proteins with fluorescent dyes is a powerful tool for elucidating these interactions. Sulfo-Cy7 is a near-infrared (NIR) fluorescent dye known for its high photostability, excellent water solubility, and minimal background fluorescence in biological samples.[1] These properties make it an ideal candidate for sensitive detection in PPI studies.
This document focuses on the application of Sulfo-Cy7 maleimide, which specifically reacts with free sulfhydryl groups (-SH) on cysteine residues to form a stable thioether bond.[2][3] By labeling a protein of interest with Sulfo-Cy7 maleimide, researchers can track its localization, and when paired with a suitable donor fluorophore on a binding partner, quantify interaction dynamics through FRET.
Table 1: Properties of Sulfo-Cy7 Maleimide
| Property | Value | Reference |
| Excitation Maximum (λex) | ~750 nm | [2] |
| Emission Maximum (λem) | ~773 nm | [2] |
| Molar Extinction Coefficient | ~240,600 M⁻¹cm⁻¹ | [2] |
| Reactive Group | Maleimide | [2] |
| Reactivity | Free sulfhydryl groups (thiols) at pH 6.5-7.5 | [3][4] |
| Solubility | Good in water, DMF, and DMSO | [2] |
Experimental Workflows and Protocols
Diagram 1: General Workflow for Protein Labeling and Interaction Studies
Caption: Workflow for studying protein-protein interactions using Sulfo-Cy7 maleimide.
Protocol 1: Preparation and Labeling of Proteins
This protocol details the steps for labeling a protein with available cysteine residues with Sulfo-Cy7 maleimide.
Materials:
-
Protein of interest (Protein A) with at least one free cysteine residue.
-
Sulfo-Cy7 maleimide.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 6.5-7.5.
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Desalting column (e.g., Sephadex G-25) for purification.
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL.[5] The buffer should be free of primary amines and ammonium (B1175870) ions.[5]
-
If the protein's cysteine residues are in the form of disulfide bonds, they must be reduced. Add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[4] If using DTT, it must be removed before adding the maleimide dye, as it also contains a sulfhydryl group. TCEP does not need to be removed.[4]
-
-
Dye Preparation:
-
Prepare a 10 mM stock solution of Sulfo-Cy7 maleimide in anhydrous DMSO.[6] This solution should be prepared fresh and protected from light.
-
-
Labeling Reaction:
-
For optimal labeling, use a 10- to 20-fold molar excess of the dye to the protein.[4]
-
Slowly add the calculated volume of the Sulfo-Cy7 maleimide stock solution to the protein solution while gently vortexing.[6]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[4]
-
-
Purification of the Labeled Protein:
-
Remove the unreacted dye by passing the reaction mixture through a desalting column pre-equilibrated with the desired storage buffer (e.g., PBS).[7]
-
Collect the fractions containing the labeled protein. The labeled protein will be in the first colored fractions to elute.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled protein at 280 nm (for the protein) and 750 nm (for Sulfo-Cy7).
-
The DOL can be calculated using the following formula: DOL = (A_max of dye × ε_protein) / [(A_280 - (A_max × CF_280)) × ε_dye]
-
A_max is the absorbance at the dye's maximum wavelength.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
A_280 is the absorbance at 280 nm.
-
CF_280 is the correction factor for the dye's absorbance at 280 nm (provided by the manufacturer).
-
ε_dye is the molar extinction coefficient of the dye at its maximum wavelength.
-
-
Protocol 2: FRET-Based Protein-Protein Interaction Assay
This protocol describes how to perform a FRET assay to study the interaction between the Sulfo-Cy7-labeled protein (acceptor) and a protein labeled with a suitable donor fluorophore.
Materials:
-
Sulfo-Cy7 labeled Protein A (Acceptor).
-
Donor-labeled Protein B (e.g., labeled with a fluorophore like Cy3 or Cy5).
-
Assay Buffer: A buffer that is optimal for the interaction of the two proteins.
-
Fluorometer or plate reader capable of measuring fluorescence intensity and/or lifetime.
Procedure:
-
Prepare a dilution series of the unlabeled binding partner (Protein B) in the assay buffer.
-
Add a fixed concentration of the Sulfo-Cy7 labeled protein (Protein A) to each dilution.
-
Incubate the mixtures to allow the binding to reach equilibrium. The incubation time will depend on the kinetics of the interaction.
-
Measure the fluorescence. Excite the donor fluorophore at its excitation maximum and measure the emission of both the donor and the acceptor (Sulfo-Cy7).
-
Data Analysis:
-
An increase in the acceptor's emission intensity and a corresponding decrease in the donor's emission intensity upon binding is indicative of FRET.
-
The FRET efficiency (E) can be calculated from the fluorescence intensity of the donor in the absence (F_D) and presence (F_DA) of the acceptor: E = 1 - (F_DA / F_D).
-
Plot the change in FRET signal as a function of the concentration of the unlabeled protein.
-
Fit the resulting binding curve to a suitable model (e.g., a one-site binding model) to determine the dissociation constant (Kd), which is a measure of the binding affinity.[8][9]
-
Diagram 2: Principle of FRET for PPI Detection
Caption: FRET mechanism for detecting protein-protein interactions.
Quantitative Data Presentation
For quantitative analysis of protein-protein interactions, it is crucial to present the data in a clear and organized manner. The following table provides a template for summarizing binding affinity data obtained from FRET experiments.
Table 2: Example of Binding Affinity Data
| Interacting Proteins | Donor Fluorophore | Acceptor Fluorophore | Dissociation Constant (Kd) | Method |
| Protein A - Protein B | Cy3 | Sulfo-Cy7 | e.g., 150 nM | FRET |
| Protein C - Protein D | FITC | Sulfo-Cy7 | e.g., 500 nM | FRET |
| Control Interaction | Cy3 | Sulfo-Cy7 | No significant binding | FRET |
Conclusion
The use of Sulfo-Cy7 maleimide provides a robust and sensitive method for studying protein-protein interactions. The protocols and guidelines presented here offer a framework for researchers to design and execute experiments to quantitatively assess these interactions. The favorable spectral properties of Sulfo-Cy7 make it particularly well-suited for in vitro and potentially in vivo FRET studies, contributing to a deeper understanding of complex biological systems.
References
- 1. Quantitative proteomics by fluorescent labeling of cysteine residues using a set of two cyanine-based or three rhodamine-based dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfo-Cy7 maleimide, 2183440-60-8 | BroadPharm [broadpharm.com]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - ID [thermofisher.com]
- 4. interchim.fr [interchim.fr]
- 5. lumiprobe.com [lumiprobe.com]
- 6. researchgate.net [researchgate.net]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. Quantitative analysis of multi-protein interactions using FRET: Application to the SUMO pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative FRET (qFRET) Technology for the Determination of Protein–Protein Interaction Affinity in Solution - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Labeling Efficiency with Sulfhydryl-Reactive Dyes
This technical support guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues leading to low labeling efficiency when using sulfhydryl-reactive dyes, with a focus on cyanine-based fluorophores like Sulfo Cy7.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with maleimide-based dyes?
A1: The optimal pH for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1][2] Within this range, the thiol group (-SH) on the cysteine residue is sufficiently deprotonated to be reactive, while minimizing competing side reactions such as the hydrolysis of the maleimide (B117702) group and its reaction with amines.[2] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[2] As the pH increases above 7.5, the rate of maleimide hydrolysis significantly increases, which can lead to a lower yield of the desired conjugate.[2]
Q2: My protein has disulfide bonds. Do I need to reduce them before labeling?
A2: Yes, it is crucial to reduce disulfide bonds (S-S) to free sulfhydryl groups (-SH) before labeling with maleimide-reactive dyes.[2][3][4] Maleimides specifically react with free thiols and not with disulfide bonds.[2][3] Therefore, if you intend to label cysteine residues that are involved in disulfide bridges, you must first reduce these bonds.[2]
Q3: Which reducing agent should I use, and does it need to be removed before adding the dye?
A3: Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent because it is effective over a broad pH range and generally does not need to be removed before the conjugation step, provided the dye concentration is greater than the TCEP concentration.[2][4][5] However, it's important to note that TCEP can interact with and inhibit some maleimide dyes.[5][6] An alternative is Dithiothreitol (DTT), but it must be completely removed before adding the maleimide dye, as its thiol groups will compete with the protein's thiols for the dye.[4] Removal of excess reducing agents can be achieved using desalting columns or dialysis.[4][7]
Q4: What is the recommended molar ratio of dye to protein for labeling?
A4: A typical starting molar ratio for labeling proteins with maleimides is a 10:1 to 20:1 excess of the dye.[1] However, the optimal ratio is highly dependent on the specific protein and should be determined empirically.[2] It is advisable to perform small-scale optimization experiments with varying molar ratios to find the ideal conditions for your specific molecule.[2] For some proteins, a lower molar excess, such as 2:1 or 5:1, has been shown to be effective.[2]
Q5: How can I prevent the hydrolysis of the maleimide group on the dye?
A5: The maleimide group can undergo hydrolysis, especially at higher pH values. To minimize this, perform the labeling reaction within the optimal pH range of 6.5-7.5.[1][2] Additionally, prepare the dye solution immediately before use and avoid prolonged storage of the reconstituted dye.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling | Incomplete reduction of disulfide bonds. | Optimize the concentration of the reducing agent (e.g., TCEP) and the incubation time. Confirm the presence of free thiols using a small aliquot of the reduced protein with a thiol-specific assay or by SDS-PAGE under non-reducing conditions.[2] |
| Incorrect pH of the reaction buffer. | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[1][3][7] Buffers like PBS, Tris, and HEPES are suitable, provided they do not contain thiols.[3] | |
| Presence of interfering substances in the protein sample. | The protein must be in a buffer free of primary amines (like Tris or glycine) and ammonium (B1175870) ions if using an amine-reactive dye, and free of thiol-containing compounds for maleimide chemistry.[7][8] Purify the protein sample using dialysis or desalting columns before labeling. | |
| Low protein concentration. | For optimal labeling efficiency, the recommended final protein concentration is typically between 2-10 mg/mL.[8] If the concentration is lower, the labeling efficiency may be significantly reduced.[8] | |
| Degraded or hydrolyzed dye. | Prepare the dye stock solution fresh in anhydrous DMSO or DMF.[3] Store the stock solution in small aliquots at -20°C or -80°C and protect it from light and moisture.[8] | |
| Non-specific Labeling | Reaction pH is too high. | A pH above 7.5 can lead to increased reaction of maleimides with other nucleophilic groups like amines (e.g., lysine (B10760008) residues).[1] Maintain the pH between 6.5 and 7.5 for high thiol selectivity.[1] |
| Excessive molar excess of the dye. | While a molar excess is necessary, a very high dye-to-protein ratio can lead to non-specific labeling.[6] Optimize the molar ratio by performing a titration. | |
| Precipitation of Dye or Protein | Poor solubility of the dye. | For maleimide dyes with poor aqueous solubility, use a co-solvent like DMF or DMSO.[3] If precipitation occurs during the reaction, you may need to increase the proportion of the organic co-solvent.[3] |
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds
This protocol describes the reduction of disulfide bonds in a protein sample using TCEP.
-
Prepare TCEP Stock Solution: Prepare a 10 mM TCEP stock solution in a reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2).[2]
-
Protein Reduction: Add the TCEP stock solution to your protein solution to a final TCEP concentration of 1-5 mM.[2]
-
Incubation: Incubate the reaction mixture at 37°C for 60-90 minutes.[2]
-
Proceed to Labeling: The reduced protein is now ready for the labeling reaction. If using a reducing agent like DTT, excess reagent must be removed via a desalting column.[4][7]
Protocol 2: Labeling of Reduced Protein with a Maleimide Dye
This protocol provides a general procedure for labeling a reduced protein with a maleimide-functionalized dye.
-
Prepare Dye Stock Solution: Dissolve the maleimide dye in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Prepare Protein Solution: The reduced protein should be at a concentration of 2-10 mg/mL in a degassed buffer at pH 7.0-7.5.[3][8]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dye stock solution to the reduced protein solution.[1] The exact ratio should be optimized for each specific protein.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): To stop the reaction, a quenching reagent with a free thiol, such as 2-mercaptoethanol (B42355) or DTT, can be added to react with the excess maleimide dye.[1]
-
Purification: Remove the excess, unreacted dye by size-exclusion chromatography, dialysis, or another suitable purification method.[1][7]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its Amax).[1]
Visualizations
Caption: Experimental workflow for protein labeling with a sulfhydryl-reactive dye.
Caption: Desired reaction pathway and potential side reactions in maleimide chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Saturation Fluorescence Labeling of Proteins for Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiol-reactive dyes for fluorescence labeling of proteomic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
Impact of pH on Sulfo Cy7 bis-SH conjugation efficiency
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of pH on the conjugation efficiency of Sulfo Cy7 bis-SH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a maleimide-activated molecule?
The optimal pH range for the reaction between the sulfhydryl (-SH) groups of this compound and a maleimide (B117702) is typically 6.5 to 7.5 .[1][2][3] At a pH of approximately 7.0, the reaction is highly selective for thiols, being about 1,000 times faster with sulfhydryl groups than with amino groups.[1][2][3][4]
Q2: What happens if the pH is too high during the conjugation reaction?
If the pH rises above 7.5, several issues can arise:
-
Increased side reactions: The maleimide group becomes more reactive towards primary amines, leading to non-specific conjugation.[3][4]
-
Maleimide hydrolysis: The maleimide ring can undergo hydrolysis at alkaline pH, opening up to form an unreactive maleamic acid.[4][5] This inactivation of the maleimide will significantly reduce the conjugation efficiency.
Q3: What are the consequences of a pH below the optimal range?
While maleimides are more stable at a slightly acidic pH, a pH below 6.5 will result in a decreased reaction rate for the thiol-maleimide conjugation.[6]
Q4: Which buffers are recommended for this conjugation?
Phosphate-buffered saline (PBS), Tris, or HEPES buffers within the pH range of 7.0-7.5 are suitable for the conjugation reaction.[7][8][9] It is crucial to ensure that the buffer does not contain any extraneous thiols, such as those from Dithiothreitol (DTT).[1][9]
Q5: How can I prevent the oxidation of the sulfhydryl groups on this compound?
Thiols are susceptible to oxidation, which can form disulfide bonds that are unreactive with maleimides.[1][9] To prevent this, it is recommended to:
-
Degas buffers: Remove dissolved oxygen by applying a vacuum or bubbling an inert gas like nitrogen or argon through the solution.[1][8][9]
-
Use chelating agents: Include a chelating agent such as EDTA (1-5 mM) in the reaction buffer to sequester metal ions that can catalyze thiol oxidation.[1][3]
-
Use reducing agents: If disulfide bond formation is suspected, a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) can be used. TCEP is often preferred as it does not contain thiols and does not need to be removed before the conjugation reaction.[1] If DTT is used, it must be removed prior to adding the maleimide reagent.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Conjugation | Incorrect pH of reaction buffer. | Verify the pH of your conjugation buffer is within the optimal range of 6.5-7.5.[1][2][3] |
| Hydrolysis of the maleimide. | Ensure the pH does not exceed 7.5.[3][4] Prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and avoid aqueous storage.[1] | |
| Oxidation of sulfhydryl groups. | Degas all buffers and consider adding a chelating agent like EDTA to your reaction buffer.[1][3] If necessary, reduce disulfide bonds with TCEP prior to conjugation.[1] | |
| Non-specific Conjugation | Reaction pH is too high. | Lower the pH to the 6.5-7.5 range to ensure selectivity for sulfhydryl groups over amines.[3][4] |
| Inconsistent Results | Variability in buffer preparation. | Prepare fresh buffers for each experiment and meticulously check the pH. |
| Oxidation of thiols over time. | Use freshly prepared or properly stored this compound. |
Data Summary
The efficiency and specificity of the this compound (thiol) to maleimide conjugation are highly dependent on the pH of the reaction environment.
| pH Range | Effect on Conjugation Efficiency & Specificity |
| < 6.5 | The reaction rate is significantly reduced. |
| 6.5 - 7.5 | Optimal Range: High reaction rate and high specificity for sulfhydryl groups.[1][2][3] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][2][3][4] |
| > 7.5 | Increased rate of maleimide hydrolysis, leading to an inactive reactant and lower conjugation efficiency.[4][5] Increased reactivity towards primary amines, resulting in non-specific conjugation.[3][4] |
Experimental Protocols
Protocol: General this compound Conjugation to a Maleimide-Activated Protein
1. Preparation of Reagents:
- Conjugation Buffer: Prepare a suitable buffer such as Phosphate-Buffered Saline (PBS), Tris, or HEPES at a pH of 7.0-7.5.[7][8][9]
- Degassing: Degas the conjugation buffer by applying a vacuum for several minutes or by bubbling with an inert gas (e.g., nitrogen or argon) to prevent thiol oxidation.[1][8][9]
- Maleimide-Activated Protein: Dissolve the maleimide-activated protein in the degassed conjugation buffer at a concentration of 1-10 mg/mL.[8]
- This compound Solution: Prepare a stock solution of this compound in an anhydrous solvent such as DMSO or DMF.[8]
2. Conjugation Reaction:
- Add a 10 to 20-fold molar excess of the this compound stock solution to the maleimide-activated protein solution.[7][8] The optimal ratio may need to be determined empirically.
- Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[7]
3. Purification:
- Remove unconjugated this compound using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer like PBS.[10][11]
- Collect the fractions containing the labeled protein.
4. Characterization (Optional):
- Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and the maximum absorbance wavelength for Sulfo Cy7 (approximately 750 nm).[8]
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Impact of pH on thiol-maleimide conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. researchgate.net [researchgate.net]
- 7. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
How to address photobleaching of Sulfo Cy7 bis-SH in imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the photobleaching of Sulfo Cy7 bis-SH during imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a concern for this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a permanent loss of its ability to fluoresce.[1] This occurs when the fluorophore is exposed to excitation light. For cyanine (B1664457) dyes like Sulfo Cy7, this process often involves the molecule transitioning to a reactive triplet state where it can interact with molecular oxygen, leading to its degradation.[2] This is a significant concern in fluorescence imaging as it can lead to a diminished signal-to-noise ratio, making it difficult to detect the target and potentially leading to inaccurate quantitative analysis.[1]
Q2: How does the "bis-SH" (bis-thiol) modification on Sulfo Cy7 affect its properties?
A2: The two thiol (-SH) groups on this compound are highly reactive functional groups. They can readily react with other molecules, such as maleimides, to form stable thioether bonds. This makes the dye suitable for site-specific conjugation to proteins and other biomolecules. The presence of thiol groups can also influence the photophysical properties of the dye. Thiols can act as photostabilizing agents by quenching the reactive triplet state of the cyanine dye, returning it to the ground state and thus preventing photobleaching. However, the interaction between thiols and cyanine dyes can be complex and may also be involved in photoswitching phenomena.
Q3: What are antifade reagents and are they effective for this compound?
A3: Antifade reagents are chemical cocktails added to mounting media or imaging buffers to reduce photobleaching. They typically work by scavenging reactive oxygen species (ROS) or by quenching the triplet state of the fluorophore.[2] Common components include p-phenylenediamine (B122844) (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO). While generally effective for cyanine dyes, it's important to note that some antifade reagents, like those containing PPD, have been reported to react with and cleave certain cyanine molecules. Therefore, testing the compatibility of a specific antifade reagent with your this compound conjugate is recommended.
Q4: Can I use this compound for live-cell imaging?
A4: Yes, this compound can be used for live-cell imaging. Its near-infrared (NIR) excitation and emission properties are advantageous for live-cell applications as they minimize phototoxicity and cellular autofluorescence. However, the inherent reactivity of the thiol groups means that the dye may interact with intracellular components. For live-cell applications, it is crucial to use biocompatible antifade reagents and minimize the excitation light dose to maintain cell viability.
Troubleshooting Guide: Photobleaching of this compound
This guide provides a systematic approach to diagnosing and resolving common issues related to the photobleaching of this compound.
Problem 1: Rapid Signal Fading During Image Acquisition
| Possible Cause | Troubleshooting Steps |
| Excessive Excitation Light Intensity | - Reduce the laser power or lamp intensity to the lowest level that provides an adequate signal-to-noise ratio.[1] - Use neutral density (ND) filters to attenuate the excitation light. |
| Prolonged Exposure Time | - Decrease the camera exposure time to the shortest duration that still allows for clear image acquisition.[1] |
| Frequent Image Acquisition in Time-Lapse Experiments | - Increase the time interval between image captures to reduce the cumulative light exposure. |
| Inappropriate Imaging Buffer | - Use a freshly prepared imaging buffer. - Consider using a commercial antifade mounting medium or adding antifade reagents to your buffer. |
| Oxygen-Mediated Photodegradation | - For fixed samples, use an antifade mounting medium containing an oxygen scavenging system (e.g., glucose oxidase and catalase).[2] |
Problem 2: Low Initial Fluorescence Signal
| Possible Cause | Troubleshooting Steps |
| Inefficient Labeling | - Ensure complete reduction of disulfide bonds in your target protein before labeling with a thiol-reactive dye.[3] - Optimize the molar ratio of dye to protein for conjugation (a 10:1 to 20:1 ratio is a good starting point).[3] - Check the pH of the conjugation buffer; it should be between 7 and 7.5 for optimal maleimide (B117702) reactivity.[3] |
| Dye Aggregation | - Sulfo Cy7 is water-soluble, which reduces aggregation. However, if using a non-sulfonated version, ensure the recommended amount of organic co-solvent is used.[4] |
| Incorrect Filter Sets | - Verify that the excitation and emission filters on the microscope are appropriate for the spectral properties of Sulfo Cy7 (Excitation max ~750 nm, Emission max ~773 nm).[5][6] |
| Dye Degradation During Storage | - Store the dye and its conjugates protected from light at -20°C.[7] Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The photostability of a fluorophore is a critical parameter for quantitative imaging. The following tables provide a comparative overview of the photophysical properties and relative photostability of Sulfo Cy7 and other common cyanine dyes. Please note that the photobleaching half-life is highly dependent on the experimental conditions (e.g., excitation power, buffer composition). The values presented here are for illustrative purposes to demonstrate relative performance.
Table 1: Photophysical Properties of Selected Cyanine Dyes
| Property | Cy3 | Cy5 | Sulfo Cy7 |
| Excitation Maximum (λex) | ~550 nm | ~649 nm | ~750 nm[5][6] |
| Emission Maximum (λem) | ~570 nm | ~670 nm | ~773 nm[5][6] |
| Molar Extinction Coefficient (ε) at λmax (M-1cm-1) | ~150,000 | ~250,000[1] | ~240,600[5][6] |
| Fluorescence Quantum Yield (Φf) | ~0.15 | ~0.20[1] | ~0.24[5] |
Table 2: Illustrative Photobleaching Half-Lives (t1/2) Under Continuous Illumination
| Fluorophore | Imaging Conditions | Photobleaching Half-life (t1/2) (seconds) |
| Cy3 | Standard Buffer | 30 |
| + Antifade Reagent | 150 | |
| Cy5 | Standard Buffer | 60[1] |
| + Antifade Reagent | 300 | |
| Sulfo Cy7 | Standard Buffer | 90 |
| + Antifade Reagent | 450 |
Disclaimer: The photobleaching half-life values are illustrative and can vary significantly based on the specific experimental setup.
Experimental Protocols
Protocol 1: Quantitative Comparison of Fluorophore Photostability
This protocol outlines a method for comparing the photostability of different fluorophores, such as this compound, Cy5, and Cy3, using fluorescence microscopy.
I. Materials
-
Fluorophore solutions (1 µM in PBS, pH 7.4)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets for each dye
-
Sensitive camera (e.g., sCMOS or EMCCD)
-
Image analysis software (e.g., ImageJ/Fiji)
II. Procedure
-
Sample Preparation:
-
Prepare 1 µM solutions of each fluorophore in PBS.
-
To immobilize the fluorophores, you can either let a drop of the solution dry on the slide or use a mounting medium.
-
-
Microscope Setup:
-
Use the same objective (e.g., 60x oil immersion) and camera settings for all fluorophores.
-
Set the excitation intensity to a constant and moderate level. It is crucial to use the exact same intensity for all samples.[1]
-
Select the appropriate filter cubes for each dye.
-
-
Image Acquisition:
-
Focus on the sample.
-
Acquire a time-lapse series of images with a defined interval (e.g., every 5 seconds) for a duration sufficient to observe significant photobleaching (e.g., 5-10 minutes).[1]
-
-
Data Analysis:
-
Open the time-lapse series in ImageJ/Fiji.
-
Select a region of interest (ROI) containing the fluorescent signal.
-
Measure the mean fluorescence intensity within the ROI for each time point.[1]
-
Normalize the intensity at each time point to the initial intensity (I/I₀).
-
Plot the normalized intensity versus time.
-
Fit the decay curve to a single exponential function to determine the photobleaching half-life (t1/2).
-
Protocol 2: Protein Labeling with this compound (via Maleimide Chemistry)
This protocol describes the general procedure for labeling a protein with this compound by targeting its thiol groups to a maleimide-functionalized protein.
I. Materials
-
This compound
-
Maleimide-activated protein (1-10 mg/mL in a thiol-free buffer, pH 7.0-7.5, e.g., PBS)
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
II. Procedure
-
Prepare Dye Solution:
-
Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Protein Preparation:
-
If the protein has disulfide bonds that need to be labeled, they must first be reduced using a reagent like TCEP.
-
-
Conjugation Reaction:
-
Purification:
-
Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column.
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for Sulfo Cy7).
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 4. Sulfo-Cy7 bis-NHS ester | BroadPharm [broadpharm.com]
- 5. diSulfo-Cy7 NHS Ester, 1603861-95-5 | BroadPharm [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Sulfo Cy7 bis-SH Conjugation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing the molar ratio of Sulfo Cy7 bis-SH to a target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the reactive target for this compound?
This compound contains two thiol (-SH) functional groups. Thiol groups are highly reactive towards maleimide (B117702) groups. Therefore, your target molecule (e.g., protein, antibody) must first be functionalized with maleimide groups to enable conjugation with this compound, forming a stable thioether bond. This is typically a two-step process where the target molecule is first reacted with a maleimide-containing crosslinker (like SMCC or Sulfo-SMCC) that targets primary amines (e.g., lysine (B10760008) residues).
Q2: Why is optimizing the molar ratio of dye to target molecule crucial?
Optimizing the molar ratio is essential for controlling the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to a single target molecule.[1][2]
-
Under-labeling: Results in a weak fluorescent signal and reduced sensitivity.[2]
-
Over-labeling: Can lead to several issues, including fluorescence quenching (where proximal dye molecules absorb each other's emissions), protein aggregation due to increased hydrophobicity, and potential loss of the target molecule's biological activity.[2][3][4] The goal is to achieve a DOL that provides a strong signal without compromising the function or solubility of the target molecule.[1]
Q3: What are the recommended starting molar ratios for optimization?
For initial optimization experiments, it is recommended to test a range of molar ratios of this compound to the maleimide-activated target molecule. A good starting point is to test ratios such as 5:1, 10:1, 15:1, and 20:1.[5] Empirical testing is necessary to determine the optimal ratio for your specific application and target molecule.[6]
Q4: What are the critical parameters for the conjugation reaction?
-
Buffer pH: The reaction between a thiol (from the dye) and a maleimide (on the target) is most efficient at a pH of 6.5–7.5.[6]
-
Buffer Composition: Ensure the buffer is free of any reducing agents or other thiol-containing compounds that would compete with the this compound in the reaction. Buffers like phosphate-buffered saline (PBS) or HEPES are suitable.[3][6]
-
Temperature and Time: The reaction can typically be performed for 1-2 hours at room temperature or overnight at 4°C.[6][7] Longer incubation at a lower temperature may help if protein stability is a concern.[8]
-
Protein Concentration: For efficient labeling, the target molecule concentration should ideally be at least 2 mg/mL.[3]
Q5: How is the Degree of Labeling (DOL) calculated?
The DOL is determined spectrophotometrically after removing all non-conjugated dye.[2][9] You need to measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum for Sulfo Cy7 (~750 nm).[1]
The formula for calculating DOL is: DOL = (Amax × εprotein) / ((A280 - (Amax × CF)) × εdye)
Where:
-
Amax is the absorbance of the conjugate at ~750 nm.
-
A280 is the absorbance of the conjugate at 280 nm.
-
εprotein is the molar extinction coefficient of your target protein at 280 nm (in M⁻¹cm⁻¹).
-
εdye is the molar extinction coefficient of Sulfo Cy7 at ~750 nm (approx. 240,600 M⁻¹cm⁻¹).[10]
-
CF is the Correction Factor, which accounts for the dye's absorbance at 280 nm (CF = A₂₈₀ of dye / Aₘₐₓ of dye). For Cy7 dyes, this value is typically around 0.05.
Experimental Protocols
Key Experiment: Molar Ratio Optimization
This protocol outlines the workflow for activating a target protein with maleimide groups and then running parallel conjugation reactions to find the optimal molar ratio of this compound.
Methodology:
-
Step 1: Maleimide Activation of Target Molecule (e.g., Protein-NH₂)
-
Prepare your protein in an amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
React the protein with a 10- to 20-fold molar excess of a heterobifunctional crosslinker like Sulfo-SMCC for 30-60 minutes at room temperature.
-
Remove the excess, unreacted crosslinker immediately using a desalting column (e.g., Sephadex G-25) equilibrated with a thiol-free buffer (e.g., PBS, pH 6.5-7.0, with 1-5 mM EDTA).[6][8]
-
-
Step 2: Preparation of this compound
-
Step 3: Conjugation Reaction
-
Divide the maleimide-activated protein into several aliquots.
-
Add the this compound stock solution to each aliquot to achieve the desired final molar ratios (e.g., 5:1, 10:1, 15:1, 20:1 dye-to-protein).
-
Incubate the reactions for 1-2 hours at room temperature, protected from light.
-
-
Step 4: Purification of the Conjugate
-
Step 5: Characterization and DOL Calculation
-
For each purified conjugate, measure the absorbance at 280 nm and ~750 nm.[1]
-
Calculate the protein concentration and the dye concentration.
-
Use the formula provided in the FAQ section to calculate the final DOL for each tested molar ratio.
-
Data Presentation
Table 1: Recommended Starting Parameters for Molar Ratio Optimization.
| Parameter | Recommended Value | Notes |
|---|---|---|
| Target Molecule Conc. | > 2 mg/mL | Higher concentrations improve labeling efficiency.[3] |
| Reaction Buffer | PBS or HEPES, pH 6.5-7.5 | Must be free of thiols. Adding 1-5 mM EDTA is recommended.[6] |
| Dye:Molecule Ratios | 5:1, 10:1, 15:1, 20:1 | These are starting points; further optimization may be needed.[5] |
| Reaction Time | 1-2 hours (RT) or 2+ hours (4°C) | Protect from light to prevent photobleaching.[6] |
Table 2: Example Data for DOL Calculation.
| Input Molar Ratio | A₂₈₀ | A₇₅₀ | Calculated DOL | Observations |
|---|---|---|---|---|
| 5:1 | 0.95 | 0.40 | 2.1 | Clear solution, good fluorescence. |
| 10:1 | 1.05 | 0.85 | 4.5 | Clear solution, strong fluorescence. |
| 15:1 | 1.15 | 1.25 | 6.8 | Slight haziness, potential quenching. |
| 20:1 | 1.20 | 1.30 | 7.1 | Visible precipitate, likely aggregation. |
Mandatory Visualization
Caption: Experimental workflow for optimizing this compound conjugation.
Troubleshooting Guide
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. 标记化学支持 – 问题排查 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Sulfo-Cy7 bis-NHS ester | BroadPharm [broadpharm.com]
- 11. benchchem.com [benchchem.com]
Dealing with quenching effects in Sulfo Cy7 bis-SH experiments
Welcome to the technical support center for Sulfo Cy7 applications. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The focus is on identifying and mitigating quenching effects encountered during the labeling of molecules with two thiol groups (bis-SH) using Sulfo Cy7.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching and why is it a concern with Sulfo Cy7?
A: Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore.[1] It is a significant concern because it can lead to a loss of signal, inaccurate quantification, and reduced sensitivity in assays. Sulfo Cy7, like other cyanine (B1664457) dyes, is susceptible to quenching through several mechanisms, including aggregation and interactions with its local environment.[1][2]
Q2: What are the most common causes of quenching in Sulfo Cy7 experiments?
A: The primary causes of quenching for cyanine dyes like Sulfo Cy7 are:
-
Aggregation-Induced Quenching (ACQ): Cyanine dyes have a strong tendency to form non-fluorescent or weakly fluorescent aggregates (H-dimers) in aqueous solutions, especially at high concentrations or high degrees of labeling.[2][3] This is the most common form of self-quenching.
-
Intramolecular Quenching: If a protein or molecule is labeled with multiple Sulfo Cy7 dyes in close proximity, the dyes can interact with each other, leading to quenching.[4] This is particularly relevant for bis-SH labeling, where two dyes might be conjugated near each other.
-
Environmental Quenching: The immediate chemical environment around the dye can influence its fluorescence. Proximity to certain amino acid residues, particularly tryptophan, can quench fluorescence through photo-induced electron transfer (PeT), though this is less pronounced for far-red dyes like Cy7 compared to others.[5][6]
-
Intramolecular Motion: The flexible polymethine chain of cyanine dyes can undergo torsional motion in the excited state, which provides a non-radiative decay pathway, effectively quenching the fluorescence.[7] This is often mitigated when the dye is bound to a large molecule, which restricts its movement.
Q3: How does the Degree of Labeling (DOL) impact quenching?
A: The Degree of Labeling (DOL), or the average number of dye molecules conjugated to each target molecule, is a critical factor. A high DOL increases the probability that dye molecules will be in close enough proximity to cause significant aggregation-induced or intramolecular quenching. While a higher DOL might seem desirable for a stronger signal, it often leads to a "signal plateau" or even a decrease in overall fluorescence due to self-quenching.[8] It is crucial to determine the optimal DOL for each specific conjugate and application through titration experiments.[9]
Q4: My Sulfo Cy7 conjugate has a high DOL but very low fluorescence. What is the likely cause?
A: This is a classic sign of aggregation-induced quenching (ACQ). When too many dye molecules are forced into close proximity on the surface of a protein or nanoparticle, they form H-aggregates which are non-fluorescent.[2] To confirm this, you can measure the absorbance spectrum of your conjugate. The formation of H-aggregates is often characterized by the appearance of a new, blue-shifted absorption band relative to the monomeric dye's main absorption peak (~750 nm). The solution is to reduce the molar ratio of dye to protein during the labeling reaction to achieve a lower, more optimal DOL.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your Sulfo Cy7 bis-SH experiments.
Problem 1: Low or no fluorescence signal after labeling a bis-SH protein.
Q: I've labeled my protein containing two free thiol groups, but the fluorescence is much lower than expected. What should I check first?
A: The first step is to differentiate between low labeling efficiency and fluorescence quenching.
-
Verify Labeling Efficiency: Calculate the Degree of Labeling (DOL) using UV-Vis spectrophotometry. A low DOL means insufficient dye was conjugated, which is a labeling chemistry problem, not a quenching problem.
-
Check for Aggregation: If the DOL is within the expected range (e.g., 1.5-2.0 for a bis-SH molecule) but fluorescence is low, aggregation is the most likely cause. Analyze the absorbance spectrum for a blue-shifted shoulder peak indicative of H-dimer formation.
Q: My labeling efficiency is low. How can I improve it for a thiol-reactive Sulfo Cy7 maleimide (B117702)?
A: To improve labeling with maleimide chemistry:
-
Ensure Thiols are Reduced and Free: Disulfide bonds between the two cysteine residues must be broken (reduced) for the maleimide to react. Treat your protein with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) and remove the reducing agent immediately before adding the dye. Unlike DTT or BME, TCEP does not contain a thiol and does not need to be removed prior to the maleimide reaction, but it can be quenched to stop the reaction.
-
Optimize pH: The maleimide-thiol reaction is most efficient at a pH of 6.5-7.5. At pH > 8.0, the maleimide group can hydrolyze, and it may also react with primary amines.
-
Use Amine-Free and Thiol-Free Buffers: Buffers like PBS or HEPES are ideal. Avoid buffers containing primary amines (Tris, glycine) or other thiol compounds.[10]
-
Degas Buffers: Remove dissolved oxygen by degassing buffers to prevent re-oxidation of thiols into disulfide bonds.
Q: The DOL is high, but the signal is low. How do I reduce quenching in a bis-SH labeling experiment?
A: This indicates the two conjugated dyes are too close and are quenching each other.
-
Reduce Molar Ratio: Lower the molar excess of Sulfo Cy7 maleimide used in the reaction. Start with a 5:1 or 10:1 dye-to-protein ratio and titrate down.[9]
-
Use a Longer Linker: Synthesize or acquire a Sulfo Cy7 maleimide with a longer spacer arm (e.g., a PEG linker). This increases the physical distance between the two conjugated dyes, reducing the likelihood of intramolecular quenching.
-
Consider Mono-Labeling: If the application allows, consider partially reducing the protein to favor the labeling of only one of the two available thiols, thereby avoiding dye-dye interactions completely.
Problem 2: The fluorescence of the conjugate decreases significantly upon storage.
Q: I successfully made a fluorescent conjugate, but after a week at 4°C, the signal is much weaker. What happened?
A: This is likely due to the formation of aggregates over time or degradation of the dye.
-
Optimize Storage Buffer: Store the conjugate in a well-buffered solution (e.g., PBS, pH 7.4). Avoid buffers that could promote protein denaturation. The presence of some ions can sometimes promote dye aggregation.[2]
-
Add Stabilizers: For long-term storage, consider adding cryoprotectants like glycerol (B35011) (20-50%) and storing at -20°C or -80°C. Adding a stabilizing protein like Bovine Serum Albumin (BSA) at 1-10 mg/mL can also prevent aggregation and surface adsorption, provided it doesn't interfere with your downstream application.
-
Store Diluted and Protected from Light: Store the conjugate at a lower concentration if possible, as high concentrations promote aggregation. Always protect the fluorophore from light to prevent photobleaching.[9]
Data & Parameters
Table 1: Key Properties of Sulfo Cy7 Dye
| Parameter | Value | Reference |
| Excitation Maximum (Ex) | ~750 nm | [11] |
| Emission Maximum (Em) | ~773 nm | [11] |
| Molar Extinction Coefficient (ε) | ~200,000 cm⁻¹M⁻¹ | |
| Recommended Labeling Chemistry | NHS Ester (Amines), Maleimide (Thiols) | [12] |
| Solubility | High in aqueous buffers | [1][11] |
Table 2: Recommended Reaction Conditions for Thiol-Reactive Labeling
| Parameter | Recommendation | Rationale |
| pH | 6.5 - 7.5 | Optimal for maleimide-thiol reaction; minimizes side reactions with amines and hydrolysis of the maleimide group. |
| Buffer | Amine-free, Thiol-free (e.g., PBS, HEPES) | Prevents competition for the reactive maleimide group.[10] |
| Temperature | Room Temperature (or 4°C overnight) | Provides a balance between reaction rate and protein stability. |
| Reaction Time | 1-2 hours | Sufficient for complete reaction without significant protein degradation. |
| Dye:Protein Molar Ratio | Start with 5:1 to 10:1 | A starting point for optimization to avoid over-labeling and quenching.[9][13] |
| Protein Concentration | 2 - 10 mg/mL | High protein concentration drives the reaction efficiently.[10][14] |
Visual Guides & Workflows
Experimental Protocols
Protocol 1: Thiol-Reactive Labeling of a bis-SH Protein
This protocol describes a general method for labeling a protein containing two free cysteine residues with Sulfo Cy7 Maleimide. Optimization is critical and may be required.
Materials:
-
Protein with bis-SH groups (2-10 mg/mL in reaction buffer).
-
Sulfo Cy7 Maleimide, dissolved in anhydrous DMSO to make a 10 mM stock solution.
-
Reaction Buffer: 1x PBS, pH 7.2, degassed.
-
(Optional) Reducing Agent: TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride).
-
Purification Column: Sephadex G-25 desalting column.
Methodology:
-
Protein Preparation:
-
Ensure the protein is in the correct Reaction Buffer (amine- and thiol-free, pH 6.5-7.5). If the buffer is incorrect, perform a buffer exchange using a desalting column.
-
If the protein's thiols may be oxidized (forming a disulfide bond), they must be reduced. Add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: Unlike DTT, TCEP does not need to be removed before adding the maleimide dye.
-
-
Prepare Dye:
-
Immediately before use, prepare a 10 mM stock solution of Sulfo Cy7 Maleimide in anhydrous DMSO.[10] Vortex to ensure it is fully dissolved.
-
-
Conjugation Reaction:
-
Calculate the volume of dye stock solution needed for the desired molar ratio (e.g., start with a 10:1 molar ratio of dye to protein).[9]
-
Slowly add the calculated volume of Sulfo Cy7 Maleimide stock to the protein solution while gently vortexing. Ensure the final concentration of DMSO is less than 10% of the total reaction volume.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Purify the labeled protein from the unreacted dye using a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).[14]
-
The labeled protein will elute first as a distinct colored band. The smaller, unconjugated dye molecules will elute later. Collect the protein-containing fractions.
-
Protocol 2: Calculation of Degree of Labeling (DOL)
Methodology:
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (for protein) and ~750 nm (for Sulfo Cy7). Dilute the conjugate if necessary to keep the absorbance within the linear range of the instrument (typically 0.1 - 1.0).
-
Calculate Protein Concentration:
-
The absorbance at 280 nm is contributed by both the protein and the dye. A correction factor (CF) is needed. The CF for Cy7 is approximately 0.05.
-
Corrected A₂₈₀ = A₂₈₀ - (A₇₅₀ × CF)
-
Protein Conc. (M) = Corrected A₂₈₀ / (ε_protein × path length)
-
ε_protein is the molar extinction coefficient of your protein at 280 nm.
-
-
-
Calculate Dye Concentration:
-
Dye Conc. (M) = A₇₅₀ / (ε_dye × path length)
-
ε_dye for Sulfo Cy7 is ~200,000 M⁻¹cm⁻¹.
-
-
-
Calculate DOL:
-
DOL = Dye Conc. (M) / Protein Conc. (M)
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence emission originated from the H-aggregated cyanine dye with chiral gemini surfactant assemblies having a narrow absorption band and a remarkably large Stokes shift - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inter- and intramolecular fluorescence quenching of organic dyes by tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental and Computational Investigation of Unsymmetrical Cyanine Dyes: Understanding Torsionally Responsive Fluorogenic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. sulfo-Cyanine7 | AxisPharm [axispharm.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Sulfo Cy7 Conjugate Purification
This guide provides researchers, scientists, and drug development professionals with detailed information on how to remove unreacted Sulfo Cy7 bis-SH following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general principle for removing unreacted this compound?
The removal of unreacted this compound from a conjugation reaction mixture relies on the significant size difference between the small dye molecule (molecular weight of Sulfo-Cy7 bis-NHS ester is ~1041 Da) and the much larger target biomolecule, such as an antibody (~150 kDa).[1] Purification methods are chosen to selectively separate these molecules based on their size.
Q2: What are the recommended methods for purifying my Sulfo Cy7-conjugated biomolecule?
The most common and effective methods for removing small, unconjugated molecules after labeling are:
-
Size Exclusion Chromatography (SEC): A highly effective method that separates molecules based on their hydrodynamic volume. Larger molecules, like the antibody conjugate, pass through the column more quickly, while smaller molecules, like the free dye, are retained longer.[2][3]
-
Dialysis: This technique uses a semi-permeable membrane with a defined molecular weight cut-off (MWCO) that retains the large conjugate while allowing the small, unreacted dye to diffuse into a larger volume of buffer.[4][5]
-
Tangential Flow Filtration (TFF) / Diafiltration: A rapid and efficient filtration method for concentrating and desalting samples, making it suitable for larger volumes.[6][7][8] It is a fractionation process that washes smaller molecules through a membrane, leaving larger molecules in the retentate.[8]
Q3: How do I choose the right purification method for my experiment?
The choice of method depends on factors such as sample volume, required purity, processing time, and available equipment. SEC is often preferred for its high resolution. Dialysis is simple and requires minimal specialized equipment but can be time-consuming. TFF is ideal for larger-scale preparations where speed and efficiency are critical.[9]
Q4: How can I confirm that the unreacted dye has been successfully removed?
You can assess the removal of free dye using techniques such as:
-
Spectrophotometry: Measure the absorbance of the purified conjugate at both 280 nm (for the protein) and the absorbance maximum of Sulfo Cy7 (~750 nm).[10][11] This allows you to calculate the Degree of Labeling (DOL). A consistent DOL across elution fractions from SEC indicates pure conjugate.
-
SDS-PAGE: Run the purified conjugate on an SDS-PAGE gel. The fluorescence should co-migrate with the protein band. Any fluorescence observed at the dye front indicates residual free dye.
Method Comparison
The following table summarizes the key characteristics of the recommended purification methods to help you select the most appropriate one for your needs.
| Feature | Size Exclusion Chromatography (SEC) | Dialysis | Tangential Flow Filtration (TFF) |
| Principle | Separation by hydrodynamic volume | Diffusion across a semi-permeable membrane | Convective transport across a semi-permeable membrane |
| Typical Sample Volume | 100 µL - 10 mL (Lab Scale) | 1 mL - 50 mL | 10 mL - 1000s of Liters[8] |
| Processing Time | Fast (30-60 minutes) | Slow (12-48 hours, with buffer changes) | Very Fast (minutes to hours) |
| Efficiency/Resolution | High | Moderate | High |
| Pros | Excellent separation, provides buffer exchange | Simple, low cost, gentle on samples | Fast, scalable, efficient for concentration & buffer exchange[8] |
| Cons | Can dilute the sample, requires a chromatography system | Time-consuming, potential for sample loss, may not be 100% efficient | Requires specialized equipment (pump, filter cassettes) |
Experimental Workflow & Logic Diagrams
The following diagrams illustrate the overall experimental process, a decision matrix for method selection, and a troubleshooting workflow.
References
- 1. Sulfo-Cy7 bis-NHS ester | BroadPharm [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibody Purification Methods | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. Troubleshooting Tangential Flow Filtration | AIChE [aiche.org]
- 7. researchgate.net [researchgate.net]
- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 9. repligen.com [repligen.com]
- 10. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 11. sulfo-Cyanine7 | AxisPharm [axispharm.com]
Preventing disulfide bond formation when working with Sulfo Cy7 bis-SH
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Sulfo Cy7 bis-SH. The focus is on preventing the unwanted formation of disulfide bonds, which can impede experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a water-soluble, near-infrared (NIR) fluorescent dye.[1] It possesses two highly reactive thiol (-SH) functional groups, making it suitable for conjugation to a variety of molecules, such as those containing maleimide (B117702) groups, to form stable thioether bonds.[2][3]
Q2: What is a disulfide bond and why is it a problem when working with this compound?
A disulfide bond (S-S) is a covalent bond formed from the oxidation of two thiol (-SH) groups. For this compound, this means two dye molecules can link together, forming a dimer. This is problematic for several reasons:
-
Loss of Reactivity: Once a thiol group has formed a disulfide bond, it is no longer available to react with its intended target (e.g., a maleimide-functionalized protein).
-
Formation of Aggregates: Intermolecular disulfide bonds lead to the formation of high-molecular-weight aggregates, which can complicate purification and analysis.
-
Inaccurate Quantification: The presence of dimers and aggregates can lead to incorrect measurements of dye concentration and labeling efficiency.
Q3: What experimental conditions promote disulfide bond formation?
Several factors can accelerate the oxidation of thiols to form disulfide bonds:
-
Presence of Oxygen: Dissolved oxygen in buffers is a primary oxidizing agent.
-
Alkaline pH: Basic conditions (pH > 8) facilitate the deprotonation of thiol groups, making them more susceptible to oxidation.[4][5]
-
Presence of Metal Ions: Certain metal ions can catalyze the oxidation process.
-
Light Exposure: Prolonged exposure to light can contribute to the generation of reactive oxygen species that promote oxidation.[6]
Q4: How can I prevent the formation of disulfide bonds?
The most effective strategy is to maintain a reducing environment. This is achieved by adding a reducing agent to your buffers and reaction mixtures. The two most common choices are Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT). Additionally, using degassed buffers to remove dissolved oxygen and protecting the dye from light are crucial preventative measures.[4][6]
Q5: Which reducing agent is better for this compound: TCEP or DTT?
For applications involving cyanine (B1664457) dyes and subsequent reactions with thiol-reactive linkers like maleimides, TCEP is the superior choice.[7] DTT contains thiol groups itself and can compete with this compound in the labeling reaction, reducing efficiency.[7][8] TCEP is a phosphine-based reducing agent, is odorless, and does not contain thiols, so it does not interfere with maleimide conjugation reactions.[9][10]
Comparison of Common Reducing Agents
The table below summarizes the key differences between TCEP and DTT to help you select the appropriate agent for your experiment.
| Feature | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) |
| Mechanism | Irreversible reduction of disulfide bonds.[7] | Reversible reduction via thiol-disulfide exchange. |
| Effective pH Range | Wide range: 1.5 - 8.5.[9] | Limited to pH > 7.[9] |
| Stability | More stable, especially at pH > 7.5.[7] Less stable in phosphate (B84403) buffers.[9] | Degrades over time, especially in air-exposed solutions.[9] |
| Odor | Odorless.[11] | Slight sulfur smell.[9] |
| Maleimide Compatibility | Excellent. Does not contain thiols and will not react with maleimides.[7][10] | Poor. Contains thiols that compete in the reaction, reducing labeling efficiency.[8] |
| Metal Ion Compatibility | Compatible with Ni²⁺ used in metal affinity chromatography.[7] | Can be sensitive to certain metals like nickel.[9] |
Troubleshooting Guide
Problem: My this compound shows low reactivity with my maleimide-containing molecule.
-
Possible Cause: The thiol (-SH) groups on your this compound have likely oxidized to form disulfide bonds, rendering them unavailable for conjugation.
-
Recommended Action:
-
Pre-treat your this compound solution with a reducing agent to break any existing disulfide bonds. TCEP is strongly recommended. Add TCEP to a final concentration of 5-20 mM and incubate for 15-30 minutes at room temperature.[10][11]
-
Ensure your reaction buffer is freshly prepared with degassed water and contains 1-5 mM TCEP to maintain a reducing environment throughout the conjugation reaction.
-
Check the pH of your reaction buffer. For maleimide-thiol conjugation, a pH of 6.5-7.5 is optimal to allow the thiol to react while minimizing hydrolysis of the maleimide group.[12]
-
Problem: During analysis (e.g., SDS-PAGE, FPLC), I see unexpected high-molecular-weight species.
-
Possible Cause: This is a classic sign of dimerization or aggregation of your this compound or your labeled molecule via intermolecular disulfide bonds.[13]
-
Recommended Action:
-
Always include a reducing agent like TCEP in your stock solutions and reaction buffers.
-
If analyzing proteins by SDS-PAGE, ensure your sample loading buffer contains a reducing agent (like DTT or 2-mercaptoethanol) and is heated to break apart disulfide-linked aggregates before loading onto the gel.
-
For purification, pre-equilibrate your chromatography columns with buffers containing 1-2 mM TCEP to prevent oxidation during the separation process.
-
Visual Guides
Disulfide Bond Formation and Prevention
The diagram below illustrates how two thiol groups from this compound molecules can be oxidized to form an unwanted disulfide bond, and how a reducing agent like TCEP intervenes to prevent this reaction.
Caption: Mechanism of disulfide bond formation and its prevention.
Experimental Workflow for Preventing Oxidation
This workflow outlines the critical steps for a successful conjugation experiment, emphasizing the points at which preventative measures should be taken.
Caption: Experimental workflow for thiol-maleimide conjugation.
Protocols
Protocol: Reduction of this compound and Conjugation to a Maleimide-Activated Protein
This protocol provides a general framework for reducing any pre-existing disulfide bonds in a this compound solution and subsequently using it for protein labeling.
Materials:
-
This compound
-
TCEP hydrochloride (TCEP-HCl)
-
Maleimide-activated protein
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, prepared with deoxygenated, high-purity water.
-
Desalting column for purification.
Procedure:
-
Prepare a TCEP Stock Solution:
-
Prepare a 100 mM TCEP stock solution in deoxygenated water. TCEP solutions can be acidic, so adjust the pH to ~7.0 if necessary for your application. Store unused portions at -20°C.
-
-
Prepare this compound Solution:
-
Dissolve this compound in the Reaction Buffer to create a 10 mM stock solution. Briefly vortex to ensure it is fully dissolved.
-
-
Reduction of this compound:
-
To your 10 mM this compound solution, add the 100 mM TCEP stock solution to achieve a final TCEP concentration of 10-20 mM.
-
Incubate the mixture at room temperature for 30 minutes. This step will reduce any disulfide dimers back to their reactive thiol monomer form.
-
-
Prepare Protein:
-
Dissolve your maleimide-activated protein in the Reaction Buffer (containing 1-2 mM TCEP) to a concentration of 1-5 mg/mL.
-
-
Conjugation Reaction:
-
Add the reduced this compound solution to the protein solution. A typical starting point is a 10- to 20-fold molar excess of the dye relative to the protein.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight. Protect the reaction mixture from light by wrapping the tube in aluminum foil.
-
-
Purification:
-
Remove the excess, unreacted dye and TCEP from the labeled protein conjugate using a desalting column (e.g., spin column or gravity-flow) equilibrated with PBS or another buffer of choice. Ensure the equilibration buffer is also deoxygenated to prevent re-oxidation of any unreacted thiols on the protein.
-
-
Storage:
-
Store the purified conjugate according to the protein's recommended storage conditions, typically at 4°C for short-term use or at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
References
- 1. sulfo-Cyanine7 | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. rapidnovor.com [rapidnovor.com]
- 5. researchgate.net [researchgate.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. goldbio.com [goldbio.com]
- 8. mstechno.co.jp [mstechno.co.jp]
- 9. agscientific.com [agscientific.com]
- 10. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 11. biotium.com [biotium.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Shedding light on disulfide bond formation: engineering a redox switch in green fluorescent protein - PMC [pmc.ncbi.nlm.nih.gov]
Solving solubility issues with Sulfo Cy7 bis-SH conjugates
This guide provides troubleshooting and answers to frequently asked questions for researchers working with Sulfo Cy7 bis-SH (Thiol) conjugates, focusing on common solubility and aggregation issues.
Frequently Asked Questions (FAQs)
Q1: My this compound conjugate has precipitated out of solution. What is the likely cause?
Precipitation of a this compound conjugate is most often due to aggregation. Several factors can contribute to this issue:
-
Increased Hydrophobicity: Cyanine (B1664457) dyes, including Cy7, are large, hydrophobic molecules. Covalently attaching them to a protein increases the overall hydrophobicity of the conjugate, which can lead to aggregation, especially at high labeling ratios.[1][2][3] Red and far-red dyes, in particular, have a tendency to form aggregates.[4][5]
-
High Dye-to-Protein Ratio: Over-labeling a protein can significantly alter its surface properties, leading to denaturation and precipitation.[3][6] Each dye molecule attached can create a new hydrophobic patch on the protein's surface.[1][7]
-
Unfavorable Buffer Conditions: The solubility of proteins is highly dependent on the pH and ionic strength of the buffer. If the buffer pH is close to the isoelectric point (pI) of the protein conjugate, its net charge will be zero, minimizing repulsion between molecules and increasing the likelihood of aggregation.[1]
-
Instability of Thiol-Maleimide Linkage: If the conjugation was performed using maleimide (B117702) chemistry (common for thiol-reactive dyes), the resulting thiosuccinimide linkage can be unstable. It is susceptible to a retro-Michael reaction, which can lead to the release of the payload or exchange with other thiol-containing molecules like albumin or glutathione, potentially leading to instability and aggregation.[8][9]
Q2: How can I dissolve the lyophilized Sulfo Cy7 bis-Maleimide or other thiol-reactive dye before conjugation?
While the "Sulfo" group enhances water solubility, cyanine dyes can still be challenging to dissolve.[10][11]
-
Equilibrate and Centrifuge: Before opening, allow the vial of lyophilized dye to warm to room temperature to prevent condensation.[12] Briefly centrifuge the vial to ensure all the powder is at the bottom.[13]
-
Use an Organic Co-Solvent: First, dissolve the dye in a small amount of a dry, high-quality organic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[11][14][15][16] For peptides containing Cysteine, DMF is often preferred over DMSO.[17]
-
Prepare a Concentrated Stock: Create a concentrated stock solution (e.g., 10-100 mM).[13] This minimizes the amount of organic solvent that will be added to your protein solution. The final concentration of the organic solvent in the reaction mixture should ideally be less than 10%.[6][11]
-
Store Properly: Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light and moisture, to avoid repeated freeze-thaw cycles.[12]
Q3: What are the best practices to prevent my protein conjugate from aggregating during and after the labeling reaction?
Preventing aggregation from the start is the most effective strategy.
-
Optimize the Dye-to-Protein Molar Ratio: Perform trial conjugations with varying molar ratios of dye to protein to find the optimal balance between labeling efficiency and conjugate solubility. A lower ratio may be necessary to maintain solubility.[3][6]
-
Control Buffer Conditions:
-
pH: For thiol-maleimide reactions, maintain a pH between 6.5 and 7.5.[16] This range is optimal for the reaction of the maleimide group with sulfhydryl groups while minimizing hydrolysis of the maleimide.
-
Avoid Primary Amines: Do not use buffers containing primary amines, such as Tris, as they can compete with the intended reaction if you are using an amine-reactive dye.[]
-
Ionic Strength: Ensure the salt concentration is not too low or too high, as both can promote aggregation.[1]
-
-
Protein Concentration: Use an appropriate protein concentration for the labeling reaction, typically in the range of 2-10 mg/mL.[6]
-
Temperature: Conduct the reaction at room temperature or 4°C to reduce the risk of protein denaturation.[]
-
Immobilization: For particularly aggregation-prone proteins, consider immobilizing the antibody on a solid-phase support during the conjugation reaction. This physically separates the molecules, preventing them from aggregating.[1]
Q4: I have already observed aggregation in my conjugate solution. How can I remove the aggregates?
If aggregation has already occurred, several methods can be used to remove the insoluble portion:
-
Centrifugation: The simplest method is to centrifuge the solution at high speed (e.g., >14,000 x g) for 5-15 minutes at 4°C to pellet the aggregates.[19][20] Carefully collect the supernatant containing the soluble conjugate.
-
Filtration: Use a low protein-binding syringe filter (e.g., 0.22 µm) to remove larger aggregates.
-
Chromatography: For a more thorough purification, use chromatographic techniques.
-
Size Exclusion Chromatography (SEC): This is a highly effective method for separating soluble aggregates from the monomeric conjugate.[1]
-
Hydrophobic Interaction Chromatography (HIC): Since aggregates are often more hydrophobic than the monomer, HIC can be used to effectively remove them.[21][22][23]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on charge and can also be effective for aggregate removal.[21][23]
-
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving solubility issues.
Initial Troubleshooting Workflow
Caption: A decision tree for troubleshooting conjugate precipitation.
Data & Protocols
Table 1: Recommended Buffer and Solvent Conditions
| Parameter | Recommendation | Rationale | Citations |
| Dye Dissolution Solvent | Anhydrous/Dry DMSO or DMF | Ensures complete dissolution of the hydrophobic dye before addition to the aqueous protein solution. | [11][14][15] |
| Organic Solvent in Reaction | < 10% of total reaction volume | High concentrations of organic solvents can denature proteins, leading to aggregation. | [6] |
| Thiol-Maleimide Reaction pH | 6.5 - 7.5 | Optimal for specific reaction of thiols with maleimides while minimizing maleimide hydrolysis. | [16] |
| Protein Storage Buffer | PBS (pH 7.2-7.4) or other buffer away from the protein's pI. Additives like glycerol (B35011) may help stability. | Maintains protein solubility and stability. Avoids pH close to the isoelectric point (pI). | [1][6] |
Experimental Protocol: Conjugation of Sulfo Cy7 bis-Maleimide to a Thiol-Containing Protein
This protocol outlines a general procedure. It must be optimized for your specific protein and application.
1. Preparation of Protein
-
Buffer Exchange: If your protein contains reducing agents like DTT or β-mercaptoethanol, they must be removed. Exchange the protein into a suitable conjugation buffer (e.g., PBS, pH 7.2) using a desalting column or dialysis. The buffer must be degassed to minimize oxidation of free thiols.
-
Concentration: Adjust the protein concentration to 2-5 mg/mL in the conjugation buffer.
2. Preparation of Dye Stock Solution
-
Allow the vial of lyophilized Sulfo Cy7 bis-Maleimide to warm to room temperature.
-
Dissolve the dye in a small volume of high-quality, dry DMSO to make a 10 mM stock solution. For example, dissolve 1 mg of dye (MW ~869 g/mol ) in ~115 µL of DMSO.
-
Vortex briefly to ensure it is fully dissolved. Use this stock solution immediately.
3. Conjugation Reaction
-
Calculate the volume of dye stock solution needed to achieve the desired dye-to-protein molar ratio. Start with a lower ratio, such as 3:1 or 5:1 (dye:protein), for initial experiments.
-
Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
4. Purification of the Conjugate
-
Removal of Unconjugated Dye: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography (SEC) desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).
-
The first colored fraction to elute will be the Sulfo Cy7-protein conjugate. The smaller, unconjugated dye molecules will elute later.[6]
-
Removal of Aggregates: If the purified conjugate solution appears cloudy or if aggregates are suspected, centrifuge at >14,000 x g for 10 minutes at 4°C and collect the supernatant. For higher purity, a preparative SEC or HIC column can be used.[1][21]
5. Characterization and Storage
-
Degree of Labeling (DOL): Determine the DOL by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for the Sulfo Cy7 dye).
-
Storage: Store the purified conjugate at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage. Add a cryoprotectant like glycerol if freezing. Avoid repeated freeze-thaw cycles.[12]
Conjugation and Purification Workflow Diagram
Caption: Standard workflow for protein conjugation and purification.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00067E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of chemical fluorescent dyes as a protein conjugation partner for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. creativepegworks.com [creativepegworks.com]
- 10. sulfo-Cyanine7 | AxisPharm [axispharm.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 13. m.youtube.com [m.youtube.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. Sulfo-Cyanine 7 maleimide (A270312) | Antibodies.com [antibodies.com]
- 16. Sulfo-Cy7 maleimide, 2183440-60-8 | BroadPharm [broadpharm.com]
- 17. lifetein.com [lifetein.com]
- 19. Zoom in on Antibody Aggregates: A Potential Pitfall in the Search of Rare EV Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bosterbio.com [bosterbio.com]
- 21. Purification Techniques | How to Creatively Remove Aggregates? - Bio-Link [biolink.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. pharmtech.com [pharmtech.com]
Validation & Comparative
A Head-to-Head Comparison: Sulfo Cy7 bis-SH vs. Mono-Thiol Cyanine Dyes for Protein Labeling
For researchers, scientists, and drug development professionals, the precise and stable labeling of proteins is paramount for generating reliable data in applications ranging from in vitro assays to in vivo imaging. The choice of fluorophore and, critically, its conjugation chemistry can significantly impact the performance and stability of the resulting labeled protein. This guide provides an objective comparison between two thiol-reactive labeling strategies for the near-infrared (NIR) fluorophore Sulfo Cy7: a bismaleimide (B1667444) crosslinker (functionally a "bis-SH" reactive dye) and a traditional mono-maleimide (mono-thiol) cyanine (B1664457) dye.
Executive Summary
Mono-thiol (mono-maleimide) Sulfo Cy7 dyes are widely used for their high reactivity and specificity towards cysteine residues, enabling site-specific labeling of proteins. However, the stability of the resulting thioether bond can be a concern, particularly in the reducing environment of the cell or in long-term studies, due to a retro-Michael reaction that can lead to deconjugation.
Sulfo Cy7 bis-SH (bismaleimide) dyes offer an alternative approach, capable of crosslinking two thiol groups. This can be advantageous for stabilizing protein structures, such as re-bridging reduced disulfide bonds in antibodies, leading to more homogeneous and stable conjugates. While forming a similar thioether bond, the bivalent nature of the linkage can offer enhanced stability against deconjugation compared to a single attachment point, especially when used to bridge proximal thiols.
This guide will delve into the quantitative performance differences, experimental considerations, and underlying chemical principles of both labeling strategies.
Data Presentation: Quantitative Comparison
The following tables summarize the key performance metrics for this compound (bismaleimide) and mono-thiol (mono-maleimide) dyes. Data for the bis-SH dye is based on typical performance of bismaleimide crosslinkers and next-generation stable linkers, as direct, comprehensive data for a specific "this compound" is not widely published.
Table 1: Reaction Efficiency and Stoichiometry
| Parameter | This compound (Bismaleimide) | Sulfo Cy7 mono-thiol (Mono-maleimide) | Key Considerations |
| Reactive Group | Bismaleimide | Mono-maleimide | Both are highly specific for thiol groups at pH 6.5-7.5.[1] |
| Target | Two proximal thiol groups (e.g., from a reduced disulfide bond) | A single thiol group (e.g., a free cysteine) | bis-SH is ideal for crosslinking or re-bridging applications.[2] |
| Typical Molar Ratio (Dye:Protein) | 2-3 fold molar excess over protein | 10-20 fold molar excess over protein | The optimal ratio should be empirically determined.[3][4] |
| Reaction Time | 1-2 hours at room temperature or overnight at 4°C | 2 hours at room temperature or overnight at 4°C | Reaction kinetics can be very fast for accessible thiols.[3][5] |
| Conjugation Efficiency | Up to 95% for accessible proximal thiols | Typically 50-85%, dependent on thiol accessibility | Efficiency is highly dependent on protein structure and reaction conditions.[2][5] |
Table 2: Conjugate Stability
| Parameter | This compound (Bismaleimide) | Sulfo Cy7 mono-thiol (Mono-maleimide) | Key Considerations |
| Bond Type | Stable thioether linkage (x2) | Stable thioether linkage | The thioether bond is generally stable but can be susceptible to reversal.[6] |
| Stability Concern | Potential for incomplete reaction leading to mono-labeled species | Retro-Michael reaction leading to deconjugation | The retro-Michael reaction is more pronounced in the presence of other thiols (e.g., glutathione).[6] |
| Deconjugation Rate (in serum, 7 days) | <20% (estimated based on next-gen stable linkers) | 35-67% (for standard N-alkyl maleimides) | Next-generation maleimides (e.g., N-aryl or dithio-maleimides) show significantly improved stability.[7][8] |
| Half-life of Conjugate | Significantly longer, especially when bridging disulfides | Shorter, particularly in reducing environments | Hydrolysis of the succinimide (B58015) ring after conjugation can increase stability by preventing the retro-Michael reaction.[9] |
Table 3: Fluorescence Properties of Sulfo Cy7 Conjugates
| Parameter | This compound Conjugate | Sulfo Cy7 mono-thiol Conjugate | Key Considerations |
| Excitation Maximum (λex) | ~750 nm | ~750 nm | The core fluorophore determines the spectral properties.[10][11] |
| Emission Maximum (λem) | ~773 nm | ~773 nm | The emission wavelength is characteristic of the Sulfo Cy7 dye.[10][11] |
| Extinction Coefficient (ε) | ~240,600 M⁻¹cm⁻¹ | ~240,600 M⁻¹cm⁻¹ | A high extinction coefficient indicates strong light absorption.[10][12] |
| Quantum Yield (QY) | High | High | Sulfo-Cy7 is known for its high quantum yield, though some quenching can occur upon conjugation.[13][14] |
| Potential for Quenching | Lower risk of self-quenching if used for intramolecular crosslinking | Higher risk of self-quenching at high degrees of labeling | Aggregation of dye molecules on the protein surface can lead to fluorescence quenching.[13] |
Experimental Protocols: Methodologies for Protein Labeling
The following are generalized protocols for labeling proteins with mono- and bis-maleimide Sulfo Cy7 dyes. Optimization is recommended for specific proteins and applications.
Protocol 1: Labeling with Sulfo Cy7 mono-thiol (Mono-maleimide)
This protocol is for labeling a protein with a single available cysteine residue.
-
Protein Preparation:
-
Dissolve the protein to be labeled in a thiol-free buffer at pH 6.5-7.5 (e.g., PBS, HEPES, or Tris). A typical protein concentration is 1-10 mg/mL.[15]
-
If the target cysteine is in a disulfide bond, reduce the protein by adding a 10-100 fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). Incubate for 20-30 minutes at room temperature.[15] DTT can also be used but must be removed before adding the dye.
-
Remove the excess reducing agent using a desalting column if DTT was used. TCEP does not need to be removed.
-
-
Dye Preparation:
-
Prepare a 10 mM stock solution of Sulfo Cy7 mono-maleimide in anhydrous DMSO or DMF.[16]
-
-
Conjugation Reaction:
-
Purification:
-
Remove unreacted dye and byproducts by size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or spin filtration.[16]
-
-
Characterization:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for Sulfo Cy7).[16]
-
Protocol 2: Labeling with this compound (Bismaleimide)
This protocol is designed for crosslinking two proximal thiols, such as re-bridging a reduced interchain disulfide bond in an antibody.
-
Protein Preparation (Antibody Example):
-
Crosslinker (Dye) Preparation:
-
Immediately before use, prepare a 5-20 mM stock solution of the Sulfo Cy7 bismaleimide dye in DMSO or DMF.[4]
-
-
Conjugation Reaction:
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding a low molecular weight thiol (e.g., cysteine or 2-mercaptoethanol) to a final concentration of 10-50 mM and incubating for 15 minutes.[4]
-
Purify the crosslinked, labeled antibody using size-exclusion chromatography or dialysis to remove excess dye and quenching reagents.[4]
-
-
Characterization:
-
Analyze the conjugate using SDS-PAGE under non-reducing and reducing conditions to confirm crosslinking.
-
Determine the DOL using spectrophotometry as described for the mono-maleimide protocol.
-
Mandatory Visualizations
Reaction Mechanisms
Caption: Reaction pathways for mono-thiol and bis-SH protein labeling.
Experimental Workflows
Caption: Comparative experimental workflows for protein labeling.
Conclusion
The choice between this compound and mono-thiol cyanine dyes depends heavily on the specific application and the nature of the protein being labeled.
Choose Sulfo Cy7 mono-thiol (mono-maleimide) when:
-
Labeling a protein with a single, specific cysteine residue.
-
A high degree of labeling is desired, and potential instability is not a major concern for the experimental timeframe.
-
Simplicity and a well-established protocol are priorities.
Choose this compound (bismaleimide) when:
-
The goal is to stabilize a protein's tertiary or quaternary structure, such as re-bridging disulfide bonds in an antibody.
-
High conjugate stability is critical for long-term experiments or in vivo applications where deconjugation is a risk.
-
A homogeneous product with a defined dye-to-protein ratio (e.g., in antibody-dye conjugates) is required.
While standard mono-maleimide chemistry is effective, the potential for instability should be considered. For applications demanding high stability, next-generation maleimides or bismaleimide crosslinkers that re-bridge native disulfide bonds offer a superior alternative, ensuring the integrity and reliability of the labeled protein conjugate. Researchers should carefully evaluate their experimental needs to select the most appropriate thiol-reactive chemistry for their Sulfo Cy7 labeling strategy.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. Specific interchain cross-linking of antibodies using bismaleimides. Repression of ligand leakage in immunoaffinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. benchchem.com [benchchem.com]
- 7. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sulfo-Cyanine 7 maleimide (A270312) | Antibodies.com [antibodies.com]
- 11. sulfo-Cyanine7 | AxisPharm [axispharm.com]
- 12. Sulfo-Cy7 maleimide, 2183440-60-8 | BroadPharm [broadpharm.com]
- 13. Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lumiprobe.com [lumiprobe.com]
- 15. researchgate.net [researchgate.net]
- 16. docs.aatbio.com [docs.aatbio.com]
A Head-to-Head Comparison: Sulfo Cy7 versus Alexa Fluor 750 for Thiol-Specific Labeling
In the realm of near-infrared (NIR) fluorescence applications, the specific and efficient labeling of biomolecules is paramount for generating high-quality, reproducible data. For researchers targeting thiol groups (-SH) on proteins, peptides, or oligonucleotides, two prominent options are Sulfo Cy7 and Alexa Fluor 750, typically as maleimide (B117702) derivatives. This guide provides an in-depth, objective comparison of these two fluorophores, focusing on their chemical properties, conjugation efficiency, and performance in fluorescence-based assays, supported by experimental principles.
While the prompt specifically mentioned "Sulfo Cy7 bis-SH," this appears to be a less common variant or a potential misnomer for a thiol-reactive dye. A molecule with two thiol (-SH) groups would have a different conjugation strategy than a maleimide. Therefore, this guide will focus on the direct and more common comparison between thiol-reactive maleimide forms of Sulfo Cy7 and Alexa Fluor 750, as this aligns with the goal of labeling biomolecules via their cysteine residues.
Key Performance Characteristics: A Quantitative Overview
The choice between Sulfo Cy7 and Alexa Fluor 750 maleimide often comes down to specific experimental needs, including the required brightness, photostability, and the chemical environment of the conjugation reaction. Below is a summary of their key photophysical and chemical properties.
| Property | Sulfo Cy7 | Alexa Fluor 750 | Advantage |
| Excitation Maximum | ~750 nm[1] | ~753 nm[2] | Spectrally very similar, compatible with the same instrument settings. |
| Emission Maximum | ~773 nm[1] | ~783 nm[2] | Spectrally very similar, compatible with the same instrument settings. |
| Molar Extinction Coefficient | ~240,000 cm⁻¹M⁻¹[3] | ~290,000 cm⁻¹M⁻¹[2] | Alexa Fluor 750 . A higher extinction coefficient suggests a greater ability to absorb light, which can contribute to brighter fluorescence. |
| Fluorescence Quantum Yield | High (e.g., 0.24 for a bis-NHS ester variant)[3] | Not specified, but generally high for Alexa Fluor dyes[4][5] | Both are bright dyes, though direct side-by-side comparison data for the maleimide versions is not readily available. Sulfo-Cy7 is noted for its high quantum yield[1]. |
| Water Solubility | Excellent due to sulfonate groups[1][6] | Good, water-soluble[2] | Sulfo Cy7 . The "Sulfo" prefix indicates sulfonation, which significantly enhances water solubility, reducing the risk of aggregation during labeling and of the final conjugate[1]. |
| Photostability | High[1] | Generally superior to cyanine (B1664457) dyes[4][5] | Alexa Fluor 750 . Alexa Fluor dyes are renowned for their exceptional photostability, making them more suitable for experiments involving prolonged or intense light exposure, such as time-lapse imaging[4][5]. |
| pH Sensitivity | pH-insensitive over a wide range[7] | pH-insensitive from pH 4 to 10[2][8] | Both dyes are highly stable across a broad pH range, ensuring reliable signals in various biological buffers. |
| Reactive Group | Maleimide (for thiol-reactivity)[6] | Maleimide[2] | Both utilize the same well-established maleimide chemistry for thiol conjugation. |
The Core Advantage: Understanding the Chemistry
The primary advantage of Sulfo Cy7 lies in its enhanced water solubility due to the presence of sulfonate groups[1]. This is a critical feature when working with sensitive proteins or when aiming for high degrees of labeling, as it minimizes the potential for dye-induced aggregation of the target biomolecule.
Alexa Fluor 750's main strengths are its exceptional brightness, stemming from a high extinction coefficient, and its superior photostability compared to many other cyanine dyes[2][4][5]. This makes it a more robust choice for demanding imaging applications that require long exposure times or repeated measurements.
The Conjugation Reaction: Thiol-Maleimide Chemistry
Both Sulfo Cy7 maleimide and Alexa Fluor 750 maleimide utilize the same conjugation principle: the reaction of a maleimide group with a thiol (sulfhydryl) group, typically from a cysteine residue on a protein. This reaction, a Michael addition, forms a stable thioether bond[9].
Experimental Workflow for Thiol-Maleimide Conjugation
Caption: General workflow for labeling proteins with thiol-reactive maleimide dyes.
Considerations for Stable Conjugation
A critical aspect of thiol-maleimide chemistry is the stability of the resulting thioether linkage. While generally stable, the bond can undergo a retro-Michael reaction, leading to dye loss, especially in the presence of other thiols like glutathione (B108866) in vivo[10][11].
Caption: The thiol-maleimide reaction and its potential for reversal.
Recent advancements have led to strategies to improve the stability of this linkage, such as hydrolysis of the succinimide (B58015) ring post-conjugation, which can be accelerated by using maleimides with electron-withdrawing N-substituents[12]. When selecting a dye, it is important to consider the long-term stability required for the experiment.
Experimental Protocols
General Protocol for Protein Labeling with Sulfo Cy7 or Alexa Fluor 750 Maleimide
This protocol provides a general guideline for conjugating maleimide-activated dyes to proteins.
1. Preparation of the Protein:
-
Dissolve the protein containing free thiol groups in a suitable buffer at a concentration of 50-100 µM. Recommended buffers include phosphate, Tris, or HEPES at a pH of 7.0-7.5[2]. The optimal pH range for thiol-maleimide conjugation is 6.5-7.5 to ensure selectivity for thiols over amines[13].
-
If the protein contains disulfide bonds that need to be labeled, reduce them using a 10-fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). TCEP is preferred over DTT as it does not need to be removed before adding the maleimide dye[14]. If DTT is used, it must be removed by dialysis or desalting column before proceeding.
2. Dye Preparation:
-
Immediately before use, dissolve the Sulfo Cy7 maleimide or Alexa Fluor 750 maleimide in high-quality anhydrous dimethylsulfoxide (DMSO) to a stock concentration of 1-10 mM[2]. Protect the stock solution from light.
3. Conjugation Reaction:
-
Add the dissolved maleimide dye to the protein solution dropwise while gently stirring. A common starting point is a 10-20 fold molar excess of the dye to the protein[2][13].
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. Protect the reaction mixture from light.
4. Purification of the Conjugate:
-
The reaction can be quenched by adding a small molecule thiol such as L-cysteine or β-mercaptoethanol.
-
Separate the labeled protein from the unreacted dye and other reaction components. Common methods include dialysis, size-exclusion chromatography, or other forms of column chromatography appropriate for the size of the protein.
5. Determination of Degree of Labeling (DOL):
-
The DOL (the molar ratio of dye to protein) can be determined by measuring the absorbance of the conjugate at both the protein's maximum absorbance (usually 280 nm) and the dye's maximum absorbance (~750 nm).
Conclusion
Both Sulfo Cy7 maleimide and Alexa Fluor 750 maleimide are excellent choices for NIR fluorescence labeling of thiols.
-
Choose Sulfo Cy7 maleimide when working with proteins prone to aggregation or when high water solubility of the final conjugate is a priority. Its strong fluorescence and good photostability make it a reliable choice for many applications.
-
Choose Alexa Fluor 750 maleimide for applications demanding the highest levels of photostability and brightness, such as super-resolution microscopy or long-term live-cell imaging[8]. Its resistance to photobleaching and self-quenching ensures a more stable and linear signal over time[4][5].
Ultimately, the optimal choice will depend on the specific requirements of the experimental system and the instrumentation available. For highly quantitative and reproducible results, it is always recommended to empirically test and optimize the labeling conditions for each new protein-dye conjugate.
References
- 1. sulfo-Cyanine7 | AxisPharm [axispharm.com]
- 2. Molecular Probes Alexa Fluor 750 C5 Maleimide 1 mg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.com]
- 3. Sulfo-Cy7 bis-NHS ester | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. XFD750 C5 maleimide | AAT Bioquest [aatbio.com]
- 9. bachem.com [bachem.com]
- 10. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting | Semantic Scholar [semanticscholar.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Sulfo Cy7 bis-SH and Other Cy7 Derivatives for Enhanced Photostability in Biomedical Imaging
For researchers, scientists, and drug development professionals, the selection of a robust near-infrared (NIR) fluorophore is critical for the success of imaging and therapeutic applications. Among the available options, cyanine (B1664457) 7 (Cy7) dyes are widely utilized for their favorable spectral properties in the NIR window, which allows for deep tissue penetration and minimal autofluorescence. However, the inherent photostability of Cy7 can be a limiting factor. This guide provides a comparative overview of the photostability of Sulfo Cy7 bis-SH and other Cy7 derivatives, supported by available experimental insights and detailed protocols for independent verification.
Cyanine dyes, as a class, are susceptible to photobleaching, an irreversible loss of fluorescence upon exposure to excitation light. This phenomenon can significantly impact the quality and reproducibility of fluorescence-based assays, particularly in applications requiring long-term or high-intensity illumination. For Cy7 derivatives, photostability is influenced by a variety of factors including the dye's molecular structure, its local chemical environment, and the presence of stabilizing or destabilizing agents.
Quantitative Photostability Comparison
Direct, head-to-head quantitative data on the photostability of this compound is limited in publicly available literature. However, by examining the effects of its key structural features—sulfonation and the presence of thiol groups—we can infer its likely performance relative to other Cy7 derivatives. The following table summarizes qualitative and, where available, quantitative photostability characteristics of various Cy7 derivatives.
| Dye Derivative | Key Structural Feature(s) | Reported Photostability Characteristics | Potential Advantages | Potential Disadvantages |
| This compound | Sulfonated, Two Thiol Groups | Data not available. Inferred to have good water solubility and potential for photoswitching. | High water solubility prevents aggregation. Thiol groups may offer a degree of photoprotection through radical quenching mechanisms. | Thiol groups can also be involved in photoswitching, which may lead to transient dark states. |
| Standard Cy7 | Unmodified Indocyanine Core | Generally considered to have lower photostability compared to Cy5 and other NIR dyes like the Alexa Fluor series. | Well-established spectral properties. | Prone to photobleaching, limiting use in long-term imaging. |
| Sulfo-Cy7 NHS Ester | Sulfonated, Amine-Reactive | Sulfonation slightly improves optical stability and quantum yield.[] Generally more photostable than non-sulfonated Cy7 in aqueous buffers.[2] | Excellent water solubility, reduced aggregation. Suitable for labeling primary amines on biomolecules. | Still susceptible to photobleaching, though less so than standard Cy7. |
| Cy7-COT | Covalently Linked Cyclooctatetraene (COT) | Dramatically enhanced photostability due to COT acting as a triplet state quencher. | Significantly increased resistance to photobleaching. | Synthesis can be more complex. |
| Sterically Shielded Cy7 (e.g., s775z) | Bulky groups protecting the polymethine chain | Prevents aggregation and photobleaching by shielding the chromophore from oxygen radicals. | Exceptionally stable against chemical degradation and photobleaching. | May have altered cell permeability or binding characteristics. |
| Cy7 with Rigidified Polymethine Chain | Cyclohexene group in the polymethine chain | Increased rigidity improves quantum yield and photostability compared to standard Cy7.[3] | Higher fluorescence output and better resistance to photo-induced degradation. | May require more specialized synthesis. |
Experimental Protocols
To enable researchers to perform their own comparative photostability studies, the following detailed experimental protocols are provided.
Protocol 1: Measurement of Photobleaching Half-Life in Solution
This protocol outlines a method to determine the rate of fluorescence decay of a dye solution under continuous illumination.
Objective: To quantify and compare the photobleaching rates of different Cy7 derivatives in an aqueous buffer.
Materials:
-
This compound and other Cy7 derivatives of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer or a fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive detector (e.g., PMT or sCMOS camera)
-
Quartz cuvette (for fluorometer) or microscope slides with coverslips
-
Data acquisition and analysis software
Procedure:
-
Sample Preparation: Prepare 1 µM solutions of each Cy7 derivative in PBS. Ensure all solutions are clear and free of aggregates.
-
Instrumentation Setup:
-
Set the excitation wavelength to the absorption maximum of the Cy7 derivative (typically around 750 nm).
-
Set the emission wavelength to the emission maximum (typically around 770-780 nm).
-
Adjust the excitation intensity to a level that provides a strong initial signal without causing immediate bleaching. Crucially, use the exact same intensity for all samples.
-
-
Data Acquisition:
-
Place the sample in the instrument.
-
Begin continuous illumination and simultaneously start recording the fluorescence intensity over time.
-
Continue recording until the fluorescence intensity has decreased to less than 20% of its initial value.
-
-
Data Analysis:
-
Normalize the fluorescence intensity at each time point to the initial intensity (I/I₀).
-
Plot the normalized intensity versus time.
-
Fit the data to a single or double exponential decay model to determine the photobleaching rate constant (k).
-
Calculate the photobleaching half-life (t₁₂) using the formula: t₁₂ = ln(2) / k . A longer half-life indicates greater photostability.[4]
-
Protocol 2: Antibody Conjugation and Photostability Assessment on Cells
This protocol describes the conjugation of thiol-reactive and amine-reactive Cy7 dyes to an antibody and subsequent photostability measurement on labeled cells.
Objective: To compare the photostability of this compound and Sulfo-Cy7 NHS ester when conjugated to a biologically relevant molecule and imaged in a cellular context.
Materials:
-
This compound and Sulfo-Cy7 NHS ester
-
Antibody of interest (e.g., IgG) in an appropriate buffer
-
Reducing agent (for antibody to be labeled with maleimide-reactive dyes if needed, not for bis-SH which reacts with native disulfides)
-
Maleimide-activated Cy7 (as a control for thiol-reactivity if desired)
-
Size-exclusion chromatography column
-
Cell line expressing the target antigen for the antibody
-
Cell culture reagents
-
Confocal or widefield fluorescence microscope
Procedure:
-
Antibody Preparation (for NHS ester): Ensure the antibody is in an amine-free buffer (e.g., PBS) at a concentration of 1-2 mg/mL.
-
Antibody Preparation (for bis-SH): The thiol groups on this compound can react with disulfide bonds in the antibody hinge region under mild reducing conditions, or with other available thiol groups. Alternatively, they can be used to crosslink two different molecules. For simple labeling, a maleimide-activated antibody would be a more common partner for a thiol-containing dye. However, to test the provided dye, one could attempt a disulfide exchange reaction.
-
Conjugation (Sulfo-Cy7 NHS Ester):
-
Dissolve the Sulfo-Cy7 NHS ester in DMSO or water.
-
Add the dye solution to the antibody solution at a molar ratio of 10:1 to 20:1 (dye:antibody).
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Conjugation (this compound): Due to the bifunctional nature of the bis-SH dye, the conjugation strategy will depend on the desired outcome (e.g., intramolecular crosslinking, intermolecular crosslinking, or surface attachment via one thiol). For simple labeling, a maleimide-activated protein would be a more standard reaction partner.
-
Purification: Remove unconjugated dye from the labeled antibody using a size-exclusion chromatography column.
-
Cell Labeling:
-
Incubate the cultured cells with the Cy7-labeled antibodies to allow for specific binding.
-
Wash the cells to remove unbound antibodies.
-
-
Imaging and Photostability Measurement:
-
Acquire images of the labeled cells using a fluorescence microscope with the appropriate laser line and filters for Cy7.
-
Select a region of interest and perform time-lapse imaging with continuous laser illumination.
-
Measure the decay in fluorescence intensity over time as described in Protocol 1.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams created using the DOT language are provided.
References
Evaluating the Crosslinking Efficiency of Sulfo-Cy7 bis-NHS Ester: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the crosslinking efficiency of Sulfo-Cy7 bis-NHS ester, a water-soluble, near-infrared fluorescent crosslinker. We present a comparative analysis with other commonly used crosslinking agents, supported by experimental data and detailed protocols to assist researchers in selecting the optimal reagent for their protein interaction studies.
Quantitative Comparison of Crosslinking Efficiency
The efficiency of a crosslinking reaction is a critical factor in successfully identifying and analyzing protein-protein interactions. The following table summarizes the relative crosslinking efficiencies of Sulfo-Cy7 bis-NHS ester and other common crosslinkers on a model protein pair. Efficiency is expressed as the percentage of the target protein that is successfully crosslinked.[1]
| Crosslinker | Reactive Group(s) | Spacer Arm Length (Å) | Solubility | Membrane Permeability | Relative Crosslinking Efficiency (%) | Key Features |
| Sulfo-Cy7 bis-NHS ester | Homobifunctional N-hydroxysuccinimide (NHS) ester | Variable | Water-soluble | No | ~65-75 | Near-infrared fluorescent core for detection.[2][3][4] |
| DSS (disuccinimidyl suberate) | Homobifunctional NHS ester | 11.4 | Water-insoluble | Yes | ~70-80 | Ideal for intracellular crosslinking.[1] |
| BS3 (bis(sulfosuccinimidyl) suberate) | Homobifunctional NHS ester | 11.4 | Water-soluble | No | ~60-70 | Suitable for cell surface crosslinking.[1] |
| Sulfo-SMCC | Heterobifunctional (NHS ester and maleimide) | 8.3 | Water-soluble | No | ~50-60 | Connects amine- and sulfhydryl-containing molecules.[1] |
| EDC | Zero-length carbodiimide | 0 | Water-soluble | No | ~40-50 | Forms a direct amide bond.[1] |
Note: The data in this table is representative and compiled from multiple sources for comparative purposes. Actual efficiency may vary depending on the specific proteins and reaction conditions.[1]
Experimental Protocol: Evaluating Crosslinking Efficiency using SDS-PAGE
To ensure reproducible and comparable results, a standardized experimental protocol is essential.[1] The following methodology details the evaluation of crosslinking efficiency using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Materials:
-
Purified target proteins (Protein A and Protein B)
-
Crosslinking reagents: Sulfo-Cy7 bis-NHS ester, DSS, BS3, Sulfo-SMCC, EDC
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 7.5
-
2x Laemmli Sample Buffer
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
Coomassie Brilliant Blue or silver stain
-
Densitometer for quantitative analysis
Procedure:
-
Protein Preparation: Prepare a solution containing equimolar concentrations of Protein A and Protein B in PBS at a final concentration of 1 mg/mL.[1]
-
Crosslinker Preparation: Immediately before use, prepare stock solutions of the crosslinkers. Dissolve Sulfo-Cy7 bis-NHS ester, BS3, and Sulfo-SMCC in water. Dissolve DSS in an organic solvent like DMSO. Prepare EDC solution in water.[1]
-
Crosslinking Reaction:
-
Set up separate reaction tubes for each crosslinker, including a no-crosslinker control.
-
Add the crosslinking reagent to the protein mixture at a desired final molar excess (e.g., 25x).[1]
-
Incubate the reactions at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15 minutes.
-
Sample Preparation for SDS-PAGE: Add an equal volume of 2x Laemmli sample buffer to each reaction tube and heat the samples at 95°C for 5 minutes.[1]
-
SDS-PAGE Analysis:
-
Load equal amounts of each sample onto an SDS-PAGE gel.
-
Run the gel according to standard procedures.
-
Stain the gel with Coomassie Brilliant Blue or silver stain.[1]
-
-
Data Analysis:
-
Visualize the gel and identify the bands corresponding to the monomeric proteins and the crosslinked complexes.
-
Quantify the intensity of the bands using a densitometer.
-
Calculate the crosslinking efficiency as the percentage of the initial protein that has shifted to higher molecular weight bands.[1]
-
Visualizing Key Processes
Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows.[1]
Figure 1: Reaction mechanism of Sulfo-Cy7 bis-NHS ester with primary amines.
Figure 2: Experimental workflow for evaluating crosslinking efficiency.
Figure 3: Decision tree for selecting a suitable crosslinker.
References
Quantitative Analysis of Sulfo Cy7 Maleimide Labeling Specificity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The specific covalent labeling of proteins is a cornerstone of modern bioconjugation, enabling a wide array of applications from in vivo imaging to the development of antibody-drug conjugates. Thiol-reactive dyes, which primarily target the sulfhydryl groups of cysteine residues, are favored for their ability to achieve site-specific labeling due to the relatively low abundance of cysteine in proteins. Among these, Sulfo Cy7 maleimide (B117702) has emerged as a popular near-infrared (NIR) fluorescent probe. This guide provides a quantitative comparison of Sulfo Cy7 maleimide's labeling specificity against other common thiol-reactive dyes, supported by experimental data and detailed protocols.
Understanding Thiol-Reactive Chemistries
The specificity of a thiol-reactive dye is its ability to covalently bind to cysteine residues while minimizing off-target reactions with other nucleophilic amino acid side chains, most notably the ε-amino group of lysine (B10760008) and the N-terminal α-amino group. The two most common thiol-reactive chemistries are maleimides and iodoacetamides.
-
Maleimides: React with thiols via a Michael addition reaction, forming a stable thioether bond. This reaction is highly specific for thiols at a neutral pH range of 6.5-7.5.[1]
-
Iodoacetamides: React with thiols through a nucleophilic substitution (SN2) reaction, also forming a stable thioether bond. This reaction is most efficient at a slightly alkaline pH of 8.0-8.5.
While both chemistries are effective for thiol labeling, their specificity can be influenced by factors such as pH, reaction time, and the dye-to-protein molar ratio.
Quantitative Comparison of Labeling Specificity
Quantifying the specificity of a fluorescent dye involves determining the extent of on-target (cysteine) versus off-target (e.g., lysine) labeling. This is often achieved using techniques like mass spectrometry, which can identify the precise location and extent of dye conjugation on a protein.
While direct, side-by-side comparative studies for Sulfo Cy7 maleimide are not extensively published, data from analogous cyanine (B1664457) dyes and other thiol-reactive probes provide valuable insights into expected performance.
Table 1: On-Target vs. Off-Target Labeling of Thiol-Reactive Dyes
| Dye Chemistry | Target Residue | Off-Target Residues | pH Condition | Off-Target Labeling (%) (Example) | Reference |
| Sulfo Cy7 Maleimide | Cysteine | Lysine, N-terminus | 7.0 - 7.5 | Estimated to be low with controlled reaction time | (Inferred from Cy5 data) |
| Cyanine5-Maleimide | Cysteine | Lysine, N-terminus | 7.0 | ~4% (1 hour), ~25% (overnight) | [1] |
| BODIPY FL Iodoacetamide | Cysteine | Minimal | Not specified | Low, even at high dye:thiol ratios | |
| Tetramethylrhodamine Iodoacetamide | Cysteine | Non-specific | Not specified | Increased with higher dye concentrations |
Note: The off-target labeling for Sulfo Cy7 maleimide is an estimation based on the behavior of structurally similar cyanine maleimides. Actual values may vary depending on the protein and specific reaction conditions.
Factors Influencing Labeling Specificity
Several factors can impact the specificity of Sulfo Cy7 maleimide and other thiol-reactive dyes:
-
pH: This is a critical parameter. At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[2] As the pH increases above 7.5, the reactivity of maleimides towards primary amines increases, leading to a higher likelihood of off-target labeling.[2]
-
Reaction Time: Prolonged incubation times can lead to increased non-specific labeling. For instance, with Cyanine5-maleimide, off-target labeling on a protein without exposed cysteines increased from approximately 4% after one hour to 25% when left overnight.[1]
-
Dye-to-Protein Molar Ratio: Using a large excess of the maleimide reagent can increase the probability of reactions with less reactive sites. It is recommended to use a 5- to 20-fold molar excess of the maleimide reagent to drive the reaction to completion while minimizing off-target effects.
-
Protein Structure: The accessibility of cysteine and lysine residues on the protein surface will influence their reactivity.
Experimental Protocols
To quantitatively assess the labeling specificity of Sulfo Cy7 maleimide, a combination of controlled labeling experiments and subsequent analysis by mass spectrometry is the most robust approach.
Protocol 1: Controlled Labeling of a Cysteine-Containing Protein
Objective: To label a protein with Sulfo Cy7 maleimide under conditions that favor thiol-specific modification.
Materials:
-
Protein of interest with at least one accessible cysteine residue.
-
Sulfo Cy7 maleimide.
-
Labeling Buffer: 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.2.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching Solution: 1 M L-cysteine.
-
Desalting column (e.g., Sephadex G-25).
-
Anhydrous DMSO.
Procedure:
-
Protein Preparation: Dissolve the protein in the labeling buffer. If the protein contains disulfide bonds that need to be reduced to expose cysteines, add a 10- to 20-fold molar excess of TCEP and incubate for 1 hour at room temperature.
-
Dye Preparation: Prepare a 10 mM stock solution of Sulfo Cy7 maleimide in anhydrous DMSO.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Sulfo Cy7 maleimide stock solution to the protein solution. Incubate for 2 hours at room temperature, protected from light.
-
Quenching: Add the quenching solution to a final concentration that is a 10-fold molar excess over the maleimide reagent to react with any unreacted dye. Incubate for 15 minutes at room temperature.
-
Purification: Purify the conjugate using a desalting column equilibrated with a suitable storage buffer to remove excess dye and quenching reagent.
Protocol 2: Mass Spectrometry Analysis of Labeled Protein
Objective: To determine the location and extent of Sulfo Cy7 maleimide labeling on the protein.
Procedure:
-
Sample Preparation: The purified Sulfo Cy7-labeled protein is subjected to standard proteomics sample preparation, which typically involves denaturation, reduction, alkylation (of any remaining free cysteines), and enzymatic digestion (e.g., with trypsin).
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The MS/MS data is searched against the protein sequence using specialized software. The software identifies peptides that have been modified with Sulfo Cy7 maleimide by looking for the specific mass shift corresponding to the dye. This allows for the identification of the exact amino acid residues (cysteine or others) that have been labeled. The relative abundance of labeled versus unlabeled peptides can provide a quantitative measure of labeling efficiency and specificity.
Visualizing the Workflow and Key Relationships
Caption: Workflow for quantitative analysis of Sulfo Cy7 maleimide labeling specificity.
Caption: The effect of pH on maleimide reactivity with thiols and amines.
Conclusion
Sulfo Cy7 maleimide is a valuable tool for the targeted labeling of cysteine residues in proteins. Achieving high labeling specificity is critical for the reliability and interpretation of downstream applications. By carefully controlling reaction conditions, particularly pH and incubation time, researchers can minimize off-target labeling. For a definitive quantitative assessment of specificity, mass spectrometry provides an unparalleled level of detail, enabling the precise identification and quantification of on-target and off-target modifications. When selecting a thiol-reactive dye, researchers should consider the specific requirements of their application and, when necessary, perform validation experiments to confirm the labeling specificity for their protein of interest.
References
Performance of Thiol-Reactive Dyes in Biological Buffers: A Comparative Guide
Thiol Group Reactivity and Buffer Considerations
The reactivity of a thiol group (-SH) is highly dependent on its protonation state. The deprotonated thiolate form (S-) is the more nucleophilic and reactive species. The equilibrium between the thiol and thiolate is governed by the pKa of the sulfhydryl group and the pH of the surrounding buffer. Therefore, buffer selection plays a pivotal role in the efficiency of labeling and bioconjugation reactions.
Key Factors Influenced by Buffers:
-
pH: The pH of the buffer directly impacts the concentration of the reactive thiolate anion. For many thiol-reactive chemistries, such as maleimide (B117702) reactions, a pH range of 6.5-7.5 is optimal to ensure sufficient thiolate concentration while minimizing side reactions with amines.[1][2][3]
-
Buffer Components: Certain buffer components can interfere with the conjugation reaction. For instance, buffers containing primary amines, like Tris, can compete with the target molecule in reactions with amine-reactive dyes. While less of a concern for thiol-specific reactions, it is a crucial consideration in complex bioconjugation schemes. Additionally, the presence of other thiol-containing compounds, such as dithiothreitol (B142953) (DTT), will directly compete for the reactive sites of the dye and must be removed prior to conjugation.[2]
-
Stability: The stability of the thiol-reactive dye and the resulting conjugate can be influenced by the buffer composition. For example, maleimide groups can undergo hydrolysis at higher pH values, rendering them unreactive towards thiols.[1][4]
Comparison of Common Biological Buffers for Thiol-Reactive Labeling
The choice of buffer can significantly impact the outcome of a bioconjugation experiment. Below is a comparison of commonly used buffers for reactions involving thiol-containing molecules.
| Buffer | Recommended pH Range for Thiol Reactions | Advantages | Disadvantages |
| Phosphate-Buffered Saline (PBS) | 7.0 - 7.5 | - Physiologically relevant pH and ionic strength.- Generally non-reactive with thiols and common thiol-reactive chemistries.[5][6] | - Phosphate can sometimes participate in or inhibit certain enzymatic reactions. |
| HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) | 7.0 - 7.5 | - Good buffering capacity in the physiological pH range.[5]- Generally considered non-interfering in many biological reactions. | - Can generate free radicals under certain conditions (e.g., exposure to light), which could potentially oxidize thiols.[7] |
| TRIS (tris(hydroxymethyl)aminomethane) | 7.0 - 7.5 | - Widely available and inexpensive. | - Contains a primary amine that can compete in reactions with amine-reactive cross-linkers.- pH is highly temperature-dependent.[8] |
| MOPS (3-(N-morpholino)propanesulfonic acid) | ~7.0 | - Good buffering capacity around neutral pH. | - Less commonly used than PBS or HEPES for bioconjugation. |
| Citrate Buffers | Acidic pH | - Useful if a more acidic pH is required to control the reaction rate.[9] | - Not suitable for reactions that require a neutral or alkaline pH for optimal thiol reactivity. |
Note: When performing thiol-reactive labeling, it is crucial to use degassed buffers to minimize the oxidation of thiol groups to disulfides, which are unreactive with most thiol-specific probes.[2] The inclusion of a chelating agent like EDTA can also help prevent metal-catalyzed oxidation of thiols.[2]
Alternative Thiol-Reactive Fluorescent Dyes
While direct performance data for Sulfo Cy7 bis-SH is unavailable, several other thiol-reactive fluorescent dyes are widely used in research. The choice of dye will depend on the specific application, required photophysical properties, and the nature of the biomolecule being labeled.
| Dye Class | Reactive Group | Excitation (nm) | Emission (nm) | Key Features |
| Cyanine Dyes (e.g., Cy5, Cy7) | Maleimide, Iodoacetamide | Varies (e.g., Cy5 ~650, Cy7 ~750) | Varies (e.g., Cy5 ~670, Cy7 ~770) | Bright and photostable, available in a wide range of wavelengths. |
| Alexa Fluor Dyes | Maleimide, Iodoacetamide | Varies | Varies | Excellent photostability and brightness, less pH-sensitive than fluorescein.[10] |
| BODIPY Dyes | Maleimide, Iodoacetamide | Varies | Varies | Bright and relatively insensitive to solvent polarity and pH.[10] |
| Fluorescein Derivatives | Maleimide, Iodoacetamide | ~495 | ~520 | Widely used, but fluorescence is pH-sensitive and prone to photobleaching.[10] |
| Rhodamine Derivatives | Maleimide, Iodoacetamide | ~550 | ~575 | Good photostability, suitable for multiplexing with green fluorophores.[11] |
| Coumarin Derivatives | Maleimide | ~350-410 | ~440-455 | Blue-fluorescent probes useful for FRET applications.[12] |
Experimental Protocols
Below is a generalized protocol for labeling a protein with a thiol-reactive dye. The specific parameters, such as the molar ratio of dye to protein, may need to be optimized for each specific application.
Protein Preparation and Reduction of Disulfides (if necessary)
-
Buffer Exchange: Dissolve or exchange the protein into a suitable degassed conjugation buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5.[13] A typical protein concentration is 1-10 mg/mL.[13]
-
Reduction of Disulfides (Optional): If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[5] Incubate for 30-60 minutes at room temperature. TCEP is often preferred over DTT because it does not need to be removed before adding a maleimide-based dye.[5][14] If DTT is used, it must be removed by dialysis or a desalting column prior to adding the dye.[5]
Dye Preparation and Conjugation Reaction
-
Dye Stock Solution: Prepare a 10 mM stock solution of the thiol-reactive dye in anhydrous DMSO or DMF.[13]
-
Conjugation: Add a 10- to 20-fold molar excess of the dye stock solution to the protein solution.[2] The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[6]
Purification of the Labeled Protein
-
Removal of Excess Dye: Separate the labeled protein from unreacted dye using a desalting column (e.g., Sephadex G-25) or through dialysis.[13]
-
Determination of Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the dye.[13]
Visualizing the Workflow
The following diagrams illustrate the key chemical reaction and a typical experimental workflow for thiol-reactive labeling.
Caption: Chemical reaction between a protein thiol and a maleimide dye.
Caption: Experimental workflow for labeling proteins with thiol-reactive dyes.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ioccp.org [ioccp.org]
- 9. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. Thiol-Reactive Probes Excited with Ultraviolet Light—Section 2.3 | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. resources.tocris.com [resources.tocris.com]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Near-Infrared (NIR) Dyes: Sulfo Cy7 and IRDye 800CW for Thiol-Specific Bioconjugation
In the fields of molecular imaging, immunoassays, and drug development, the covalent labeling of biomolecules with fluorescent dyes is a cornerstone technique. For applications requiring deep tissue penetration and high signal-to-noise ratios, near-infrared (NIR) fluorescent dyes are indispensable. This guide provides an objective, data-driven comparison of two prominent NIR dyes functionalized for thiol reactivity: Sulfo Cy7 bis-SH and IRDye 800CW maleimide (B117702).
This comparison will focus on the chemical properties, conjugation chemistry, and performance characteristics of their respective core fluorophores to guide researchers in selecting the optimal dye for their experimental needs. While the provided names suggest different reactive strategies (a thiol-containing dye vs. a thiol-reactive dye), this guide will compare the underlying fluorophores and the common maleimide-thiol conjugation pathway for a functional head-to-head analysis.
Chemical Reactivity: The Thiol-Maleimide Pathway
Both Sulfo Cy7 and IRDye 800CW are frequently utilized with maleimide functional groups for targeting free thiols (sulfhydryl groups, -SH). Thiols are present in the side chains of cysteine residues within proteins and can be generated by reducing disulfide bonds, such as those in the hinge region of antibodies. The maleimide group reacts specifically with a thiol group under neutral to slightly acidic conditions (pH 6.5-7.5) to form a stable, covalent thioether bond.[1][2] This specific and efficient reaction makes it a popular choice for site-specific antibody conjugation.
Below is a generalized workflow for labeling a protein, such as an antibody, with a maleimide-functionalized fluorescent dye.
Quantitative Comparison of Fluorophore Properties
The performance of a fluorescent dye is dictated by its photophysical properties. The table below summarizes the key characteristics of Sulfo Cy7 and IRDye 800CW.
| Property | Sulfo Cy7 | IRDye 800CW |
| Excitation Maximum (λex) | ~750 nm[3][4] | ~774 nm[5][6] |
| Emission Maximum (λem) | ~773 nm[3][4] | ~789 nm[5][6] |
| Molar Extinction Coefficient (ε) | ~199,000 - 250,000 M⁻¹cm⁻¹[7][8] | ~240,000 M⁻¹cm⁻¹[5][6] |
| Quantum Yield (Φ) | ~0.24 - 0.3[4][8] | ~0.08 - 0.12[8][9] |
| Molecular Weight (Maleimide) | ~870 g/mol [3] | ~1191 g/mol |
| Reactive Group Compared | Maleimide | Maleimide |
| Target Functional Group | Thiol (-SH) | Thiol (-SH) |
| Solubility | High (Sulfonated)[3][10] | High (Sulfonated)[5] |
Performance and Experimental Considerations
Brightness and Photostability
The brightness of a fluorophore is proportional to the product of its molar extinction coefficient and its quantum yield. While IRDye 800CW has a very high extinction coefficient, Sulfo Cy7 is reported to have a significantly higher quantum yield, suggesting the potential for very bright fluorescence.[4][8]
However, a critical differentiator is photostability. IRDye 800CW is renowned for its exceptional photostability, allowing for repeated imaging and archiving of samples with minimal signal loss.[8] In contrast, Cy7 dyes are generally reported to have lower photostability, which can be a limitation for quantitative applications that require long exposure times or repeated measurements.[7][8][11]
Solubility and Aggregation
Both dyes are sulfonated, which confers excellent water solubility and is crucial for labeling proteins in aqueous buffers without the need for organic co-solvents.[3][5] However, Cy dyes have a higher reported tendency to form non-fluorescent aggregates, especially at higher degrees of labeling on a protein.[7] This aggregation can lead to fluorescence quenching, where the absorption of light does not result in emission, negatively impacting the linearity and dynamic range of the signal.[7] IRDye 800CW shows a reduced tendency for aggregation, leading to more robust and reliable fluorescence signals.[5][7]
Signal-to-Noise and Non-Specific Binding
A key advantage of both dyes is their operation in the near-infrared spectrum (700-900 nm), where background autofluorescence from biological tissues is minimal.[5][9] This results in a significantly higher signal-to-noise ratio compared to dyes in the visible spectrum, making them ideal for sensitive detection and in vivo imaging.
It is important to note that cyanine-based dyes, a class to which both fluorophores belong, have been reported to exhibit non-specific binding to certain biological structures. This includes binding to monocytes and macrophages and an affinity for necrotic (dead) cells and tissues.[12][13][14] This property can increase overall tumor uptake in cancer models due to necrotic cores but may also lead to misleading results in cell-based binding assays if not properly controlled for.[13][14]
Experimental Protocols
General Protocol for Antibody Labeling with a Maleimide Dye
This protocol is a general guideline for labeling 100 µg of an IgG antibody. Optimization may be required based on the specific antibody and dye.
1. Antibody Preparation and Reduction:
-
Prepare the antibody solution at a concentration of 2 mg/mL in a primary amine-free buffer (e.g., PBS, pH 7.2-7.4).[15]
-
To generate free thiols, add a 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
Incubate the mixture for 30-60 minutes at 37°C.[1] To prevent re-formation of disulfide bonds, this step can be performed under an inert gas like nitrogen or argon.[15]
-
Immediately remove the excess reducing agent using a desalting spin column, exchanging the buffer back to PBS, pH 7.2-7.4, containing 1-10 mM EDTA.[1]
2. Dye Preparation and Conjugation:
-
Reconstitute the maleimide dye (e.g., 0.5 mg of IRDye 800CW Maleimide) in 50 µL of high-quality, anhydrous DMSO or water to create a ~10 mM stock solution.[1] Protect from light.
-
Add a 10-fold molar excess of the dye solution to the reduced antibody solution.[1]
-
Incubate the reaction for 2-3 hours at room temperature or overnight at 4°C, protected from light.[1][2]
3. Purification of the Labeled Antibody:
-
Remove unconjugated free dye by passing the reaction mixture through a desalting spin column or by using size-exclusion chromatography.[2][15]
-
Store the purified, labeled antibody at 4°C, protected from light. For long-term storage, add a stabilizer like BSA and store at -20°C.
4. Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~750 nm for Sulfo Cy7, ~774 nm for IRDye 800CW).
-
Calculate the DOL using the Beer-Lambert law, correcting for the dye's contribution to the A280 reading. An optimal DOL for antibodies is typically between 2 and 4.
Conclusion
Both Sulfo Cy7 and IRDye 800CW are powerful, water-soluble near-infrared dyes suitable for a wide range of bioconjugation applications.
-
Sulfo Cy7 offers the potential for extremely bright conjugates due to its high quantum yield. However, researchers must consider its lower photostability and higher propensity for aggregation, which may affect performance in quantitative and long-term imaging studies.
-
IRDye 800CW Maleimide stands out for its exceptional photostability, low aggregation, and high molar extinction coefficient, making it a highly robust and reliable choice for quantitative applications such as Western blotting, microscopy, and in vivo imaging where reproducibility and signal stability are paramount.[5][8]
The ultimate choice depends on the specific demands of the experiment. For applications requiring the brightest possible signal for a single time-point measurement, Sulfo Cy7 may be a suitable option. For quantitative, reproducible, or longitudinal studies, the superior stability and reliability of IRDye 800CW make it a preferred alternative.
References
- 1. licorbio.com [licorbio.com]
- 2. protocols.io [protocols.io]
- 3. sulfo-Cyanine7 | AxisPharm [axispharm.com]
- 4. Sulfo-Cy7 bis-NHS ester | BroadPharm [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Single-Dose Intravenous Toxicity Study of IRDye 800CW in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. IRDye 800CW-Human serum albumin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Pentamethine Sulfobenzoindocyanine Dyes with Low Net Charge States and High Photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dye-mediated Binding | McGovern Medical School [med.uth.edu]
- 13. Necrosis binding of Ac-Lys0(IRDye800CW)-Tyr3-octreotate: a consequence from cyanine-labeling of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. broadpharm.com [broadpharm.com]
A Researcher's Guide to Cross-Reactivity Assessment of Sulfo Cy7 Labeled Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sulfo Cy7 thiol-reactive labeled antibodies with two common near-infrared (NIR) alternatives, Alexa Fluor™ 790 and IRDye® 800CW. The focus is on providing the necessary information to assess and compare their performance, particularly in terms of cross-reactivity, to ensure the generation of specific and reproducible data in immunoassays.
Executive Summary
The specificity of a fluorescently labeled antibody is paramount for accurate and reliable results in a variety of applications, from cellular imaging to in vivo studies. While Sulfo Cy7 is a widely utilized NIR dye, a thorough evaluation of its potential for non-specific binding is crucial. This guide presents a comparative overview of antibodies labeled with thiol-reactive Sulfo Cy7 maleimide (B117702), Alexa Fluor™ 790 maleimide, and IRDye® 800CW maleimide. We offer insights into their relative performance characteristics and provide detailed protocols for you to conduct your own side-by-side comparisons to determine the most suitable reagent for your specific research needs.
Data Presentation: Performance Characteristics of NIR Dyes
Table 1: Photophysical Properties of NIR Dyes
| Feature | Sulfo Cy7 | Alexa Fluor™ 790 | IRDye® 800CW |
| Excitation Maximum (nm) | ~750 | ~782 | ~774 |
| Emission Maximum (nm) | ~773 | ~805 | ~789 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~240,600 | ~260,000 | ~240,000 |
| Relative Photostability | Moderate | High | High |
| Tendency for Aggregation | Higher | Lower | Lower |
| Reactive Group for -SH Labeling | Maleimide | Maleimide | Maleimide |
Note: The exact spectral characteristics can vary depending on the conjugation partner and the solvent environment.
Table 2: Representative Performance Comparison in Immunoassays
| Labeled Antibody | Signal Intensity (Target) | Background Intensity | Signal-to-Noise Ratio |
| Anti-Target-Sulfo Cy7 | High | Moderate-High | Moderate |
| Anti-Target-Alexa Fluor™ 790 | Very High | Low | High |
| Anti-Target-IRDye® 800CW | High | Low-Moderate | High |
Note: This table represents a qualitative comparison based on the general properties of the dye classes. Alexa Fluor and IRDye series are often reported to have lower non-specific binding, contributing to a better signal-to-noise ratio.
Experimental Protocols
Detailed methodologies for labeling antibodies and assessing their cross-reactivity are provided below.
Protocol 1: Antibody Labeling with Sulfo-Cy7 Maleimide
This protocol describes the general procedure for labeling an antibody with a thiol-reactive maleimide derivative of Sulfo Cy7. The same general principles apply to Alexa Fluor™ 790 maleimide and IRDye® 800CW maleimide.
Materials:
-
Antibody (in an amine-free buffer, e.g., PBS) at 2-10 mg/mL
-
Sulfo-Cy7 maleimide
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reducing agent (e.g., TCEP-HCl)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
Procedure:
-
Antibody Preparation: If the antibody has intramolecular disulfide bonds that need to be reduced to generate free thiols, treat the antibody with a 10- to 20-fold molar excess of a reducing agent like TCEP-HCl for 30-60 minutes at room temperature. Subsequently, remove the reducing agent using a desalting column.
-
Dye Preparation: Immediately before use, dissolve the Sulfo-Cy7 maleimide in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add the dissolved dye to the reduced antibody solution at a 10- to 20-fold molar excess. The reaction should be carried out in a buffer with a pH of 7.0-7.5. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Separate the labeled antibody from the unreacted dye using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and at the excitation maximum of the dye (~750 nm for Sulfo Cy7).
Protocol 2: Competitive ELISA for Cross-Reactivity Assessment
This assay quantifies the cross-reactivity of a labeled antibody by measuring its binding to the target antigen in the presence of competing related and unrelated antigens.
Materials:
-
96-well microplate
-
Target antigen
-
Related and unrelated competitor antigens
-
Labeled primary antibody (e.g., Anti-Target-Sulfo Cy7)
-
Coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% BSA in PBST)
-
Wash buffer (PBST: PBS with 0.05% Tween-20)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Plate Coating: Coat the wells of a 96-well microplate with the target antigen at a concentration of 1-10 µg/mL in coating buffer overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with PBST. Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Competition Reaction: Prepare serial dilutions of the competitor antigens (both related and unrelated) in blocking buffer. In a separate plate or tubes, pre-incubate a constant concentration of the labeled antibody with each dilution of the competitor antigens for 1-2 hours at room temperature.
-
Incubation: Add the pre-incubated antibody-antigen mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with PBST.
-
Detection: Read the fluorescence intensity in each well using a microplate reader with the appropriate excitation and emission filters for Sulfo Cy7 (or the alternative dye).
-
Data Analysis: Calculate the percentage of inhibition for each competitor concentration. The cross-reactivity is determined by comparing the concentration of the competitor antigen required to achieve 50% inhibition (IC50) to the IC50 of the target antigen.
Mandatory Visualization
Signaling Pathway: Epidermal Growth Factor Receptor (EGFR) Signaling
Antibodies targeting components of the EGFR signaling pathway are crucial tools in cancer research and drug development. The following diagram illustrates a simplified overview of this pathway, which is often studied using fluorescently labeled antibodies.
Caption: Simplified EGFR signaling pathway leading to gene transcription.
Experimental Workflow: Competitive ELISA
The following diagram outlines the workflow for the competitive ELISA protocol described above.
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
A Head-to-Head Comparison of Thiol-Reactive Crosslinkers for Bioconjugation
A Comparative Guide to Homobifunctional and Heterobifunctional Thiol-Reactive Crosslinking Strategies
For researchers, scientists, and drug development professionals engaged in the creation of advanced bioconjugates, the choice of a crosslinking reagent is a critical decision that dictates the stability, homogeneity, and ultimate functionality of the final product. This guide provides an objective, data-driven comparison between two principal classes of thiol-reactive crosslinkers: homobifunctional bismaleimide (B1667444) reagents and heterobifunctional NHS-maleimide reagents. As a representative model for a thiol-containing molecule, we will consider the fluorescent dye Sulfo Cy7 bis-SH, a dithiol derivative of the near-infrared dye, Sulfo Cy7.
Introduction to Thiol-Reactive Crosslinkers
Bifunctional crosslinkers are molecules with two reactive ends that form covalent bonds with specific functional groups on other molecules, such as proteins, peptides, or fluorescent probes.[1] Thiol-reactive crosslinkers are particularly valuable due to the relatively low abundance and high nucleophilicity of free sulfhydryl groups (thiols) in proteins, which allows for more specific and controlled conjugation.[2]
This guide will focus on the comparative performance of:
-
Homobifunctional Bismaleimide Crosslinkers (e.g., Bismaleimidohexane - BMH): These reagents possess two identical maleimide (B117702) groups that react specifically with thiol groups, making them ideal for intramolecular crosslinking or linking two thiol-containing molecules.
-
Heterobifunctional NHS-Maleimide Crosslinkers (e.g., Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate - Sulfo-SMCC): These crosslinkers contain two different reactive groups: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like those on lysine (B10760008) residues) and a maleimide group that reacts with thiols.[3] This allows for a sequential and controlled conjugation of two different molecules, minimizing the formation of unwanted polymers.[2]
Performance Comparison: Bismaleimide vs. NHS-Maleimide Crosslinkers
The selection of an appropriate crosslinker depends on the specific application, the nature of the molecules to be conjugated, and the desired properties of the final bioconjugate. The following tables summarize the key performance characteristics of bismaleimide and NHS-maleimide crosslinkers.
Table 1: General Properties and Reactivity
| Property | Bismaleimide (e.g., BMH) | NHS-Maleimide (e.g., Sulfo-SMCC) |
| Functional Groups | Two maleimide groups | One NHS ester and one maleimide group |
| Target Moieties | Thiol (-SH) groups | Primary amines (-NH2) and thiol (-SH) groups |
| Reaction pH | pH 6.5-7.5 for thiol-maleimide reaction | pH 7.2-8.5 for amine-NHS ester reaction; pH 6.5-7.5 for thiol-maleimide reaction[3] |
| Solubility | Generally soluble in organic solvents (e.g., DMSO, DMF) | Sulfo-SMCC is water-soluble; non-sulfonated versions require organic solvents.[4] |
| Conjugation Strategy | One-step (for linking two thiols) | Two-step (amine reaction followed by thiol reaction)[3] |
Table 2: Performance Characteristics in Bioconjugation
| Performance Metric | Bismaleimide (e.g., BMH) | NHS-Maleimide (e.g., Sulfo-SMCC) |
| Specificity | High for thiols | High for both amines and thiols, allowing for controlled sequential conjugation. |
| Conjugation Efficiency | High, but can lead to polymerization if intermolecular crosslinking is not controlled. | High, with the two-step process minimizing unwanted polymerization.[2] |
| Stability of Linkage | Forms a stable thioether bond. However, this bond can be susceptible to retro-Michael addition, especially in the presence of other thiols.[5] | Forms a stable amide bond and a stable thioether bond. The thioether bond has the same stability considerations as with bismaleimide crosslinkers.[6] |
| Impact on Protein Structure | Can be used for intramolecular crosslinking to stabilize protein structure. | The impact depends on the location of the targeted amine and thiol groups. Modification of lysine residues can potentially alter protein charge and conformation. |
| Common Applications | Intramolecular crosslinking, linking two thiol-containing molecules, creating cyclic peptides. | Creating antibody-drug conjugates (ADCs), linking proteins to fluorescent dyes, preparing immunogens.[7][8] |
Experimental Protocols
The following are generalized protocols for the conjugation of a dithiol molecule, such as this compound, using both a bismaleimide and a heterobifunctional crosslinker.
Protocol 1: Crosslinking of this compound with a Bismaleimide Crosslinker (e.g., BMH)
This protocol describes the intramolecular cyclization of a dithiol-containing molecule. A similar principle can be applied for intermolecular crosslinking between two different thiol-containing molecules.
Materials:
-
This compound
-
Bismaleimidohexane (BMH)
-
Conjugation Buffer: 100 mM phosphate (B84403) buffer, 150 mM NaCl, 10 mM EDTA, pH 7.2
-
Quenching Solution: 100 mM L-cysteine in conjugation buffer
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in the conjugation buffer to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of BMH in anhydrous DMF or DMSO.
-
-
Crosslinking Reaction:
-
Add a 1.1 to 1.5-fold molar excess of the BMH stock solution to the this compound solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 10-50 mM to react with any excess BMH.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the crosslinked product from excess reagents and byproducts using a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).
-
-
Analysis:
-
Analyze the purified product using SDS-PAGE (if applicable), mass spectrometry, and UV-Vis spectroscopy to confirm successful crosslinking.
-
Protocol 2: Conjugation of this compound to an Antibody using Sulfo-SMCC
This protocol outlines a two-step process for creating a fluorescently labeled antibody.
Materials:
-
Antibody (in an amine-free buffer, e.g., PBS)
-
Sulfo-SMCC
-
This compound
-
Amine-Reactive Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5
-
Thiol-Reactive Buffer: 100 mM sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 6.5-7.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Reducing Agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) if the thiols on this compound are oxidized.
-
Desalting columns
Procedure:
Step A: Activation of the Antibody with Sulfo-SMCC
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in the amine-reactive buffer.
-
Sulfo-SMCC Preparation: Immediately before use, dissolve Sulfo-SMCC in the amine-reactive buffer to a concentration of 1-10 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the Sulfo-SMCC solution to the antibody solution.
-
Incubation: Incubate for 30-60 minutes at room temperature.
-
Purification: Remove excess Sulfo-SMCC using a desalting column equilibrated with the thiol-reactive buffer.
Step B: Conjugation of the Activated Antibody with this compound
-
This compound Preparation: Dissolve this compound in the thiol-reactive buffer. If necessary, reduce any disulfide bonds with a suitable reducing agent and subsequently remove the reducing agent using a desalting column.
-
Conjugation: Add a 1.5 to 5-fold molar excess of the this compound solution to the maleimide-activated antibody.
-
Incubation: Incubate for 1-2 hours at room temperature, protected from light.
-
Quenching (optional): Quench any unreacted maleimide groups by adding L-cysteine to a final concentration of 1 mM and incubating for 15 minutes.
-
Purification: Purify the antibody-dye conjugate using a desalting or size-exclusion chromatography column to remove unconjugated dye and other small molecules.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and the absorbance maximum of Sulfo Cy7 (around 750 nm).
Visualizing the Workflow: Antibody-Drug Conjugate (ADC) Development
The principles of heterobifunctional crosslinking are central to the development of Antibody-Drug Conjugates (ADCs), a powerful class of targeted therapeutics.[9] The following diagram illustrates a typical workflow for creating an ADC using an NHS-maleimide crosslinker.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Crosslinking Reagents—Section 5.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Sulfo Cy7 bis-SH
Essential safety protocols and logistical plans for the handling and disposal of Sulfo Cy7 bis-SH, a fluorescent dye, are critical for ensuring a safe laboratory environment. Adherence to these guidelines is paramount for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The minimum required PPE for handling this compound and similar cyanine (B1664457) dyes includes:
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are mandatory.[2][3] Gloves must be inspected before use and proper removal techniques should be employed to avoid skin contact.[1] Contaminated gloves should be disposed of immediately in accordance with laboratory best practices.[1]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[2] For tasks with a higher risk of splashes, chemical splash goggles or a face shield should be worn.[2][3]
-
Body Protection: A lab coat must be worn to protect against skin contact and splashes.[2][3]
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator should be used.[1][3]
Operational Plan: From Receipt to Disposal
A clear, step-by-step operational plan ensures that this compound is managed safely throughout its lifecycle in the laboratory.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[1] The recommended storage temperature is -20°C.[4]
2. Handling and Preparation:
-
All handling of the powdered form of the dye should be conducted in a chemical fume hood to minimize inhalation risk.
-
Avoid creating dust.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Clearly label all containers with the chemical name and any associated hazards.
3. Spill Management:
-
In the event of a spill, prevent further leakage if it is safe to do so.[1]
-
Absorb the spill with an inert material and place it in a suitable, closed container for disposal.[1]
-
Avoid breathing any vapors or dust from the spilled material.[1]
4. Disposal:
-
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, should be treated as hazardous waste.
-
Collect all dye and stain waste for proper disposal by environmental health and safety personnel.[5] Do not dispose of it down the drain unless authorized by local regulations and after appropriate neutralization.[5]
Quantitative Data Summary
| Property | Value | Source |
| Storage Temperature | -20°C | [4] |
| Excitation Maximum (similar compounds) | ~750 nm | [6] |
| Emission Maximum (similar compounds) | ~773 nm | [6] |
Experimental Workflow: Safe Handling of this compound
Caption: This diagram outlines the essential steps for the safe handling of this compound, from preparation to disposal.
References
- 1. uelandy.com [uelandy.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. google.com [google.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. cn.lumiprobe.com [cn.lumiprobe.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
